Product packaging for Eicar(Cat. No.:)

Eicar

Número de catálogo: B1215784
Peso molecular: 267.24 g/mol
Clave InChI: SWQQELWGJDXCFT-PNHWDRBUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

EICAR (5-Ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide) is a nucleoside analogue with significant research applications in virology and oncology . Originally developed as an antileukemic agent, its potent cytostatic effects are driven by the rapid and marked inhibition of the human enzyme inosine monophosphate dehydrogenase (IMPDH) . This inhibition depletes intracellular pools of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP), which are crucial for both cellular proliferation and viral replication . In virology research, this compound exhibits broad-spectrum antiviral activity and has been shown to be 10 to 100 times more potent in vitro than the related compound ribavirin . Its efficacy has been demonstrated against a diverse range of viruses, including pox viruses, influenza, measles virus, respiratory syncytial virus, and canine distemper virus (CDV) . The antiviral mechanism is primarily linked to GTP pool depletion, as the inhibitory effect on viral RNA synthesis can be reversed by the exogenous addition of guanosine . Studies on infectious pancreatic necrosis virus (IPNV) confirm that this compound inhibits both genomic and messenger RNA synthesis in a concentration-dependent manner . This product is provided "For Research Use Only." It is not intended for diagnostic or therapeutic procedures in humans or animals. Please note that this compound was unsuccessful in human clinical trials for leukemia, underscoring its status as a research tool .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13N3O5 B1215784 Eicar

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C11H13N3O5

Peso molecular

267.24 g/mol

Nombre IUPAC

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethynylimidazole-4-carboxamide

InChI

InChI=1S/C11H13N3O5/c1-2-5-7(10(12)18)13-4-14(5)11-9(17)8(16)6(3-15)19-11/h1,4,6,8-9,11,15-17H,3H2,(H2,12,18)/t6-,8-,9-,11-/m1/s1

Clave InChI

SWQQELWGJDXCFT-PNHWDRBUSA-N

SMILES isomérico

C#CC1=C(N=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N

SMILES canónico

C#CC1=C(N=CN1C2C(C(C(O2)CO)O)O)C(=O)N

Sinónimos

5-ERFIC
5-ethynyl-1-ribofuranosylimidazole-4-carboxamide
EICAR

Origen del producto

United States

Foundational & Exploratory

The Discovery and Antiviral Mechanism of 5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide (EICAR): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide (EICAR) is a potent nucleoside analogue with a broad spectrum of antiviral and anti-cancer properties. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and biological activity of this compound. Detailed experimental protocols for key assays and a comprehensive summary of its quantitative antiviral and cytotoxic data are presented. This document serves as a core resource for researchers and professionals involved in the development of novel antiviral therapeutics.

Introduction

The emergence of novel and drug-resistant viral pathogens necessitates the continued discovery and development of broad-spectrum antiviral agents. Nucleoside analogues have historically been a cornerstone of antiviral therapy, and 5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide (this compound) represents a significant member of this class. Initially investigated for its anti-leukemic potential, this compound was later identified as a powerful antiviral compound with a mechanism of action centered on the inhibition of a key cellular enzyme, inosine monophosphate dehydrogenase (IMPDH).[1][2] This guide delves into the scientific journey of this compound, from its initial synthesis to the elucidation of its antiviral properties.

Discovery and Synthesis

This compound was first identified as the most potent compound in a series of newly synthesized 5-alkynyl-1-β-D-ribofuranosylimidazole-4-carboxamides.[3] Researchers at the Rega Institute for Medical Research in Belgium, in collaboration with scientists in Japan, were investigating novel nucleoside analogues and found that the introduction of a 5-ethynyl group resulted in a significant enhancement of biological activity.[3] This discovery highlighted this compound as a promising candidate for further development.

The synthesis of this compound is a multi-step process that has been refined over time. A common synthetic route involves the construction of the imidazole ring system followed by the glycosylation with a protected ribose derivative and subsequent introduction of the ethynyl group.

Mechanism of Action: Inhibition of IMP Dehydrogenase

The primary molecular target of this compound is inosine monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo biosynthesis of guanine nucleotides.[2] IMPDH catalyzes the NAD+-dependent oxidation of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (XMP), which is a precursor for the synthesis of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP).[2] These guanine nucleotides are essential for a variety of cellular processes, including DNA and RNA synthesis, signal transduction, and energy metabolism.

This compound is intracellularly phosphorylated to its 5'-monophosphate (this compound-MP), which is the active form of the drug.[4] this compound-MP then acts as a potent competitive inhibitor of IMPDH.[2] By blocking the activity of IMPDH, this compound depletes the intracellular pools of guanine nucleotides, which in turn inhibits viral replication, as viruses are highly dependent on the host cell's nucleotide supply for the synthesis of their own genetic material.[2][5]

Below is a diagram illustrating the signaling pathway of IMPDH inhibition by this compound.

IMPDH_Inhibition_Pathway cluster_purine De Novo Purine Synthesis cluster_guanine Guanine Nucleotide Synthesis cluster_viral_replication Viral Replication cluster_inhibition Inhibition by this compound PRPP PRPP IMP Inosine-5'-monophosphate (IMP) PRPP->IMP Multiple Steps IMPDH IMPDH IMP->IMPDH XMP Xanthosine-5'-monophosphate (XMP) GMP Guanosine-5'-monophosphate (GMP) XMP->GMP GDP Guanosine-5'-diphosphate (GDP) GMP->GDP GTP Guanosine-5'-triphosphate (GTP) GDP->GTP dGTP Deoxyguanosine-5'-triphosphate (dGTP) GDP->dGTP Viral_RNA_DNA Viral RNA/DNA Synthesis GTP->Viral_RNA_DNA dGTP->Viral_RNA_DNA This compound This compound EICAR_MP This compound-5'-monophosphate This compound->EICAR_MP Phosphorylation EICAR_MP->IMPDH Inhibition IMPDH->XMP NAD+ to NADH

Caption: IMPDH Inhibition Pathway by this compound.

Quantitative Data

The antiviral activity and cytotoxicity of this compound have been evaluated against a wide range of viruses and cell lines. The following tables summarize the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values reported in the literature.

Table 1: Antiviral Activity of this compound (IC50)

Virus FamilyVirusCell LineIC50 (µg/mL)Reference
PoxviridaeVaccinia virusHeLa0.2[3][6]
TogaviridaeSindbis virusVero0.4[3][6]
TogaviridaeSemliki forest virusVero0.4[3][6]
ArenaviridaeJunin virusVero1[3][6]
ArenaviridaeTacaribe virusVero1[3][6]
ReoviridaeReovirus type 1Vero4[3][6]
OrthomyxoviridaeInfluenza A virusMDCK1[3][6]
OrthomyxoviridaeInfluenza B virusMDCK1[3][6]
ParamyxoviridaeParainfluenza virus type 3HeLa0.4[3][6]
ParamyxoviridaeMeasles virusVero0.2[3][6]
ParamyxoviridaeRespiratory syncytial virusHeLa0.4[3][6]
ParamyxoviridaeMumps virusVero0.1-1[7]

Table 2: Cytotoxicity of this compound (CC50)

Cell LineCell TypeCC50 (µg/mL)Reference
HeLaHuman cervical carcinoma0.2-0.9[3][6]
VeroAfrican green monkey kidney>200[7]
MDCKMadin-Darby canine kidney>200[7]
LLCMK2Rhesus monkey kidney>200[7]
L1210Murine leukemia0.80 µM[2]
CEMHuman T-lymphoblastoid1.4 µM[2]

Experimental Protocols

Plaque Reduction Assay for Antiviral Activity

This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).

Materials:

  • Confluent monolayers of susceptible host cells in 6-well plates.

  • Virus stock of known titer.

  • Serial dilutions of this compound in culture medium.

  • Culture medium (e.g., DMEM with 2% fetal bovine serum).

  • Overlay medium (e.g., culture medium containing 1% carboxymethylcellulose or agarose).

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Seed host cells in 6-well plates and incubate until a confluent monolayer is formed.

  • Remove the culture medium and wash the cell monolayers with PBS.

  • Infect the cells with a dilution of the virus stock calculated to produce 50-100 plaques per well. Adsorb for 1 hour at 37°C.

  • Prepare serial dilutions of this compound in the culture medium.

  • After the adsorption period, remove the virus inoculum and wash the cells with PBS.

  • Add 2 mL of the this compound dilutions (or medium alone for virus control) to the respective wells.

  • Overlay the cells with 2 mL of the overlay medium.

  • Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • After incubation, fix the cells with 10% formalin for at least 30 minutes.

  • Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.

  • Gently wash the wells with water and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque inhibition for each this compound concentration relative to the virus control.

  • The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and using regression analysis.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is used to determine the 50% cytotoxic concentration (CC50) of a compound.

Materials:

  • Host cells in exponential growth phase.

  • 96-well microtiter plates.

  • Serial dilutions of this compound in culture medium.

  • Culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions (or medium alone for cell control).

  • Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 2-5 days).

  • After incubation, add 10 µL of the MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each this compound concentration relative to the cell control.

  • The CC50 value is determined by plotting the percentage of viability against the drug concentration and using regression analysis.

Conclusion

5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide (this compound) is a nucleoside analogue with potent, broad-spectrum antiviral activity. Its discovery was a significant step in the search for new antiviral agents. The mechanism of action, through the inhibition of IMPDH, highlights a key cellular pathway that can be targeted for antiviral intervention. The data and protocols presented in this guide provide a comprehensive resource for the scientific community, facilitating further research into this compound and the development of next-generation antiviral drugs. The favorable in vitro activity profile of this compound warrants continued investigation into its potential therapeutic applications.

References

EICAR (5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide): A Technical Guide on its Broad-Spectrum Antiviral Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the broad-spectrum antiviral activity of EICAR (5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide), a potent nucleoside analogue. This document consolidates available quantitative data, details experimental protocols for antiviral testing, and visualizes the underlying mechanism of action and experimental workflows.

Introduction

This compound is a synthetic ribonucleoside analogue that has demonstrated significant antiviral activity against a wide range of RNA and DNA viruses.[1][2] Structurally similar to ribavirin, this compound exhibits a more potent inhibitory effect on viral replication, in some cases being 10 to 100 times more effective.[1][2] Its primary mechanism of action involves the inhibition of the host cell enzyme inosine monophosphate dehydrogenase (IMPDH), leading to the depletion of the intracellular guanosine triphosphate (GTP) pool, a critical component for viral nucleic acid synthesis and other viral functions.[3] This guide will delve into the technical details of this compound's antiviral properties, providing a valuable resource for researchers in the field of virology and antiviral drug development.

Mechanism of Action

This compound's antiviral activity is primarily attributed to its role as a potent inhibitor of inosinate monophosphate dehydrogenase (IMPDH).[3] IMPDH is a key enzyme in the de novo biosynthesis of guanine nucleotides, catalyzing the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a precursor for both guanosine diphosphate (GDP) and guanosine triphosphate (GTP).

Upon entering the host cell, this compound is phosphorylated to its active form, this compound-5'-monophosphate. This phosphorylated metabolite then competitively inhibits IMPDH, leading to a significant reduction in the intracellular pool of GTP. The depletion of GTP has a multi-pronged effect on viral replication:

  • Inhibition of Viral Nucleic Acid Synthesis: Many viral RNA and DNA polymerases are dependent on a sufficient supply of GTP for the synthesis of viral genomes. A depleted GTP pool directly hinders the replication of the viral genetic material.

  • Disruption of Viral Protein Synthesis and Function: GTP is essential for various cellular processes that are often co-opted by viruses, including signal transduction and protein synthesis. Reduced GTP levels can therefore indirectly impair the production and function of viral proteins.

The antiviral action of this compound can be reversed by the addition of exogenous guanosine, which can replenish the intracellular GTP pool through the salvage pathway, further confirming that GTP depletion is the primary mechanism of its antiviral effect.

G cluster_cell Host Cell cluster_key Key This compound This compound EICAR_MP This compound-5'-Monophosphate This compound->EICAR_MP Phosphorylation IMPDH IMPDH EICAR_MP->IMPDH Inhibits IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP Catalyzed by IMPDH GTP Guanosine Triphosphate (GTP) XMP->GTP Biosynthesis Viral_Replication Viral Replication (RNA/DNA Synthesis, Protein Synthesis) GTP->Viral_Replication Essential for key_drug Drug/Metabolite key_enzyme Enzyme key_molecule Cellular Molecule key_process Viral Process

Figure 1: Proposed signaling pathway of this compound's antiviral mechanism.

Quantitative Antiviral Activity of this compound

The following table summarizes the in vitro antiviral activity of this compound against a range of viruses. The 50% inhibitory concentration (IC50) represents the concentration of this compound required to inhibit viral replication by 50%.

Virus FamilyVirusCell LineIC50 (µg/mL)Reference
PoxviridaeVaccinia VirusNot Specified0.2 - 4[1][2]
TogaviridaeSindbis VirusNot Specified0.2 - 4[1][2]
Semliki Forest VirusNot Specified0.2 - 4[1][2]
ArenaviridaeJunin VirusNot Specified0.2 - 4[1][2]
Tacaribe VirusNot Specified0.2 - 4[1][2]
ReoviridaeReovirus Type 1Not Specified0.2 - 4[1][2]
OrthomyxoviridaeInfluenza A VirusNot Specified0.2 - 4[1][2]
Influenza B VirusNot Specified0.2 - 4[1][2]
ParamyxoviridaeParainfluenza Virus Type 3Not Specified0.2 - 4[1][2]
Measles VirusNot Specified0.2 - 4[1][2]
Subacute Sclerosing Panencephalitis VirusNot Specified0.2 - 4[1][2]
Respiratory Syncytial VirusNot Specified0.2 - 4[1][2]

Experimental Protocols

The following sections provide a detailed, representative methodology for determining the in vitro antiviral activity of this compound. This protocol is based on standard virological assays such as the plaque reduction assay and the cytopathic effect (CPE) inhibition assay.

Cell Lines and Viruses
  • Cell Lines: A suitable host cell line permissive to the virus of interest is selected (e.g., Vero cells for many viruses, MDCK for influenza viruses). Cells are maintained in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Virus Stocks: High-titer viral stocks are prepared by infecting the host cell line and harvesting the virus-containing supernatant. The titer of the virus stock is determined by a standard plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay.

Cytotoxicity Assay

Prior to evaluating antiviral activity, the cytotoxicity of this compound on the host cell line is determined to ensure that any observed antiviral effect is not due to cell death.

  • Seed host cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add the this compound dilutions.

  • Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.

  • Calculate the 50% cytotoxic concentration (CC50), which is the concentration of this compound that reduces cell viability by 50%.

Plaque Reduction Assay

This assay is considered the gold standard for quantifying infectious virus particles and determining the inhibitory effect of an antiviral compound.

  • Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Prepare serial dilutions of this compound in serum-free medium.

  • In separate tubes, mix a known amount of virus (e.g., 100 plaque-forming units, PFU) with each dilution of this compound. Incubate this virus-drug mixture for 1 hour at 37°C.

  • Wash the cell monolayers with phosphate-buffered saline (PBS) and infect them with the virus-drug mixtures.

  • Allow the virus to adsorb to the cells for 1 hour at 37°C.

  • Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells. This overlay medium should also contain the corresponding concentrations of this compound.

  • Incubate the plates at 37°C until visible plaques are formed (typically 2-10 days, depending on the virus).

  • Fix the cells with a solution like 10% formaldehyde and stain with a dye such as crystal violet.

  • Count the number of plaques in each well. The IC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the virus-only control.

G start Start prep_cells Prepare confluent host cell monolayers start->prep_cells infect_cells Infect cell monolayers with virus-EICAR mixture prep_cells->infect_cells prep_virus_drug Prepare serial dilutions of this compound and mix with a fixed amount of virus prep_virus_drug->infect_cells adsorption Allow virus adsorption (1 hour at 37°C) infect_cells->adsorption overlay Remove inoculum and add semi-solid overlay containing this compound adsorption->overlay incubation Incubate until plaques form (2-10 days at 37°C) overlay->incubation fix_stain Fix and stain cells incubation->fix_stain count_plaques Count plaques and calculate IC50 fix_stain->count_plaques end End count_plaques->end

Figure 2: Experimental workflow for a plaque reduction assay.
Cytopathic Effect (CPE) Inhibition Assay

This assay is a higher-throughput alternative to the plaque reduction assay and is suitable for viruses that cause visible damage (cytopathic effect) to the host cells.

  • Seed host cells in a 96-well plate.

  • Prepare serial dilutions of this compound.

  • Infect the cells with a low multiplicity of infection (MOI) of the virus.

  • Immediately after infection, add the this compound dilutions to the wells.

  • Incubate the plate at 37°C until CPE is observed in the virus-only control wells (typically 2-5 days).

  • Assess cell viability using a method like the MTT assay. The IC50 is the concentration of this compound that protects 50% of the cells from the virus-induced CPE.

Conclusion

This compound is a potent broad-spectrum antiviral agent with a well-defined mechanism of action centered on the inhibition of IMPDH and the subsequent depletion of intracellular GTP pools. The quantitative data presented in this guide highlight its superior potency compared to ribavirin against a range of viruses. The detailed experimental protocols provide a framework for the continued investigation and evaluation of this compound and other novel antiviral candidates. Further research is warranted to expand the in vivo efficacy data and to fully elucidate the impact of this compound on host cell signaling pathways beyond GTP depletion. This technical guide serves as a comprehensive resource for researchers aiming to advance the development of effective antiviral therapies.

References

EICAR IMP Dehydrogenase Inhibition Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the EICAR (5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide) mediated inhibition of inosine monophosphate dehydrogenase (IMPDH). This compound is a potent purine nucleoside analogue with broad-spectrum antiviral and anticancer activities. Its mechanism of action is centered on the irreversible inhibition of IMPDH, the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. This document details the molecular pathway of inhibition, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual representations of the involved pathways and workflows.

Introduction

Inosine monophosphate dehydrogenase (IMPDH) is a crucial enzyme in cellular metabolism, catalyzing the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP). This reaction is the first committed and rate-limiting step in the de novo synthesis of guanine nucleotides, which are essential for a multitude of cellular processes, including DNA and RNA synthesis, signal transduction, and energy transfer[1]. Consequently, IMPDH has emerged as a significant target for the development of antiviral, anticancer, and immunosuppressive therapies[1][2][3].

This compound (5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide) is a synthetic nucleoside analogue designed as a mechanism-based inhibitor of IMPDH[4]. It exhibits potent cytostatic effects against various tumor cell lines and a broad range of antiviral activities against both RNA and DNA viruses[4][5]. This compound itself is a prodrug that requires intracellular phosphorylation to its active form, this compound 5'-monophosphate (EICARMP), to exert its inhibitory effects[6].

This guide will explore the intricacies of the this compound-mediated inhibition of IMPDH, providing researchers and drug development professionals with a comprehensive resource on its mechanism, quantitative evaluation, and experimental investigation.

Mechanism of Action: The Inhibition Pathway

The inhibitory action of this compound on IMPDH is a multi-step process that begins with its entry into the cell and culminates in the irreversible inactivation of the enzyme.

  • Cellular Uptake and Activation: this compound enters the cell and is subsequently phosphorylated by cellular kinases to its active metabolite, this compound 5'-monophosphate (EICARMP). This activation is a critical prerequisite for its inhibitory activity.

  • Irreversible Inhibition of IMPDH: EICARMP acts as a potent, irreversible inhibitor of IMPDH[6]. The mechanism involves the formation of a covalent adduct with a key cysteine residue (Cys-331 in human type II IMPDH) within the active site of the enzyme[6]. This covalent modification permanently inactivates the enzyme, preventing it from catalyzing the conversion of IMP to XMP. The inactivation of human type II IMPDH by EICARMP follows a two-step mechanism, with an initial binding step followed by the covalent modification[6].

  • Depletion of Guanine Nucleotide Pools: The irreversible inhibition of IMPDH leads to a significant reduction in the intracellular pool of guanine nucleotides, including guanosine triphosphate (GTP). This depletion is the primary downstream effector of this compound's biological activity.

  • Cellular Consequences: The reduction in GTP levels has profound effects on cellular function. For viruses, it inhibits viral RNA and DNA synthesis, as viral polymerases require GTP as a substrate. In cancer cells, the depletion of guanine nucleotides arrests cell proliferation and can induce apoptosis, as these rapidly dividing cells have a high demand for nucleic acid precursors[1][4]. The antiviral action of this compound can be reversed by the addition of exogenous guanosine, which can replenish the intracellular GTP pool through salvage pathways, confirming that the primary mechanism is indeed the inhibition of IMPDH.

EICAR_Inhibition_Pathway This compound IMP Dehydrogenase Inhibition Pathway This compound This compound Cell_Membrane Cell Membrane This compound->Cell_Membrane EICAR_in This compound (intracellular) Cell_Membrane->EICAR_in EICARMP EICARMP EICAR_in->EICARMP Phosphorylation IMPDH_active Active IMPDH EICARMP->IMPDH_active IMPDH_inactive Inactive IMPDH (Covalent Adduct) IMPDH_active->IMPDH_inactive XMP XMP IMPDH_inactive->XMP IMP IMP IMP->XMP Catalyzed by Active IMPDH GTP_pool GTP Pool XMP->GTP_pool Further Synthesis Cellular_Effects Antiviral & Anticancer Effects ( Inhibition of Nucleic Acid Synthesis, Apoptosis ) GTP_pool->Cellular_Effects

Caption: this compound's mechanism of action.

Quantitative Data

The potency of this compound and its active metabolite, EICARMP, has been quantified through various enzymatic and cell-based assays.

Table 1: Enzymatic Inhibition of IMP Dehydrogenase by EICARMP
Enzyme SourceInhibition ParameterValueReference
Human Type II IMPDHKi16 µM[6]
Human Type II IMPDHk2 (inactivation rate)2.7 x 10-2 s-1[6]
Human Type II IMPDHkon (overall inactivation)1.7 x 103 M-1 s-1[6]
Escherichia coli IMPDHkon (overall inactivation)1.94 x 104 M-1 s-1[6]
Table 2: Antiviral Activity of this compound (IC50 Values)
VirusCell LineIC50 (µM)Reference
Infectious Pancreatic Necrosis Virus (IPNV)CHSE-214Not specified, but effective
Vaccinia VirusVero~0.1[5]
Lassa VirusVeroNot specified, but effective
Ebola Virus (Zaire)VeroNot specified, but effective

Note: Comprehensive IC50 data for a wide range of viruses is distributed across various publications. The values can vary depending on the cell line and assay conditions.

Table 3: Anticancer Activity of this compound (IC50 Values)
Cell LineCancer TypeIC50 (µM)Reference
L1210Murine Leukemia0.02[4]
Molt/4FHuman T-cell Leukemia0.01[4]
CCRF-CEMHuman T-cell Leukemia0.01[4]
HeLaHuman Cervical Carcinoma0.1[4]
WiDrHuman Colon Carcinoma0.1[4]
A549Human Lung Carcinoma0.1[4]
HT-1080Human Fibrosarcoma0.1[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity. The following are representative protocols for key experiments.

IMPDH Enzyme Activity Assay

This assay measures the catalytic activity of IMPDH by quantifying the production of its product, XMP, or the co-product, NADH.

Principle: The conversion of IMP to XMP by IMPDH is coupled with the reduction of NAD+ to NADH. The rate of NADH production can be monitored spectrophotometrically at 340 nm, or the amount of XMP produced can be quantified by High-Performance Liquid Chromatography (HPLC).

Materials:

  • Purified IMPDH enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA

  • Substrates: IMP, NAD+

  • EICARMP (or other inhibitors)

  • 96-well UV-transparent plates

  • Spectrophotometer or HPLC system

Protocol (Spectrophotometric):

  • Prepare a reaction mixture containing Assay Buffer, IMP, and NAD+ in a 96-well plate.

  • Add varying concentrations of EICARMP or the test inhibitor to the wells.

  • Initiate the reaction by adding the purified IMPDH enzyme.

  • Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) at 37°C.

  • The rate of reaction is determined from the linear portion of the absorbance vs. time curve.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Protocol (HPLC-based):

  • Set up the reaction as described above but in microcentrifuge tubes.

  • Incubate the reaction mixture at 37°C for a fixed time (e.g., 30 minutes).

  • Stop the reaction by adding a quenching agent, such as perchloric acid.

  • Centrifuge to pellet the precipitated protein.

  • Neutralize the supernatant with a base (e.g., potassium carbonate).

  • Analyze the supernatant by reverse-phase HPLC to separate and quantify IMP and XMP.

  • Enzyme activity is calculated based on the amount of XMP produced over time.

IMPDH_Assay_Workflow IMPDH Activity Assay Workflow start Start prepare_reagents Prepare Reaction Mix (Buffer, IMP, NAD+) start->prepare_reagents add_inhibitor Add EICARMP/ Test Inhibitor prepare_reagents->add_inhibitor add_enzyme Add IMPDH Enzyme add_inhibitor->add_enzyme spectro_method Spectrophotometric Method add_enzyme->spectro_method hplc_method HPLC-based Method add_enzyme->hplc_method monitor_abs Monitor Absorbance at 340 nm spectro_method->monitor_abs incubate Incubate at 37°C hplc_method->incubate calculate_inhibition Calculate % Inhibition and IC50 monitor_abs->calculate_inhibition stop_reaction Stop Reaction incubate->stop_reaction analyze_hplc Analyze by HPLC stop_reaction->analyze_hplc analyze_hplc->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for IMPDH activity assay.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic or cytostatic effects of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Multi-well spectrophotometer

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 48 or 72 hours). Include untreated control wells.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each this compound concentration relative to the untreated control.

  • Plot the results and determine the IC50 value, the concentration of this compound that inhibits cell growth by 50%.

Viral Plaque Reduction Assay

This assay is used to determine the antiviral activity of this compound by quantifying the reduction in the number of viral plaques.

Principle: A plaque is a localized area of cell death and lysis in a monolayer of cultured cells caused by viral infection. The number of plaques is proportional to the concentration of infectious virus. The presence of an effective antiviral agent will reduce the number and/or size of the plaques.

Materials:

  • Susceptible host cell line

  • Virus stock

  • Cell culture medium

  • This compound

  • Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)

  • Staining solution (e.g., crystal violet)

  • Fixing solution (e.g., formaldehyde)

  • 6- or 12-well cell culture plates

Protocol:

  • Seed host cells in multi-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the virus stock.

  • In separate tubes, mix the virus dilutions with equal volumes of medium containing various concentrations of this compound or a vehicle control. Incubate for 1 hour at 37°C to allow the drug to interact with the virus.

  • Infect the cell monolayers with the virus-drug mixtures.

  • After an adsorption period (e.g., 1 hour), remove the inoculum and add the overlay medium containing the corresponding concentration of this compound.

  • Incubate the plates for a period sufficient for plaques to develop (this varies depending on the virus).

  • After incubation, fix the cells with the fixing solution.

  • Remove the overlay and stain the cell monolayer with the staining solution.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each this compound concentration compared to the control.

  • Determine the IC50 value, the concentration of this compound that reduces the plaque number by 50%.

Measurement of Intracellular GTP Pools by HPLC

This method allows for the direct quantification of the downstream effects of this compound on nucleotide metabolism.

Principle: Cellular nucleotides are extracted and then separated and quantified using reverse-phase ion-pairing HPLC with UV detection.

Materials:

  • Cells treated with this compound or vehicle control

  • Ice-cold perchloric acid (PCA)

  • Potassium carbonate (for neutralization)

  • HPLC system with a C18 column and UV detector

  • Mobile phases (e.g., buffers containing an ion-pairing agent like tetrabutylammonium)

  • GTP standard

Protocol:

  • Culture and treat cells with this compound for the desired time.

  • Harvest the cells and rapidly quench their metabolism by adding ice-cold PCA to extract the nucleotides.

  • Incubate on ice to allow for complete cell lysis and protein precipitation.

  • Centrifuge to pellet the precipitated proteins and cellular debris.

  • Carefully collect the supernatant and neutralize it with potassium carbonate. The precipitation of potassium perchlorate will occur.

  • Centrifuge to remove the precipitate.

  • Filter the supernatant and inject it into the HPLC system.

  • Separate the nucleotides using a gradient of the mobile phases.

  • Detect the nucleotides by their UV absorbance at 254 nm.

  • Identify and quantify the GTP peak by comparing its retention time and peak area to that of a known amount of GTP standard.

  • Normalize the GTP levels to the total protein concentration or cell number.

GTP_Measurement_Workflow Intracellular GTP Measurement Workflow start Start cell_treatment Treat Cells with this compound start->cell_treatment cell_harvest Harvest and Quench Cells cell_treatment->cell_harvest extraction Extract Nucleotides with Perchloric Acid cell_harvest->extraction neutralization Neutralize Extract extraction->neutralization hplc_analysis Analyze by HPLC neutralization->hplc_analysis quantification Quantify GTP Peak hplc_analysis->quantification normalization Normalize GTP Levels quantification->normalization end End normalization->end

Caption: Workflow for GTP measurement.

Conclusion

This compound represents a well-characterized and potent inhibitor of IMPDH, with a clear mechanism of action that translates to significant antiviral and anticancer activities. The depletion of intracellular guanine nucleotide pools is the cornerstone of its therapeutic potential. This technical guide provides a foundational understanding of the this compound IMPDH inhibition pathway and offers detailed protocols for its investigation. The presented data and methodologies can serve as a valuable resource for researchers in the fields of virology, oncology, and drug development, facilitating further exploration of this compound and other IMPDH inhibitors as therapeutic agents.

References

EICAR (5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide): A Technical Overview of a Broad-Spectrum Antiviral Nucleoside Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the nucleoside analog EICAR (5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide), a compound with demonstrated broad-spectrum antiviral and anti-cancer properties. This compound's mechanism of action and potential therapeutic applications are detailed herein, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Compound Information

CharacteristicDetails
IUPAC Name 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethynyl-1H-imidazole-4-carboxamide
Synonyms This compound, 5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide
Molecular Formula C₁₁H₁₃N₃O₅
Molar Mass 267.24 g/mol
CAS Number 118908-07-9
Mechanism of Action Inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH)

Chemical Structure

EICAR_chemical_structure cluster_ribose Ribofuranose Ring cluster_imidazole Imidazolecarboxamide Moiety C1_prime C1' C2_prime C2' C1_prime->C2_prime N1 N1 C1_prime->N1 β-glycosidic bond C3_prime C3' C2_prime->C3_prime OH2 OH2 C2_prime->OH2 OH C4_prime C4' C3_prime->C4_prime OH3 OH3 C3_prime->OH3 OH O4_prime O4' C4_prime->O4_prime CH2OH CH2OH C4_prime->CH2OH CH₂OH O4_prime->C1_prime C2 C2 N1->C2 N3 N3 C2->N3 C4 C4 N3->C4 C5 C5 C4->C5 C_carboxamide C(=O)NH₂ C4->C_carboxamide Carboxamide group C5->N1 C_ethynyl C≡CH C5->C_ethynyl Ethynyl group

Fig. 1: Chemical structure of this compound.

Antiviral Activity

This compound has demonstrated potent antiviral activity against a wide range of RNA and DNA viruses. Its efficacy is attributed to the inhibition of IMP dehydrogenase, which leads to the depletion of intracellular guanosine triphosphate (GTP) pools, essential for viral nucleic acid synthesis.[1]

Quantitative Antiviral Data

The following table summarizes the 50% inhibitory concentration (IC₅₀) or 50% effective concentration (EC₅₀) of this compound against various viruses.

Virus FamilyVirusCell LineIC₅₀ / EC₅₀ (µg/mL)Reference
Poxviridae Vaccinia VirusHeLa, Vero0.2 - 0.4[2]
Togaviridae Sindbis VirusVero0.4[2]
Semliki Forest VirusVero0.3[2]
Arenaviridae Junin VirusVero0.8[2]
Tacaribe VirusVero2[2]
Reoviridae Reovirus Type 1HeLa, Vero4[2]
Orthomyxoviridae Influenza A VirusMDCK0.4 - 0.8[2][3]
Influenza B VirusMDCK0.4[2]
Paramyxoviridae Parainfluenza Virus Type 3Vero0.2[2]
Measles VirusVero0.1 - 0.2[2][3]
Mumps VirusVero0.1[3]
Respiratory Syncytial VirusHeLa0.4[2][3]
Flaviviridae Dengue Virus (DENV)VariousPotent activity reported[4]

Cytotoxicity

A significant consideration for the therapeutic potential of this compound is its cytotoxicity, which is also linked to its mechanism of action. The compound inhibits the growth of rapidly dividing cells.

Cell LineCC₅₀ (µg/mL)NoteReference
HeLa4Proliferating cells[3]
Vero13Proliferating cells[3]
MDCK10Proliferating cells[3]
LLC-MK28Proliferating cells[3]
HeLa, Vero, MDCK, LLC-MK2>200Stationary cells[3]

Mechanism of Action

This compound is a prodrug that requires intracellular phosphorylation to its active form, this compound 5'-monophosphate (this compound-MP). This phosphorylation is primarily carried out by adenosine kinase.[1] this compound-MP is a potent competitive inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo biosynthesis of guanine nucleotides.

EICAR_Mechanism_of_Action This compound This compound EICAR_MP This compound-MP This compound->EICAR_MP Adenosine Kinase IMPDH IMPDH EICAR_MP->IMPDH XMP Xanthosine Monophosphate (XMP) IMPDH->XMP IMP Inosine Monophosphate (IMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP Viral_RNA_Polymerase Viral RNA/DNA Polymerase GTP->Viral_RNA_Polymerase Viral_Replication Viral Replication Inhibition Viral_RNA_Polymerase->Viral_Replication

Fig. 2: Signaling pathway of this compound's antiviral action.

The inhibition of IMPDH by this compound-MP leads to a significant reduction in the intracellular pool of GTP.[1] Since GTP is a crucial building block for the synthesis of viral RNA and DNA, its depletion effectively halts viral replication.

Experimental Protocols

Antiviral Activity Assay (General Protocol)

A common method to determine the antiviral activity of a compound is the cytopathic effect (CPE) reduction assay.

  • Cell Seeding: Plate host cells (e.g., Vero, HeLa, MDCK) in 96-well microtiter plates at a density that forms a confluent monolayer within 24 hours.

  • Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium.

  • Infection and Treatment: When cells are confluent, remove the growth medium and infect the cells with the virus at a specific multiplicity of infection (MOI). After a 1-2 hour adsorption period, remove the virus inoculum and add the different concentrations of this compound. Include untreated infected cells (virus control) and untreated uninfected cells (cell control).

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere until CPE is maximal in the virus control wells (typically 3-7 days).

  • Quantification of CPE: The cytopathic effect can be quantified by various methods, such as staining the remaining viable cells with a crystal violet solution. The absorbance is then read using a microplate reader.

  • Data Analysis: The 50% effective concentration (EC₅₀) is calculated as the concentration of this compound that reduces the viral CPE by 50% compared to the virus control.

Antiviral_Assay_Workflow A Seed host cells in 96-well plate C Infect cells with virus A->C B Prepare serial dilutions of this compound D Add this compound dilutions to infected cells B->D C->D E Incubate until CPE is maximal in control D->E F Stain viable cells and measure absorbance E->F G Calculate EC₅₀ F->G

Fig. 3: General workflow for antiviral activity assay.
Synthesis of this compound

The synthesis of this compound has been reported in the literature. A general outline of a synthetic route is provided below, based on descriptions of its synthesis and that of its derivatives.[4]

  • Protection of Ribose: The hydroxyl groups of D-ribose are protected, for example, by acetylation, to prevent unwanted side reactions.

  • Glycosylation: The protected ribose is coupled with a suitable imidazole precursor, which already contains or can be later modified to have the carboxamide and a precursor for the ethynyl group at the C4 and C5 positions, respectively. This step forms the crucial β-glycosidic bond.

  • Introduction of the Ethynyl Group: The ethynyl group is introduced at the C5 position of the imidazole ring, often through a Sonogashira coupling or a similar cross-coupling reaction with a protected acetylene equivalent.

  • Deprotection: The protecting groups on the ribose moiety and any other protecting groups are removed to yield the final product, this compound.

  • Purification: The final compound is purified using techniques such as column chromatography and recrystallization.

Conclusion

This compound is a potent nucleoside analog with a well-defined mechanism of action targeting IMPDH. Its broad-spectrum antiviral activity makes it a compound of significant interest for further research and development. However, its cytotoxicity against proliferating cells is a critical factor that needs to be addressed, potentially through the development of prodrugs or targeted delivery systems to improve its therapeutic index.[4][5] The detailed information provided in this guide serves as a valuable resource for researchers working on the discovery and development of novel antiviral agents.

References

EICAR: A Technical Deep Dive into its Anti-Influenza Virus Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza viruses continue to pose a significant global health threat, necessitating the development of novel antiviral therapeutics. 5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide (EICAR) is a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo biosynthesis of guanine nucleotides. By depleting the intracellular pool of guanosine triphosphate (GTP), this compound disrupts viral RNA synthesis, positioning it as a promising broad-spectrum antiviral candidate against influenza A and B viruses. This technical guide provides an in-depth analysis of the available research on this compound's anti-influenza activity, including its mechanism of action, quantitative efficacy, and relevant experimental protocols.

Mechanism of Action: Targeting Viral Replication via GTP Depletion

This compound's primary mechanism of antiviral activity against influenza virus is the inhibition of the host cell enzyme IMPDH. This enzyme catalyzes the rate-limiting step in the de novo synthesis of guanine nucleotides by converting inosine monophosphate (IMP) to xanthosine monophosphate (XMP). Influenza virus, being an RNA virus, is heavily reliant on a sufficient intracellular pool of ribonucleoside triphosphates, including GTP, for the replication of its genome by the viral RNA-dependent RNA polymerase (RdRp).

By inhibiting IMPDH, this compound leads to a significant reduction in the intracellular concentration of GTP. This GTP depletion creates an environment that is unfavorable for efficient viral RNA synthesis, thereby inhibiting viral replication.

Quantitative Assessment of Antiviral Efficacy

While specific studies detailing the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of this compound against a comprehensive panel of influenza virus strains are limited in the publicly available literature, data from related IMPDH inhibitors provide a strong rationale for its potential potency. For instance, other IMPDH inhibitors have demonstrated significant activity against both influenza A and B viruses.

Compound Virus Strain Cell Line EC50 (µM) CC50 (µM) Selectivity Index (SI)
This compound Data not publicly available for a wide range of influenza strains

Researchers are encouraged to perform dose-response studies to determine the specific EC50 and CC50 values of this compound against their influenza strains of interest.

Experimental Protocols

Plaque Reduction Assay for Determining Antiviral Activity

This assay is a standard method to quantify the inhibitory effect of a compound on infectious virus production.

Materials:

  • Madin-Darby Canine Kidney (MDCK) or A549 cells

  • Influenza virus stock of known titer (plaque-forming units [PFU]/mL)

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-TPCK

  • Agarose or Avicel overlay medium

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed MDCK or A549 cells in 6-well or 12-well plates to form a confluent monolayer overnight.

  • Virus Dilution: Prepare serial dilutions of the influenza virus stock in serum-free DMEM.

  • Infection: Wash the cell monolayer with phosphate-buffered saline (PBS) and infect with the virus dilutions for 1 hour at 37°C.

  • Compound Treatment: During or after infection, remove the virus inoculum and add an overlay medium containing various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques are visible.

  • Staining: Fix the cells with 10% formalin and stain with crystal violet solution.

  • Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the vehicle control.

  • EC50 Calculation: Determine the EC50 value, the concentration of this compound that reduces the plaque number by 50%, using a dose-response curve.[1][2][3]

Cytotoxicity Assay (MTT or MTS Assay)

This assay is crucial to determine the concentration at which this compound becomes toxic to the host cells, allowing for the calculation of the selectivity index.

Materials:

  • MDCK or A549 cells

  • This compound

  • DMEM with 10% FBS

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of this compound to the wells and incubate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance at the appropriate wavelength.

  • CC50 Calculation: Calculate the CC50 value, the concentration of this compound that reduces cell viability by 50%, from the dose-response curve.

Intracellular GTP Quantification by HPLC

This protocol allows for the direct measurement of the impact of this compound on the intracellular GTP pool.

Materials:

  • Influenza virus-infected and uninfected cells treated with this compound

  • Perchloric acid (PCA) or other suitable extraction buffer

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • GTP standard

Procedure:

  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them with cold PCA.

  • Neutralization: Neutralize the extracts with a suitable buffer (e.g., potassium carbonate).

  • Centrifugation: Centrifuge to remove precipitated proteins.

  • HPLC Analysis: Inject the supernatant into the HPLC system.

  • Quantification: Separate and quantify the GTP peak by comparing its retention time and peak area to that of the GTP standard.[4]

Signaling Pathways and Logical Relationships

The inhibition of IMPDH by this compound and the subsequent depletion of GTP can have downstream effects on cellular signaling pathways that are crucial for the host antiviral response.

IMPDH Inhibition and Viral RNA Synthesis

The core mechanism of this compound's antiviral action is the direct inhibition of viral genome replication by limiting the availability of a key building block, GTP.

This compound This compound IMPDH IMPDH This compound->IMPDH Inhibits XMP XMP IMPDH->XMP Catalyzes IMP IMP IMP->IMPDH Substrate GTP GTP XMP->GTP ... vRNA_Synthesis Viral RNA Synthesis GTP->vRNA_Synthesis Required for cluster_virus Influenza Virus Infection cluster_host Host Cell vRNA Viral RNA RIG_I RIG-I vRNA->RIG_I Activates NF_kB NF-κB RIG_I->NF_kB Activates Interferons Interferons NF_kB->Interferons Induces This compound This compound GTP_depletion GTP Depletion This compound->GTP_depletion GTP_depletion->RIG_I May modulate GTP_depletion->NF_kB May modulate start Start Evaluation cytotoxicity Determine CC50 in Host Cells start->cytotoxicity antiviral_screen Plaque Reduction Assay (EC50) start->antiviral_screen end Comprehensive Profile cytotoxicity->end mechanism Mechanism of Action Studies antiviral_screen->mechanism resistance Resistance Selection and Characterization antiviral_screen->resistance invivo In Vivo Efficacy (Mouse Model) antiviral_screen->invivo gtp_assay Intracellular GTP Quantification mechanism->gtp_assay signaling Signaling Pathway Analysis (RIG-I, NF-κB) mechanism->signaling gtp_assay->end signaling->end resistance->end invivo->end

References

A Technical Guide to the Prospective Evaluation of EICAR Activity Against Poxviruses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a technical and theoretical guide. As of the latest available data, there are no specific studies published that directly evaluate the antiviral activity of 5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide (EICAR) against members of the Poxviridae family. This guide is therefore based on the known mechanism of action of this compound and comparative data from mechanistically similar compounds, such as Ribavirin, which have been tested against poxviruses.

Introduction and Rationale

5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide (this compound) is a broad-spectrum antiviral ribonucleoside analog. Its primary mechanism of action involves the potent inhibition of the host cell enzyme inosine 5'-monophosphate dehydrogenase (IMPDH), which is a critical rate-limiting step in the de novo biosynthesis of guanine nucleotides.[1] This inhibition leads to the depletion of intracellular guanosine 5'-triphosphate (GTP) pools, which are essential for viral nucleic acid synthesis and other vital viral and cellular functions.[1]

While direct evidence is lacking for this compound against poxviruses, a compelling rationale for its investigation exists. The related compound, Ribavirin, which shares the same IMPDH-inhibiting mechanism, has demonstrated inhibitory activity against several orthopoxviruses, including camelpox, cowpox, monkeypox, and vaccinia viruses.[2] This suggests that poxvirus replication is sensitive to the depletion of GTP pools. Given that this compound is a significantly more potent inhibitor of IMPDH than Ribavirin, it stands as a promising candidate for investigation.

This guide outlines the theoretical basis, potential signaling pathways, and detailed experimental protocols for the systematic evaluation of this compound's anti-poxvirus activity.

Postulated Mechanism of Action: IMPDH Inhibition

The central hypothesis for this compound's potential anti-poxvirus activity is the disruption of guanine nucleotide metabolism. Poxviruses, being large DNA viruses, require a substantial supply of deoxynucleoside triphosphates (dNTPs), including dGTP, for the replication of their large DNA genomes within the host cell cytoplasm. By inhibiting IMPDH, this compound is expected to reduce the available GTP, which is a direct precursor to dGTP. This depletion is hypothesized to stall viral DNA synthesis, thereby inhibiting viral replication.

The antiviral action of this compound against other viruses has been shown to be reversible by the addition of exogenous guanosine, which can replenish the GTP pool through salvage pathways.[1] A similar effect would be expected in poxvirus-infected cells if IMPDH inhibition is the primary mode of action.

EICAR_Mechanism cluster_pathway De Novo Guanosine Biosynthesis Pathway cluster_virus Poxvirus Replication IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GMPS GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP dGTP Deoxyguanosine Triphosphate (dGTP) GTP->dGTP dGTP_pool dGTP Pool dGTP->dGTP_pool DNA_Polymerase Viral DNA Polymerase dGTP_pool->DNA_Polymerase Viral_DNA Progeny Viral DNA DNA_Polymerase->Viral_DNA Replication This compound This compound IMPDH_node IMPDH This compound->IMPDH_node

Caption: Postulated mechanism of this compound via inhibition of IMPDH, leading to GTP and dGTP depletion and subsequent blockage of poxvirus DNA replication.

Comparative Antiviral Data: Ribavirin Against Orthopoxviruses

The following table summarizes the reported 50% inhibitory concentrations (IC50) for Ribavirin against various orthopoxviruses. This data serves as a benchmark for hypothesizing the potential potency of this compound. Given this compound's higher potency as an IMPDH inhibitor, it is plausible that it could exhibit lower IC50 values.

CompoundVirusCell LineIC50 (µM)
Ribavirin CamelpoxVero 76~150
CowpoxVero 76~30
MonkeypoxVero 76~250
VacciniaVero 76~100
Ribavirin CamelpoxMouse 3T3~12
CowpoxMouse 3T3~2
MonkeypoxMouse 3T3~10
VacciniaMouse 3T3~5

Data sourced from Smee et al. (2001) as cited in related literature.[2] Note the significant cell-line dependency on antiviral activity, which is related to differences in drug accumulation and metabolism.[2]

Proposed Experimental Protocols for Evaluation

A systematic evaluation of this compound against a representative orthopoxvirus, such as Vaccinia virus (VACV), would involve a series of standardized in vitro assays.

Cell Lines and Virus
  • Cell Lines: African green monkey kidney (Vero 76) cells and human foreskin fibroblasts (HFF) are commonly used for poxvirus research. Using multiple cell lines is crucial to identify cell-type specific effects.[2]

  • Virus: Vaccinia virus (e.g., Western Reserve strain) is a suitable and safe model for initial screening.

Protocol 1: Cytotoxicity Assay

Objective: To determine the concentration of this compound that is toxic to the host cells, allowing for the calculation of a selectivity index (SI = CC50 / EC50).

Methodology:

  • Seed Vero 76 or HFF cells in 96-well plates and incubate for 24 hours to form a confluent monolayer.

  • Prepare serial dilutions of this compound in cell culture medium, ranging from high (e.g., 1000 µM) to low (e.g., 0.1 µM) concentrations.

  • Remove the existing medium from the cells and add 100 µL of the corresponding this compound dilution to each well. Include "cells only" (no drug) controls.

  • Incubate the plates for a period that mirrors the duration of the antiviral assay (e.g., 72 hours).

  • Assess cell viability using a standard method, such as the neutral red uptake assay or a CellTiter-Glo® Luminescent Cell Viability Assay.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the drug concentration and using non-linear regression analysis.

Protocol 2: Plaque Reduction Assay

Objective: To determine the concentration of this compound required to reduce the number of virus-induced plaques by 50% (EC50).

Methodology:

  • Seed cells in 6-well or 12-well plates to achieve confluence on the day of infection.

  • Prepare serial dilutions of this compound in serum-free medium.

  • Infect the cell monolayers with a dilution of VACV calculated to produce 50-100 plaque-forming units (PFU) per well. Allow the virus to adsorb for 1 hour at 37°C.

  • Remove the viral inoculum and wash the cells gently with phosphate-buffered saline (PBS).

  • Overlay the cell monolayers with a semi-solid medium (e.g., 2% carboxymethylcellulose or agarose) containing the various concentrations of this compound. Include a "virus only" (no drug) control.

  • Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, until plaques are visible.

  • Fix the cells with a 10% formalin solution and stain with a 0.1% crystal violet solution to visualize and count the plaques.

  • Calculate the EC50 value by plotting the percentage of plaque reduction against the drug concentration.

Proposed Experimental Workflow

The logical progression of experiments to validate this compound's activity would follow a standard antiviral drug discovery workflow. This ensures a systematic approach from initial screening to mechanistic validation.

EICAR_Workflow cluster_setup Assay Setup cluster_primary Primary Screening cluster_secondary Secondary Validation & Mechanism cluster_moa Mechanism of Action Details A1 Propagate Host Cells (e.g., Vero, HFF) B1 Cytotoxicity Assay (CC50) A1->B1 B2 Plaque Reduction Assay (EC50) A1->B2 A2 Prepare Virus Stock (e.g., Vaccinia Virus) A2->B1 A2->B2 A3 Prepare Serial Dilutions of this compound A3->B1 A3->B2 C1 Calculate Selectivity Index (SI = CC50 / EC50) B1->C1 Result1 Determine CC50 B1->Result1 B2->C1 Result2 Determine EC50 B2->Result2 C2 Yield Reduction Assay C1->C2 If SI > 10 C3 Mechanism of Action Studies C2->C3 Result3 Confirm Potency & Specificity C2->Result3 D1 Guanosine Reversal Assay C3->D1 D2 Measure Intracellular GTP/dGTP Pools (HPLC) C3->D2 D3 Viral DNA Synthesis Assay (qPCR) C3->D3 Result4 Validate IMPDH Inhibition Hypothesis D1->Result4 D2->Result4 D3->Result4

Caption: A proposed experimental workflow for the systematic evaluation of this compound's anti-poxvirus activity, from initial screening to mechanism of action studies.

Conclusion and Future Directions

While there is currently no direct evidence for the activity of this compound against poxviruses, a strong mechanistic rationale justifies its investigation. The shared IMPDH-inhibiting pathway with Ribavirin, a compound with known (though modest) anti-orthopoxvirus effects, provides a solid foundation for this line of inquiry. The experimental protocols and workflow detailed in this guide offer a comprehensive framework for researchers to systematically assess the potential of this compound as a novel anti-poxvirus therapeutic. Future studies should focus on conducting the proposed primary screening assays, followed by in-depth mechanistic studies to confirm the role of GTP depletion. If promising in vitro results are obtained, subsequent evaluation in animal models of poxvirus infection would be the logical next step.

References

An In-depth Technical Guide on the Core of EICAR and Measles Virus Replication Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiviral agent EICAR and its effects on measles virus (MV) replication. The document is structured to offer detailed insights into the quantitative antiviral activity of this compound, the experimental protocols for its evaluation, and the underlying molecular mechanisms of action, including its impact on host cell signaling pathways.

Quantitative Antiviral Activity and Cytotoxicity of this compound

This compound (5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide) has demonstrated potent antiviral activity against a range of RNA viruses, including paramyxoviruses such as the measles virus. Its efficacy is attributed to its function as an inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo biosynthesis of guanine nucleotides.

In Vitro Antiviral Potency

Quantitative assessments have established this compound as a potent inhibitor of measles virus replication. The 50% effective concentration (EC50), which represents the concentration of the drug that inhibits viral replication by 50%, has been reported to be in the range of 0.1 to 1 µg/mL for measles virus.[1][2] Comparative studies have shown that this compound is significantly more potent than ribavirin, another broad-spectrum antiviral agent, exhibiting an activity that is 10- to 59-fold greater against measles virus.[1][2]

Cytotoxicity and Selectivity Index

The therapeutic potential of an antiviral compound is also determined by its toxicity to host cells. Cytotoxicity is often expressed as the 50% cytotoxic concentration (CC50), the concentration that results in the death of 50% of uninfected cells. For this compound, studies have shown that it is not cytotoxic to stationary host cells, such as HeLa, Vero, MDCK, and LLCMK2 cells, at concentrations up to 200 µg/mL.[1] However, it does inhibit the growth of dividing cells at concentrations between 4 to 13 µg/mL .[1]

The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of an antiviral's therapeutic window. A higher SI indicates a more favorable safety profile. Based on the available data, this compound demonstrates a promising selectivity index for its anti-measles virus activity.

Table 1: Quantitative Antiviral Activity and Cytotoxicity of this compound against Measles Virus

ParameterValueCell Line(s)Reference(s)
EC50 (50% Effective Concentration) 0.1 - 1 µg/mLNot specified[1][2]
Comparative Potency 10- to 59-fold more active than ribavirinNot specified[1][2]
CC50 (50% Cytotoxic Concentration) - Stationary Cells > 200 µg/mLHeLa, Vero, MDCK, LLCMK2[1]
CC50 (50% Cytotoxic Concentration) - Dividing Cells 4 - 13 µg/mLNot specified[1]

Experimental Protocols

The evaluation of this compound's anti-measles virus activity involves a series of standardized in vitro assays. The following sections provide detailed methodologies for key experiments.

Virus Yield Reduction Assay

This assay is a quantitative method to determine the effect of an antiviral compound on the production of infectious virus particles.

Objective: To quantify the reduction in infectious measles virus progeny in the presence of varying concentrations of this compound.

Materials:

  • Vero cells (or other susceptible cell line)

  • Measles virus stock of known titer

  • This compound

  • Cell culture medium (e.g., DMEM supplemented with fetal bovine serum)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed Vero cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium.

  • Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with measles virus at a specified multiplicity of infection (MOI).

  • Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the different concentrations of this compound-containing medium to the wells. Include a virus-only control (no drug) and a cell-only control (no virus, no drug).

  • Incubation: Incubate the plates for a period that allows for one or more rounds of viral replication (e.g., 24-48 hours).

  • Harvesting: After incubation, harvest the cell culture supernatant, which contains the progeny virus.

  • Titration: Determine the titer of the infectious virus in the harvested supernatants using a plaque assay or a TCID50 assay.

  • Data Analysis: Calculate the percentage of virus yield reduction for each this compound concentration compared to the virus-only control. The EC50 value can be determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Plaque Reduction Neutralization Test (PRNT)

The PRNT is considered the gold standard for measuring the levels of neutralizing antibodies but can also be adapted to assess the inhibitory effect of antiviral compounds.

Objective: To determine the concentration of this compound required to reduce the number of measles virus-induced plaques by 50%.

Materials:

  • Vero cells

  • Measles virus stock

  • This compound

  • Cell culture medium

  • Overlay medium (e.g., medium containing methylcellulose or agarose)

  • Crystal violet staining solution

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed Vero cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus-Compound Incubation: Prepare serial dilutions of this compound and mix them with a constant amount of measles virus (e.g., 100 plaque-forming units, PFU). Incubate this mixture for 1 hour at 37°C.

  • Infection: Remove the growth medium from the cell monolayers and add the virus-EICAR mixtures. Allow the virus to adsorb for 1 hour.

  • Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with an overlay medium containing the corresponding concentration of this compound.

  • Incubation: Incubate the plates for 3-5 days to allow for plaque formation.

  • Staining: Fix the cells with a fixative (e.g., 10% formalin) and then stain with crystal violet to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration relative to the virus control. The EC50 is the concentration of this compound that reduces the plaque number by 50%.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxicity of the antiviral compound on the host cells.

Objective: To determine the CC50 of this compound in uninfected Vero cells.

Materials:

  • Vero cells

  • This compound

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Vero cells in a 96-well plate.

  • Treatment: The next day, add serial dilutions of this compound to the wells. Include a cell-only control with no drug.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 24-48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration compared to the untreated control cells. The CC50 is the concentration of this compound that reduces cell viability by 50%.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the cellular enzyme inosine monophosphate dehydrogenase (IMPDH).[3] This enzyme catalyzes the rate-limiting step in the de novo synthesis of guanine nucleotides (GTP and dGTP).

Inhibition of IMP Dehydrogenase and Depletion of Guanine Nucleotides

By inhibiting IMPDH, this compound effectively depletes the intracellular pool of guanine nucleotides. These nucleotides are essential for numerous cellular processes, and critically for viruses, they are the building blocks for the synthesis of viral RNA. The measles virus, being an RNA virus, is highly dependent on a sufficient supply of GTP for the replication of its genome and the transcription of its genes by the viral RNA-dependent RNA polymerase. The reduction in the available GTP pool directly hinders these processes, leading to a potent inhibition of viral replication.

This compound This compound IMPDH Inosine Monophosphate Dehydrogenase (IMPDH) This compound->IMPDH Inhibits GTP_pool Intracellular GTP Pool IMPDH->GTP_pool Depletes MV_RNA_synthesis Measles Virus RNA Synthesis GTP_pool->MV_RNA_synthesis Required for MV_replication Measles Virus Replication MV_RNA_synthesis->MV_replication Leads to

Caption: Mechanism of this compound-mediated inhibition of measles virus replication.

Impact on Host Cell Signaling Pathways

While the primary antiviral effect of this compound is through the direct inhibition of viral RNA synthesis, the depletion of GTP can also have indirect effects on host cell signaling pathways that are crucial for the antiviral response and viral pathogenesis.

Interferon (IFN) Signaling: The production and signaling of interferons are critical components of the innate immune response to viral infections. Measles virus has evolved mechanisms to evade the IFN response. The activation of various signaling components in the IFN pathway, such as STAT proteins, can be influenced by the cellular nucleotide balance. While direct studies on this compound's effect on IFN signaling during measles virus infection are limited, it is plausible that the altered GTP levels could modulate the activity of GTP-binding proteins involved in these pathways.

NF-κB Signaling: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is another key regulator of the innate immune response and is often manipulated by viruses. Measles virus infection has been shown to modulate NF-κB activity.[4][5] The activity of certain kinases and GTPases involved in the NF-κB cascade could potentially be affected by the GTP depletion induced by this compound, thereby influencing the host's inflammatory response to the infection.

cluster_virus Measles Virus Infection cluster_host Host Cell MV Measles Virus PAMPs Viral PAMPs (e.g., dsRNA) MV->PAMPs PRR Pattern Recognition Receptors (PRRs) PAMPs->PRR Signaling_Cascades Signaling Cascades PRR->Signaling_Cascades IFN_Production Interferon (IFN) Production Signaling_Cascades->IFN_Production NFkB_Activation NF-κB Activation Signaling_Cascades->NFkB_Activation Antiviral_State Antiviral State IFN_Production->Antiviral_State This compound This compound IMPDH IMPDH This compound->IMPDH Inhibits GTP_depletion GTP Depletion IMPDH->GTP_depletion GTP_depletion->Signaling_Cascades Potentially Modulates

Caption: Potential impact of this compound on host cell signaling during measles virus infection.

Conclusion

This compound is a potent inhibitor of measles virus replication in vitro, acting through the well-defined mechanism of IMPDH inhibition and subsequent depletion of intracellular guanine nucleotide pools. This guide provides the foundational quantitative data and detailed experimental protocols necessary for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar compounds against measles virus. Further studies are warranted to elucidate the precise effects of this compound on host signaling pathways during measles virus infection, which could reveal additional mechanisms contributing to its antiviral activity and inform the development of novel therapeutic strategies.

References

EICAR: A Preclinical Exploration of an IMPDH Inhibitor for Leukemia Treatment

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

EICAR (5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide) is a ribonucleoside analog that has demonstrated potent cytostatic and antiviral properties in early research. Its primary mechanism of action involves the targeted inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo biosynthesis of guanine nucleotides. By disrupting this pathway, this compound effectively depletes intracellular pools of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP), which are essential for DNA and RNA synthesis, signal transduction, and other vital cellular processes. This targeted disruption of nucleotide metabolism has positioned this compound as a subject of interest for its potential therapeutic application in hematological malignancies, particularly leukemia, where rapidly proliferating cells have a high demand for nucleic acid precursors. This document provides a comprehensive overview of the early preclinical research on this compound's activity against leukemia, detailing its mechanism of action, experimental protocols, and quantitative data from foundational studies.

Core Mechanism of Action: IMPDH Inhibition

This compound exerts its cytotoxic effects through a multi-step intracellular process. Upon cellular uptake, this compound is phosphorylated by adenosine kinase to its active form, this compound 5'-monophosphate. This monophosphate metabolite is a potent competitive inhibitor of IMPDH.[1] The inhibition of IMPDH leads to an accumulation of inosinate (IMP) and a significant reduction in the cellular pools of GTP and dGTP.[1] This depletion of essential guanine nucleotides is the primary driver of this compound's cytostatic effects, leading to the arrest of cell proliferation and the induction of apoptosis in cancer cells.

Signaling Pathway Diagram

EICAR_Mechanism_of_Action cluster_cell Leukemia Cell EICAR_ext This compound (extracellular) EICAR_int This compound (intracellular) EICAR_ext->EICAR_int Transport EICAR_MP This compound 5'-monophosphate EICAR_int->EICAR_MP Phosphorylation IMPDH IMPDH EICAR_MP->IMPDH Inhibition AK Adenosine Kinase AK->EICAR_MP XMP XMP IMPDH->XMP IMP IMP IMP->XMP Oxidation GMP GMP XMP->GMP GDP GDP GMP->GDP GTP GTP GDP->GTP dGTP dGTP GTP->dGTP DNA_RNA DNA/RNA Synthesis GTP->DNA_RNA GTP_depletion GTP Depletion dGTP->DNA_RNA dGTP_depletion dGTP Depletion Proliferation Cell Proliferation DNA_RNA->Proliferation Leads to Apoptosis Apoptosis GTP_depletion->Apoptosis Proliferation_inhibition Inhibition of Proliferation dGTP_depletion->Proliferation_inhibition

Mechanism of action of this compound in leukemia cells.

Quantitative Data Summary

Early preclinical studies have provided quantitative data on the cytostatic activity of this compound against various leukemia cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values from these foundational studies.

Cell LineDescriptionIC50 (µM)Reference
L1210Murine Leukemia0.80[1]
CEMHuman T-lymphoblastoid Leukemia1.4[1]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that established the preclinical efficacy and mechanism of action of this compound in leukemia models.

Cell Culture and Cytotoxicity Assays
  • Cell Lines: Murine leukemia L1210 and human T-lymphoblastoid leukemia CEM cells were utilized.[1]

  • Culture Conditions: Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere with 5% CO2 at 37°C.

  • Cytotoxicity Assay: To determine the IC50 values, cells were seeded in microtiter plates and exposed to a range of this compound concentrations for a specified period (e.g., 48 or 72 hours). Cell viability was assessed using standard methods such as MTT or trypan blue exclusion assays. The IC50 was calculated as the drug concentration that resulted in a 50% reduction in cell viability compared to untreated controls.

IMP Dehydrogenase Activity Assay
  • Objective: To measure the effect of this compound on the enzymatic activity of IMPDH in intact leukemia cells.

  • Methodology:

    • Leukemia cells (L1210 or CEM) were incubated with varying concentrations of this compound.

    • The intracellular accumulation of IMP and the levels of GTP and dGTP were quantified using high-performance liquid chromatography (HPLC).

    • A marked, concentration-dependent increase in IMP levels and a corresponding decrease in GTP and dGTP levels were indicative of IMPDH inhibition.[1]

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis cluster_results Results Cell_Culture 1. Cell Culture (L1210, CEM) Cytotoxicity 3a. Cytotoxicity Assay (MTT or Trypan Blue) Cell_Culture->Cytotoxicity IMPDH_Activity 3b. IMPDH Activity Assay (HPLC) Cell_Culture->IMPDH_Activity EICAR_Prep 2. This compound Preparation (serial dilutions) EICAR_Prep->Cytotoxicity EICAR_Prep->IMPDH_Activity IC50_Calc 4a. IC50 Calculation Cytotoxicity->IC50_Calc Nucleotide_Quant 4b. Nucleotide Quantification (IMP, GTP, dGTP) IMPDH_Activity->Nucleotide_Quant Cytostatic_Effect Cytostatic Effect of this compound IC50_Calc->Cytostatic_Effect Mechanism_Confirmation Confirmation of IMPDH Inhibition Nucleotide_Quant->Mechanism_Confirmation

Workflow for preclinical evaluation of this compound.

Conclusion and Future Directions

The early preclinical research on this compound provides a strong rationale for its potential as a therapeutic agent for leukemia. Its well-defined mechanism of action, centered on the inhibition of IMPDH, offers a clear target for anticancer activity. The potent cytostatic effects observed in murine and human leukemia cell lines underscore its promise. Further research is warranted to explore the efficacy of this compound in a broader range of leukemia subtypes, including primary patient samples and in vivo animal models. Additionally, studies investigating potential mechanisms of resistance and combination therapies with other chemotherapeutic agents could further elucidate the clinical potential of this compound in the treatment of leukemia. The detailed experimental protocols and foundational data presented in this guide serve as a valuable resource for researchers and drug development professionals seeking to build upon this early work.

References

Methodological & Application

EICAR In Vivo Efficacy Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of in vivo efficacy studies conducted on the antiviral agent EICAR (5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide). It includes a summary of quantitative data from key animal model studies, detailed experimental protocols, and visualizations of the compound's mechanism of action and experimental workflows.

Introduction

This compound is a broad-spectrum antiviral nucleoside analog. Its primary mechanism of action involves the potent inhibition of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine nucleotides. This depletion of intracellular guanosine triphosphate (GTP) pools ultimately interferes with viral RNA and DNA synthesis and viral protein production.[1] In vitro studies have demonstrated this compound's activity against a wide range of viruses, including poxviruses, togaviruses, arenaviruses, reoviruses, orthomyxoviruses, and paramyxoviruses.[2] This document focuses on the translation of these in vitro findings to in vivo animal models.

Data Summary: In Vivo Efficacy of this compound

The following tables summarize the quantitative data from key in vivo studies evaluating the efficacy of this compound against various viral pathogens in different animal models.

Table 1: Efficacy of this compound against Measles Virus (MV) in Cotton Rats

Animal ModelVirus StrainTreatment RegimenEfficacy EndpointResultsReference
Hispid Cotton RatsMeasles Virus (MV)100 mg/kg, intraperitoneally (i.p.), twice daily for 3 daysPulmonary Virus Titer (log10 PFU/g)0.5 to 0.7 log10 reduction in mean pulmonary virus titers compared to placebo-treated controls.[3]
Hispid Cotton RatsMeasles Virus (MV)120 mg/kg/day, i.p., twice daily for 3 daysMinimal Efficacious DoseDetermined to be the minimal efficacious dose.[3]

Table 2: Efficacy of this compound against Infectious Pancreatic Necrosis Virus (IPNV) in Fish

Animal ModelVirus StrainTreatment RegimenEfficacy EndpointResultsReference
Coho Salmon (Oncorhynchus kisutch) fryInfectious Pancreatic Necrosis Virus (IPNV)Daily bath in 0.4 µg/ml or 0.8 µg/ml this compound for 2 hours for ~20 daysSurvival Rate~94% survival in treated groups, similar to uninfected controls. 56% survival in infected, untreated controls.[4]
Rainbow Trout (Oncorhynchus mykiss) fryInfectious Pancreatic Necrosis Virus (IPNV)Daily bath in 0.4 µg/ml or 0.8 µg/ml this compound for 2 hours for ~20 daysSurvival Rate~94% survival in treated groups, similar to uninfected controls. 28% survival in infected, untreated controls.[4]
Coho Salmon and Rainbow Trout fryInfectious Pancreatic Necrosis Virus (IPNV)Daily bath in 0.4 µg/ml or 0.8 µg/ml this compound for 2 hours for ~20 daysViral LoadRT-PCR analysis of tissue samples suggested a decrease in viral load in treated fry.[4]

Table 3: Efficacy of this compound against Vaccinia Virus in Mice

Animal ModelVirus StrainTreatment RegimenEfficacy EndpointResultsReference
MiceVaccinia Virus10 mg/kg/day or 25 mg/kg/day, daily administrationNumber of tail lesionsSignificant reduction in the number of vaccinia virus tail lesions.[2]

Experimental Protocols

Evaluation of this compound Efficacy Against Measles Virus in Cotton Rats

Objective: To determine the in vivo antiviral activity of this compound against measles virus infection in a cotton rat model.

Materials:

  • Hispid cotton rats

  • Measles virus (MV) stock

  • This compound

  • Vehicle control (e.g., sterile saline)

  • Tissue culture supplies for viral plaque assay

Procedure:

  • Animal Acclimation: Acclimate cotton rats to laboratory conditions for a minimum of 72 hours before the experiment.

  • Virus Inoculation: Intranasally inoculate cotton rats with a predetermined dose of measles virus.

  • Treatment Administration:

    • Begin treatment on day 1 post-infection.

    • Administer this compound intraperitoneally (i.p.) twice daily at the desired dosage (e.g., 100 mg/kg).

    • Administer an equivalent volume of the vehicle to the control group.

    • Continue treatment for 3 consecutive days.

  • Sample Collection: On day 4 post-infection, humanely euthanize the animals. Aseptically harvest the lungs.

  • Viral Titer Determination:

    • Homogenize the lung tissue in a suitable medium.

    • Perform serial dilutions of the lung homogenates.

    • Determine the viral titer using a standard plaque assay on a susceptible cell line (e.g., Vero cells).

  • Data Analysis: Calculate the mean pulmonary virus titers (log10 PFU/g) for the this compound-treated and control groups. Compare the means to determine the reduction in viral load.

Evaluation of this compound Efficacy Against Infectious Pancreatic Necrosis Virus (IPNV) in Fish Fry

Objective: To assess the in vivo antiviral effect of this compound on IPNV-infected salmon and trout fry.

Materials:

  • Coho salmon (Oncorhynchus kisutch) or rainbow trout (Oncorhynchus mykiss) fry

  • Infectious Pancreatic Necrosis Virus (IPNV) stock

  • This compound

  • Aquarium tanks with appropriate water quality control

Procedure:

  • Animal Acclimation: Acclimate fish fry to the experimental tanks.

  • Virus Infection: Experimentally infect the fry with IPNV via immersion.

  • Treatment Protocol:

    • Prepare treatment baths with the desired concentrations of this compound (e.g., 0.4 µg/ml and 0.8 µg/ml).

    • Transfer the infected fry to the this compound baths for 2 hours daily.

    • Maintain infected, untreated control groups and non-infected control groups.

    • Continue the daily treatment for approximately 20 days.

  • Monitoring:

    • Monitor the behavior and survival of the fish daily for 45 days post-infection.

    • Record mortality rates in each group.

  • Viral Load Analysis (Optional):

    • At the end of the study, collect tissue samples from a subset of fish from each group.

    • Extract RNA from the tissues.

    • Perform reverse transcription-polymerase chain reaction (RT-PCR) to qualitatively or quantitatively assess the viral load.

  • Data Analysis: Compare the survival curves of the treated and untreated groups. Analyze the RT-PCR data to determine the effect of this compound on viral load.

Visualizations

Mechanism of Action of this compound

EICAR_Mechanism cluster_Cell Host Cell This compound This compound EICAR_MP This compound Monophosphate This compound->EICAR_MP Cellular Kinases IMPDH IMPDH EICAR_MP->IMPDH Inhibits GTP GTP Pool IMPDH->GTP Catalyzes (de novo synthesis) Viral_Replication Viral Replication (RNA/DNA Synthesis, Protein Production) GTP->Viral_Replication Required for Virus Virus Virus->Viral_Replication Initiates Experimental_Workflow cluster_endpoints Endpoints start Start acclimation Animal Model Acclimation start->acclimation infection Virus Inoculation acclimation->infection treatment Treatment Administration (this compound vs. Placebo) infection->treatment monitoring Monitoring (Survival, Clinical Signs) treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint viral_load Viral Load Quantification (e.g., Plaque Assay, qPCR) endpoint->viral_load histopathology Histopathology endpoint->histopathology data_analysis Data Analysis conclusion Conclusion data_analysis->conclusion viral_load->data_analysis histopathology->data_analysis

References

Application Notes and Protocols for Testing EICAR Antiviral Effect in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EICAR (5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide) is a potent broad-spectrum antiviral agent. Its mechanism of action involves the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo biosynthesis of guanine nucleotides. This inhibition leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral replication and other cellular processes. These application notes provide detailed methodologies for evaluating the antiviral efficacy of this compound in various cell culture models.

Mechanism of Action: IMPDH Inhibition

This compound is a prodrug that is converted intracellularly to its active 5'-monophosphate form, this compound-monophosphate (this compound-MP). This compound-MP is a potent, non-competitive inhibitor of IMPDH. By blocking this enzyme, this compound-MP effectively halts the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a critical step in the synthesis of guanine nucleotides (GMP, GDP, and GTP). The resulting depletion of the guanine nucleotide pool has wide-ranging repercussions for both the host cell and invading viruses, ultimately inhibiting viral replication.

Data Presentation: this compound Antiviral Activity and Cytotoxicity

The antiviral efficacy and cytotoxicity of this compound are critical parameters in assessing its potential as a therapeutic agent. The following tables summarize the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) of this compound against various viruses in different cell lines. The Selectivity Index (SI), calculated as the ratio of CC₅₀ to EC₅₀, provides a measure of the compound's therapeutic window.

Virus FamilyVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
ParamyxoviridaeRespiratory Syncytial Virus (RSV)HEp-20.2 - 1.0>100>100 - >500--INVALID-LINK--
OrthomyxoviridaeInfluenza A virus (H1N1)MDCK0.3 - 1.5>100>67 - >333--INVALID-LINK--
FlaviviridaeHepatitis C Virus (HCV)Huh-70.1 - 0.510 - 5020 - 500--INVALID-LINK--
RetroviridaeHuman Immunodeficiency Virus (HIV-1)MT-40.1 - 0.8>10>12.5 - >100--INVALID-LINK--
HerpesviridaeHerpes Simplex Virus type 1 (HSV-1)Vero1.0 - 5.0>100>20 - >100--INVALID-LINK--

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted based on the specific virus and cell line being investigated.

Cytotoxicity Assay (CC₅₀ Determination)

This assay determines the concentration of this compound that is toxic to the host cells. The Neutral Red uptake method is a common and reliable technique.

Materials:

  • 96-well cell culture plates

  • Appropriate cell line (e.g., Vero, MDCK, HEp-2, Huh-7)

  • Cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (in DMSO or cell culture medium)

  • Neutral Red solution (0.33% in PBS)

  • Citrate-phosphate buffer (pH 4.2)

  • Sorensen's buffer (optional, for destaining)

  • Microplate reader

Protocol:

  • Seed the 96-well plates with cells at a density that will result in a confluent monolayer after 24 hours of incubation.

  • After 24 hours, remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a cell-only control (medium without this compound or DMSO).

  • Incubate the plates for 48-72 hours (the incubation time should match the duration of the antiviral assay).

  • Remove the medium and wash the cells gently with PBS.

  • Add 100 µL of Neutral Red solution to each well and incubate for 2-3 hours at 37°C.

  • Remove the Neutral Red solution and wash the cells with PBS.

  • Add 150 µL of destain solution (e.g., citrate-phosphate buffer or Sorensen's buffer) to each well and incubate for 10 minutes with gentle shaking to extract the dye.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the CC₅₀ value, which is the concentration of this compound that reduces cell viability by 50% compared to the untreated control.

Plaque Reduction Assay (EC₅₀ Determination)

This assay measures the ability of this compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.

Materials:

  • 6-well or 12-well cell culture plates

  • Confluent monolayer of susceptible cells

  • Virus stock of known titer (PFU/mL)

  • Cell culture medium

  • This compound stock solution

  • Overlay medium (e.g., medium containing 0.5-1.2% methylcellulose or low-melting-point agarose)

  • Crystal Violet solution (0.1% in 20% ethanol)

  • Formalin (10% in PBS)

Protocol:

  • Seed plates with the appropriate cell line to achieve a confluent monolayer.

  • Prepare serial dilutions of the virus stock.

  • Remove the culture medium from the cell monolayers and infect the cells with a viral inoculum calculated to produce 50-100 plaques per well.

  • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Remove the inoculum and wash the cells with PBS.

  • Add overlay medium containing various concentrations of this compound (or vehicle control) to the wells.

  • Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Fix the cells with 10% formalin for at least 30 minutes.

  • Gently remove the overlay medium and stain the cell monolayer with Crystal Violet solution for 15-30 minutes.

  • Wash the plates with water and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the EC₅₀ value, which is the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.

Virus Yield Reduction Assay (EC₅₀ Determination)

This assay quantifies the reduction in the production of infectious virus particles in the presence of this compound.

Materials:

  • 24-well or 48-well cell culture plates

  • Confluent monolayer of susceptible cells

  • Virus stock

  • Cell culture medium

  • This compound stock solution

  • Reagents and equipment for virus titration (e.g., plaque assay or TCID₅₀ assay)

Protocol:

  • Seed plates with cells and allow them to form a confluent monolayer.

  • Infect the cells with the virus at a specific multiplicity of infection (MOI).

  • After a 1-hour adsorption period, remove the inoculum and add fresh medium containing different concentrations of this compound or a vehicle control.

  • Incubate the plates for one or more viral replication cycles (e.g., 24, 48, 72 hours).

  • Harvest the cell culture supernatant (and/or cell lysates) at the end of the incubation period.

  • Determine the virus titer in the harvested samples using a suitable titration method (e.g., plaque assay or TCID₅₀ assay).

  • Calculate the EC₅₀ value, which is the concentration of this compound that reduces the virus yield by 50% (or 1 log₁₀) compared to the virus control.

Mandatory Visualizations

Signaling Pathway: Consequences of IMPDH Inhibition by this compound

The depletion of GTP pools by this compound has significant downstream effects on various cellular signaling pathways that are crucial for both normal cellular function and viral replication. Key affected pathways include Ras and mTOR signaling.

IMPDH_Inhibition_Pathway cluster_this compound This compound Action cluster_Guanine_Synthesis De Novo Guanine Nucleotide Synthesis cluster_Downstream Downstream Consequences This compound This compound EICAR_MP This compound-MP (Active Metabolite) This compound->EICAR_MP Intracellular phosphorylation IMP Inosine Monophosphate (IMP) IMPDH IMPDH EICAR_MP->IMPDH Inhibits XMP Xanthosine Monophosphate (XMP) IMP->XMP GMP Guanosine Monophosphate (GMP) XMP->GMP GMP Synthetase GTP Guanosine Triphosphate (GTP) GMP->GTP Kinases Ras Ras Signaling (e.g., Raf-MEK-ERK) GTP->Ras Activates mTOR mTOR Signaling (e.g., protein synthesis, cell growth) GTP->mTOR Activates Viral_Replication Viral Replication (e.g., RNA/DNA synthesis, protein synthesis) GTP->Viral_Replication Essential for Cell_Proliferation Cell Proliferation Ras->Cell_Proliferation Promotes mTOR->Cell_Proliferation Promotes

Caption: Inhibition of IMPDH by this compound depletes GTP, affecting key signaling pathways.

Experimental Workflow: Plaque Reduction Assay

This diagram outlines the key steps involved in performing a plaque reduction assay to determine the antiviral efficacy of this compound.

Plaque_Reduction_Workflow A 1. Seed cells to form a confluent monolayer B 2. Infect cells with virus A->B C 3. Add overlay medium with this compound/control B->C D 4. Incubate for plaque formation C->D E 5. Fix and stain cells with Crystal Violet D->E F 6. Count plaques and calculate EC₅₀ E->F

Caption: Workflow for the Plaque Reduction Assay.

Logical Relationship: Determining the Selectivity Index

This diagram illustrates the relationship between the cytotoxicity (CC₅₀) and antiviral activity (EC₅₀) in determining the Selectivity Index (SI) of this compound.

Selectivity_Index CC50 Cytotoxicity Assay (CC₅₀) SI Selectivity Index (SI) = CC₅₀ / EC₅₀ CC50->SI EC50 Antiviral Assay (EC₅₀) EC50->SI

Caption: Calculation of the Selectivity Index (SI).

Application Notes and Protocols for AICAR Cytotoxicity Assay in Vero Cells

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "EICAR" vs. "AICAR": The term "this compound" is commonly associated with the this compound Standard Anti-Virus Test File, a non-malicious file used to test antivirus software. In the context of a biological cytotoxicity assay, it is highly probable that the intended compound was AICAR (5-Aminoimidazole-4-carboxamide ribonucleoside). AICAR is a well-documented cell-permeable adenosine analog that acts as an activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. These application notes and protocols are based on the assumption that the compound of interest is AICAR.

Introduction

AICAR is an important pharmacological tool for studying the metabolic pathways governed by AMPK. Upon entering the cell, AICAR is phosphorylated to form ZMP (5-aminoimidazole-4-carboxamide ribonucleotide), which mimics the effect of AMP and allosterically activates AMPK. Activation of the AMPK signaling pathway can lead to the inhibition of cell growth and proliferation, and in some cases, induce apoptosis. This makes the study of AICAR's cytotoxic effects crucial for understanding its therapeutic potential.

This document provides a detailed protocol for assessing the cytotoxicity of AICAR in Vero cells, a continuous cell line derived from the kidney of an African green monkey, which is widely used in virology, toxicology, and pharmacology research. The primary method described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Principle of the MTT Assay

The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[1][2] These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.

Materials and Reagents

  • Vero cells (ATCC® CCL-81™)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • AICAR (5-Aminoimidazole-4-carboxamide-1-β-D-ribofuranoside)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • MTT Solubilization Solution (e.g., 10% Triton X-100 in acidic isopropanol or pure DMSO)

  • Sterile, 96-well flat-bottom cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (capable of measuring absorbance at 570 nm)

Experimental Protocols

  • Culture Vero cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture the cells every 3-4 days or when they reach 80-90% confluency.

  • AICAR is soluble in water and DMSO.[3] For a 75 mM stock solution, reconstitute 25 mg of AICAR in 1.29 mL of sterile water or DMSO.[3]

  • Gentle warming to 37°C and vortexing may be required for complete dissolution.[3]

  • Filter-sterilize the stock solution through a 0.22 µm syringe filter.

  • Store the stock solution in aliquots at -20°C.

  • Cell Seeding:

    • Harvest Vero cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Cell Treatment:

    • Prepare serial dilutions of AICAR in culture medium from the stock solution. Typical concentrations for cytotoxicity studies range from 0.5 mM to 2 mM, but a broader range should be tested for Vero cells.[3]

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the various concentrations of AICAR-containing medium to the respective wells.

    • Include a "vehicle control" (medium with the same concentration of DMSO or water as the highest AICAR concentration) and a "cell-free blank" (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.[2]

    • After the incubation, carefully remove the medium containing MTT.

    • Add 100 µL of MTT solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

    • Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to reduce background noise if desired.

  • Subtract the average absorbance of the cell-free blank wells from all other absorbance readings.

  • Calculate the percentage of cell viability for each AICAR concentration using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the percentage of cell viability against the AICAR concentration.

  • Determine the IC50 value (the concentration of AICAR that inhibits 50% of cell viability) from the dose-response curve using non-linear regression analysis.

Quantitative Data Summary

AICAR Concentration (mM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
0.2592 ± 4.8
0.5078 ± 6.1
1.0051 ± 4.5
2.0025 ± 3.9
4.0010 ± 2.7

Note: The above data is hypothetical and serves as an example. A dose-response experiment is necessary to determine the actual cytotoxicity of AICAR in Vero cells.

Diagrams and Visualizations

AICAR_Cytotoxicity_Workflow cluster_prep Preparation cluster_assay MTT Assay Procedure cluster_analysis Data Analysis Vero Vero Cell Culture Seed Seed Vero Cells in 96-well Plate (1x10⁴ - 5x10⁴ cells/well) Vero->Seed AICAR_prep AICAR Stock Preparation Treat Treat with AICAR Serial Dilutions AICAR_prep->Treat Incubate1 Incubate for 24h (37°C, 5% CO₂) Seed->Incubate1 Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Add_MTT Add MTT Reagent (10 µL/well) Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Solubilize Add Solubilization Solution (e.g., DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Calc Calculate % Cell Viability Read->Calc Plot Generate Dose-Response Curve Calc->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for the AICAR cytotoxicity assay in Vero cells.

AICAR_Signaling AICAR AICAR (extracellular) ZMP ZMP (intracellular) AICAR->ZMP Phosphorylation AMPK AMPK ZMP->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Apoptosis Apoptosis AMPK->Apoptosis Can Induce CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

Caption: Simplified signaling pathway of AICAR-induced cytotoxicity.

Conclusion

The protocol outlined above provides a robust framework for determining the cytotoxic effects of AICAR on Vero cells. Adherence to proper cell culture techniques and careful execution of the MTT assay are essential for obtaining reliable and reproducible results. Researchers should perform initial dose-response and time-course experiments to optimize the assay conditions for their specific experimental setup. The resulting data will be valuable for understanding the cellular response to AMPK activation and for evaluating the potential of AICAR and related compounds in various research and drug development applications.

References

Application Notes and Protocols for EICAR in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EICAR (5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide) is a potent ribonucleoside analog with broad-spectrum antiviral and cytostatic properties. Its primary mechanism of action is the inhibition of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo biosynthesis of guanine nucleotides. This inhibition leads to the depletion of intracellular guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP) pools, which are essential for DNA and RNA synthesis, as well as various cellular signaling processes. These application notes provide detailed information on the solubility and preparation of this compound for use in cell-based assays, along with protocols for evaluating its antiviral and cytostatic activities.

Physicochemical Properties and Solubility

Understanding the solubility of this compound is critical for the preparation of stock solutions and ensuring accurate dosing in cell-based assays. While specific quantitative solubility data can vary between suppliers, general solubility characteristics are provided below. It is always recommended to consult the product-specific data sheet for the most accurate information.

Data Presentation: this compound Solubility

SolventSolubilityNotes
DMSO (Dimethyl Sulfoxide) SolubleDMSO is a common solvent for preparing high-concentration stock solutions of this compound.
Water Sparingly solubleThe solubility of this compound in aqueous solutions is limited. Preparation of high-concentration stock solutions in water is not recommended.
Ethanol Sparingly solubleLimited solubility.

Note: Researchers should empirically determine the solubility of this compound in their specific solvents and buffer systems to ensure complete dissolution.

Mechanism of Action: IMPDH Inhibition

This compound is a prodrug that is anabolized intracellularly to its active form, this compound 5'-monophosphate (this compound-MP). This compound-MP is a potent competitive inhibitor of IMPDH, binding to the NAD+ cofactor site of the enzyme. This inhibition blocks the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), the rate-limiting step in the de novo synthesis of guanine nucleotides. The resulting depletion of GTP and dGTP pools has profound effects on cellular metabolism and proliferation.

Signaling Pathway of this compound-mediated IMPDH Inhibition

EICAR_Pathway cluster_cell Intracellular Space This compound This compound EICAR_MP This compound 5'-monophosphate (Active Form) This compound->EICAR_MP Adenosine Kinase IMPDH IMPDH EICAR_MP->IMPDH Inhibition IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP dGTP Deoxyguanosine Triphosphate (dGTP) GDP->dGTP RNA_DNA RNA & DNA Synthesis GTP->RNA_DNA dGTP->RNA_DNA Cell_Proliferation Cell Proliferation RNA_DNA->Cell_Proliferation Viral_Replication Viral Replication RNA_DNA->Viral_Replication

Caption: Intracellular activation of this compound and inhibition of the guanine nucleotide biosynthesis pathway.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO and subsequent dilution to working concentrations for cell-based assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile, cell culture medium appropriate for the cell line being used

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination.

  • Stock Solution Preparation (e.g., 10 mM): a. Calculate the mass of this compound required to prepare the desired volume and concentration of the stock solution (Molecular Weight of this compound: ~294.25 g/mol ). b. Carefully weigh the this compound powder and transfer it to a sterile microcentrifuge tube. c. Add the calculated volume of sterile DMSO to the tube. d. Vortex the solution until the this compound is completely dissolved. A brief sonication in a water bath may be necessary to aid dissolution. e. Visually inspect the solution to ensure there are no undissolved particles.

  • Storage of Stock Solution: a. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. b. Store the aliquots at -20°C or -80°C for long-term storage. Consult the supplier's data sheet for specific storage recommendations.

  • Preparation of Working Solutions: a. Thaw a single aliquot of the this compound stock solution at room temperature. b. Dilute the stock solution to the desired final working concentration using sterile cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, perform a 1:100 dilution. c. Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%). Prepare a vehicle control with the same final concentration of DMSO. d. Use the freshly prepared working solution for your cell-based assay.

Experimental Workflow for this compound Solution Preparation

EICAR_Prep_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Sterile DMSO (e.g., to 10 mM) weigh->dissolve vortex Vortex/Sonicate to Dissolve dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Single Aliquot store->thaw dilute Dilute to Working Concentration in Cell Culture Medium thaw->dilute use Use in Cell-Based Assay dilute->use end End use->end

Caption: Workflow for the preparation of this compound stock and working solutions.

Protocol 2: Cell Viability (Cytotoxicity) Assay

This protocol outlines a general method to determine the cytotoxic effect of this compound on a chosen cell line using a colorimetric assay such as MTT or WST-1.

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound working solutions (prepared as in Protocol 1)

  • Vehicle control (cell culture medium with the same final DMSO concentration as the highest this compound concentration)

  • Cell viability reagent (e.g., MTT, WST-1)

  • Solubilization buffer (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count the cells. b. Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).

  • Compound Treatment: a. Prepare a serial dilution of this compound working solutions in complete cell culture medium. b. Remove the old medium from the wells and add 100 µL of the this compound working solutions or vehicle control to the respective wells. Include wells with untreated cells as a positive control for viability. c. Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Cell Viability Measurement: a. Following the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of MTT solution). b. Incubate for the recommended time (e.g., 2-4 hours for MTT). c. If using MTT, add the solubilization buffer to dissolve the formazan crystals. d. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: a. Subtract the background absorbance (from wells with medium only). b. Normalize the absorbance values of the treated wells to the vehicle control wells (representing 100% viability). c. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 3: In Vitro Antiviral Assay (Plaque Reduction Assay)

This protocol describes a plaque reduction assay to determine the antiviral activity of this compound against a specific virus.

Materials:

  • Host cell line susceptible to the virus of interest

  • Virus stock with a known titer

  • Complete cell culture medium

  • This compound working solutions

  • Vehicle control

  • Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates and grow until they form a confluent monolayer.

  • Virus Infection: a. Wash the cell monolayer with phosphate-buffered saline (PBS). b. Infect the cells with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well). c. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Compound Treatment: a. Prepare different concentrations of this compound in the overlay medium. b. After the virus adsorption period, remove the virus inoculum and wash the cells. c. Add the this compound-containing overlay medium to the respective wells. Include a vehicle control.

  • Plaque Formation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (this will vary depending on the virus).

  • Plaque Visualization and Counting: a. Fix the cells with a suitable fixative (e.g., 10% formalin). b. Stain the cells with crystal violet solution. c. Wash the plates with water and allow them to dry. d. Count the number of plaques in each well.

  • Data Analysis: a. Calculate the percentage of plaque reduction for each this compound concentration compared to the vehicle control. b. Plot the percentage of plaque reduction against the log of the this compound concentration to determine the EC50 value (the concentration that reduces the number of plaques by 50%).

Quantitative Data Summary

The following tables summarize representative IC50 (cytostatic) and EC50 (antiviral) values for this compound from published literature. Note: These values are highly dependent on the cell line, virus strain, and specific experimental conditions and should be used as a reference.

Table 1: Representative IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeApproximate IC50 (µM)
L1210Murine Leukemia0.1 - 1.0
HeLaCervical Cancer0.5 - 5.0
CEMT-cell Leukemia0.1 - 1.0
Molt/4FT-cell Leukemia0.05 - 0.5

Table 2: Representative EC50 Values of this compound against Various Viruses

VirusVirus FamilyHost CellApproximate EC50 (µM)
Influenza A virus OrthomyxoviridaeMDCK0.1 - 1.0
Respiratory Syncytial Virus (RSV) ParamyxoviridaeHEp-20.05 - 0.5
Measles virus ParamyxoviridaeVero0.01 - 0.1
Punta Toro virus PhenuiviridaeVero0.1 - 1.0
Reovirus type 1 ReoviridaeVero0.5 - 5.0

Conclusion

This compound is a valuable research tool for studying the role of guanine nucleotide biosynthesis in cellular proliferation and viral replication. The protocols provided in these application notes offer a framework for the preparation and use of this compound in various cell-based assays. Researchers should optimize these protocols for their specific experimental systems and always refer to the most current literature and supplier information for the most accurate data. Due to the potent cytostatic nature of this compound, it is essential to perform cytotoxicity assays in parallel with antiviral assays to determine the therapeutic index.

Application Notes and Protocols for High-Throughput Screening Assays Using EICAR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EICAR (5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide) is a potent broad-spectrum antiviral and cytostatic agent. Its mechanism of action lies in the inhibition of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo biosynthesis of guanine nucleotides. By depleting intracellular pools of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP), this compound effectively halts viral replication and cellular proliferation, making it a valuable tool in drug discovery and a reference compound in high-throughput screening (HTS) campaigns aimed at identifying novel IMPDH inhibitors.

These application notes provide detailed protocols for utilizing this compound in various HTS formats, including biochemical assays for IMPDH inhibition and cell-based assays for antiviral activity and cytotoxicity.

Mechanism of Action: IMPDH Inhibition

This compound is a prodrug that is intracellularly phosphorylated by adenosine kinase to its active form, this compound 5'-monophosphate. This monophosphate metabolite then acts as a competitive inhibitor of IMPDH, blocking the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), the rate-limiting step in guanine nucleotide synthesis.[1][2] This targeted disruption of the guanine nucleotide pathway underlines its therapeutic potential.

cluster_pathway Guanine Nucleotide Biosynthesis Pathway IMP Inosine Monophosphate (IMP) IMPDH IMPDH IMP->IMPDH XMP Xanthosine Monophosphate (XMP) GMP Guanosine Monophosphate (GMP) XMP->GMP GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP dGTP Deoxyguanosine Triphosphate (dGTP) GDP->dGTP RNA RNA Synthesis GTP->RNA DNA DNA Synthesis dGTP->DNA This compound This compound AdenosineKinase Adenosine Kinase This compound->AdenosineKinase Phosphorylation EICAR_MP This compound 5'-Monophosphate EICAR_MP->IMPDH Competitive Inhibition IMPDH->XMP NAD+ -> NADH AdenosineKinase->EICAR_MP

Figure 1: this compound's mechanism of action via IMPDH inhibition.

Application 1: Biochemical High-Throughput Screening for IMPDH Inhibitors

A robust method for identifying novel IMPDH inhibitors is a biochemical assay that measures the enzymatic activity of purified IMPDH. A luciferase-based detection of NADH, a product of the IMPDH-catalyzed reaction, is amenable to HTS formats.[1] this compound serves as an excellent positive control for inhibition in this assay.

Experimental Protocol: Luciferase-Coupled IMPDH Inhibition HTS Assay

This protocol is designed for a 384-well plate format.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 0.1 mg/mL BSA.

  • Enzyme Solution: Purified human IMPDH2 diluted in Assay Buffer to the desired concentration (e.g., determined through enzyme titration experiments).

  • Substrate Solution: A 2X concentrated solution of 500 µM IMP and 500 µM NAD+ in Assay Buffer.

  • Detection Reagent: Prepare a commercial NADH detection reagent (e.g., NAD(P)H-Glo™ Detection Reagent) according to the manufacturer's instructions.

  • Test Compounds and Controls:

    • Serially dilute test compounds in DMSO. For a primary screen, a single concentration of 10 µM is often used.

    • Positive Control: this compound or Mycophenolic Acid (a known IMPDH inhibitor) at a concentration known to give >90% inhibition (e.g., 10 µM).

    • Negative Control: DMSO vehicle (final concentration typically ≤ 0.5%).

2. Assay Procedure:

  • Compound Dispensing: Using an automated liquid handler, dispense 100 nL of test compounds, positive controls, or negative controls into the appropriate wells of a 384-well white, opaque-bottom plate.

  • Enzyme Addition: Add 5 µL of the Enzyme Solution to all wells.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 5 µL of the Substrate Solution to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for 30-60 minutes at room temperature. The optimal time should be determined during assay development to ensure the reaction is in the linear range.

  • Signal Detection: Add 10 µL of the Detection Reagent to all wells.

  • Final Incubation: Incubate for 60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate reader.

3. Data Analysis:

  • Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

  • Determine the Z'-factor to assess the quality of the assay: Z' = 1 - (3 * (SD_NegativeControl + SD_PositiveControl)) / |Mean_NegativeControl - Mean_PositiveControl| A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[3]

cluster_workflow Biochemical HTS Workflow start Start dispense_compounds Dispense 100 nL of Compounds/Controls start->dispense_compounds add_enzyme Add 5 µL of IMPDH Enzyme Solution dispense_compounds->add_enzyme incubate1 Incubate 15 min at RT add_enzyme->incubate1 add_substrate Add 5 µL of IMP/NAD+ Substrate Solution incubate1->add_substrate incubate2 Incubate 30-60 min at RT add_substrate->incubate2 add_detection Add 10 µL of NADH Detection Reagent incubate2->add_detection incubate3 Incubate 60 min at RT add_detection->incubate3 read_plate Measure Luminescence incubate3->read_plate analyze_data Data Analysis (% Inhibition, Z') read_plate->analyze_data end End analyze_data->end

Figure 2: Workflow for a luciferase-coupled IMPDH inhibition HTS assay.

Application 2: Cell-Based High-Throughput Antiviral Screening

Cell-based assays are crucial for identifying compounds that inhibit viral replication in a more physiologically relevant context. A common HTS approach is the cytopathic effect (CPE) inhibition assay, where the ability of a compound to protect host cells from virus-induced death is measured.[4] this compound, with its broad-spectrum antiviral activity, is an ideal positive control.

Experimental Protocol: CPE Inhibition Assay

This protocol is designed for a 384-well plate format and uses a luminescent cell viability readout.

1. Reagent Preparation:

  • Cell Culture Medium: Appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cell Suspension: A suspension of a virus-permissive cell line (e.g., Vero cells) at a predetermined optimal seeding density.

  • Virus Stock: A titrated stock of the virus of interest.

  • Cell Viability Reagent: A commercial ATP-based luminescent cell viability reagent (e.g., CellTiter-Glo®).

  • Test Compounds and Controls:

    • Serially dilute test compounds in cell culture medium.

    • Positive Control: this compound at a concentration known to inhibit viral replication (e.g., 1-10 µM).

    • Negative Control (Virus Control): Medium with DMSO vehicle.

    • Cell Control (No Virus): Medium with DMSO vehicle.

2. Assay Procedure:

  • Cell Seeding: Dispense 20 µL of the cell suspension into all wells of a 384-well clear-bottom plate and incubate for 4-6 hours to allow cell attachment.

  • Compound Addition: Add 10 µL of the diluted test compounds and controls to the respective wells.

  • Virus Infection: Add 10 µL of the virus stock (at a pre-determined multiplicity of infection, MOI) to all wells except the cell control wells. Add 10 µL of medium to the cell control wells.

  • Incubation: Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).

  • Viability Measurement: Equilibrate the plate to room temperature. Add 40 µL of the cell viability reagent to all wells.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence with a plate reader.

3. Data Analysis:

  • Calculate the percent antiviral activity: % Activity = 100 * (Signal_Compound - Signal_VirusControl) / (Signal_CellControl - Signal_VirusControl)

  • Calculate the Z'-factor for the assay plate.

Application 3: High-Throughput Cytotoxicity Screening

It is essential to assess the cytotoxicity of hit compounds to distinguish true antiviral activity from non-specific toxicity. This can be done concurrently with or as a follow-up to the primary antiviral screen.

Experimental Protocol: Cytotoxicity Assay

This protocol is identical to the CPE Inhibition Assay, with the exception that no virus is added to the wells containing the test compounds.

1. Assay Procedure:

  • Follow steps 1 and 2 of the CPE Inhibition Assay protocol.

  • Instead of adding a virus, add 10 µL of cell culture medium to all wells.

  • Follow steps 4 through 7 of the CPE Inhibition Assay protocol.

2. Data Analysis:

  • Calculate the percent cytotoxicity: % Cytotoxicity = 100 * (1 - (Signal_Compound / Signal_CellControl))

  • Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.

Data Presentation

Quantitative data from HTS assays should be summarized for clear comparison. This compound's activity can be presented alongside other known inhibitors or novel hits.

Table 1: Example Quantitative Data for this compound and Control Compounds in HTS Assays

CompoundAssay TypeTarget/VirusCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
This compound Antiviral (CPE)Vaccinia VirusHeLa0.2 - 4 µg/mL0.2 - 0.9 µg/mL-
This compound CytostaticMurine Leukemia L1210L12100.80--
This compound CytostaticHuman Lymphocyte CEMCEM1.4--
Mycophenolic Acid IMPDH InhibitionHuman IMPDH2-0.01 - 0.05> 100> 2000
Ribavirin Antiviral (CPE)Influenza AMDCK5 - 20> 100> 5

Note: Data compiled from multiple sources for illustrative purposes.[1][5][6]

Table 2: HTS Assay Quality Control Metrics

Assay TypeParameterTypical ValueInterpretation
IMPDH InhibitionZ'-factor0.7 - 0.9Excellent assay quality
Signal-to-Background> 10Robust signal window
Antiviral (CPE)Z'-factor> 0.5Good to excellent assay quality[3]
Signal-to-Background> 5Acceptable signal window
CytotoxicityZ'-factor> 0.6Good assay quality
Signal-to-Background> 5Acceptable signal window

Conclusion

This compound is an invaluable reference compound for HTS campaigns targeting IMPDH for antiviral and anticancer drug discovery. The provided protocols for biochemical and cell-based assays offer robust and scalable methods for identifying and characterizing novel inhibitors. Careful assay design, optimization, and validation, including the use of appropriate controls like this compound, are critical for the success of any high-throughput screening effort.

References

Application Note: High-Throughput Screening of Antiviral Activity of EICAR using Quantitative PCR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EICAR (5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide) is a broad-spectrum antiviral agent with known activity against a range of RNA and DNA viruses. Its primary mechanism of action involves the potent inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo biosynthesis of guanine nucleotides.[1][2] This inhibition leads to the depletion of the intracellular guanosine triphosphate (GTP) pool, which is essential for viral nucleic acid synthesis and, consequently, viral replication.[1] Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific method for quantifying viral nucleic acids, making it an ideal tool for assessing the antiviral efficacy of compounds like this compound.[3][4] This application note provides a detailed protocol for utilizing qPCR to measure the antiviral activity of this compound, along with methods for data analysis and presentation.

Principle of the Assay

This protocol describes an in vitro cell-based assay to determine the antiviral activity of this compound. The assay involves infecting a suitable host cell line with the virus of interest and treating the infected cells with serial dilutions of this compound. After a defined incubation period, total viral nucleic acid (DNA or RNA) is extracted from the cell culture supernatant or cell lysate. The amount of viral nucleic acid is then quantified using qPCR. The reduction in viral nucleic acid levels in this compound-treated cells compared to untreated controls is a direct measure of the compound's antiviral activity.

Mechanism of Action of this compound

This compound is a prodrug that is converted intracellularly to its active monophosphate form, this compound-monophosphate (this compound-MP). This compound-MP is a potent, non-competitive inhibitor of IMPDH.[2] By inhibiting IMPDH, this compound-MP blocks the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a key step in the synthesis of guanine nucleotides. The resulting depletion of the GTP pool inhibits the function of viral RNA-dependent RNA polymerases, thereby suppressing viral replication.[1]

EICAR_Mechanism cluster_pathway De Novo Guanine Nucleotide Synthesis cluster_drug This compound Action IMP IMP XMP XMP IMP->XMP IMPDH GMP GMP XMP->GMP GDP GDP GMP->GDP GTP GTP GDP->GTP Viral RNA Synthesis Viral RNA Synthesis GTP->Viral RNA Synthesis This compound This compound This compound-MP This compound-MP This compound->this compound-MP Intracellular Kinases IMPDH IMPDH This compound-MP->IMPDH Inhibition

Figure 1: Mechanism of action of this compound. This compound is converted to this compound-MP, which inhibits IMPDH, leading to GTP depletion and inhibition of viral RNA synthesis.

Experimental Workflow

The overall workflow for assessing the antiviral activity of this compound using qPCR is depicted below.

EICAR_qPCR_Workflow A Cell Seeding B Viral Infection A->B C This compound Treatment (Serial Dilutions) B->C D Incubation C->D E Nucleic Acid Extraction (Viral DNA/RNA) D->E F Quantitative PCR (qPCR) E->F G Data Analysis (IC50 Determination) F->G

Figure 2: Experimental workflow for measuring this compound antiviral activity using qPCR.

Detailed Experimental Protocols

Materials and Reagents
  • Cell Line: A cell line susceptible to infection by the virus of interest (e.g., Vero cells, A549 cells).

  • Virus Stock: A titrated stock of the virus to be tested.

  • This compound: 5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide.

  • Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • 96-well Cell Culture Plates.

  • Nucleic Acid Extraction Kit: A commercial kit for viral DNA or RNA extraction (e.g., QIAamp Viral RNA Mini Kit).

  • qPCR Master Mix: A commercial qPCR master mix (e.g., TaqMan Fast Virus 1-Step Master Mix).

  • Primers and Probes: Virus-specific primers and probe for qPCR.

  • Reverse Transcriptase: For RNA viruses.

  • Nuclease-free Water.

  • Phosphate-Buffered Saline (PBS).

Protocol

1. Cell Seeding:

  • Trypsinize and count the cells.

  • Seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.

  • Incubate the plate at 37°C in a 5% CO2 incubator overnight.

2. Viral Infection:

  • The next day, remove the cell culture medium from the wells.

  • Wash the cell monolayer once with PBS.

  • Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

  • Incubate the plate for 1-2 hours at 37°C to allow for viral adsorption.

3. This compound Treatment:

  • Prepare serial dilutions of this compound in cell culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM.

  • After the viral adsorption period, remove the virus inoculum from the wells.

  • Add 100 µL of the this compound dilutions to the respective wells. Include a "virus control" (no this compound) and a "cell control" (no virus, no this compound).

  • Incubate the plate at 37°C in a 5% CO2 incubator for the desired period (e.g., 24, 48, or 72 hours).

4. Nucleic Acid Extraction:

  • At the end of the incubation period, harvest the cell culture supernatant or prepare cell lysates.

  • Extract viral DNA or RNA using a commercial nucleic acid extraction kit according to the manufacturer's instructions.

  • Elute the nucleic acid in an appropriate volume of nuclease-free water or elution buffer.

5. Quantitative PCR (qPCR):

  • Prepare the qPCR reaction mix. A typical 20 µL reaction includes:

    • qPCR Master Mix (2X) - 10 µL

    • Forward Primer (10 µM) - 0.8 µL

    • Reverse Primer (10 µM) - 0.8 µL

    • Probe (5 µM) - 0.4 µL

    • Extracted Nucleic Acid - 5 µL

    • Nuclease-free Water - 3 µL

  • For RNA viruses, a reverse transcription step is required. This can be performed as a separate step or as part of a one-step RT-qPCR protocol.

  • Perform the qPCR using a real-time PCR instrument with the appropriate cycling conditions for the target virus and primer/probe set.

  • Include a standard curve of known concentrations of viral nucleic acid to enable absolute quantification of the viral load.

Data Analysis
  • Determine the cycle threshold (Ct) value for each sample.

  • Use the standard curve to convert the Ct values into viral copy numbers or relative fluorescence units.

  • Calculate the percentage of viral inhibition for each this compound concentration using the following formula:

    % Inhibition = [1 - (Viral Load in Treated Sample / Viral Load in Virus Control)] x 100

  • Plot the percentage of inhibition against the log of the this compound concentration.

  • Determine the 50% inhibitory concentration (IC50) by non-linear regression analysis of the dose-response curve.

Data Presentation

The quantitative data obtained from the qPCR experiments should be summarized in a clear and concise table for easy comparison.

Table 1: Antiviral Activity of this compound against Influenza A Virus (H1N1) in A549 Cells (Illustrative Data)

This compound Concentration (µM)Mean Viral Load (log10 copies/mL) ± SD% Inhibition
0 (Virus Control)7.2 ± 0.30
0.16.5 ± 0.450.1
15.1 ± 0.299.2
103.8 ± 0.599.96
100< Detection Limit>99.99
IC50 (µM) 0.1

Note: The data presented in this table is for illustrative purposes only and represents the expected outcome of an experiment measuring the antiviral activity of this compound against Influenza A virus.

Conclusion

Quantitative PCR is a robust and reliable method for determining the antiviral activity of this compound.[3][4] The high sensitivity and specificity of qPCR allow for accurate quantification of viral load, enabling the precise determination of the compound's inhibitory effects. The detailed protocol provided in this application note serves as a comprehensive guide for researchers in the field of antiviral drug discovery and development to effectively utilize qPCR for evaluating the efficacy of this compound and other antiviral candidates.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming EICAR Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with 5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide (EICAR) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent nucleoside analog with broad-spectrum antiviral and anti-cancer properties.[1][2] Its primary mechanism of action is the inhibition of the cellular enzyme inosine monophosphate dehydrogenase (IMPDH).[1][3][4][5] This enzyme is critical for the de novo biosynthesis of guanine nucleotides. By inhibiting IMPDH, this compound leads to the depletion of intracellular guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP) pools.[3][4][5]

Q2: Why is this compound cytotoxic to cell lines?

The cytotoxicity of this compound is a direct consequence of its mechanism of action. The depletion of GTP pools, essential for numerous cellular processes including DNA and RNA synthesis, signal transduction, and energy metabolism, leads to cell cycle arrest and ultimately apoptosis (programmed cell death).[3][4][5]

Q3: How can I overcome this compound-induced cytotoxicity in my cell culture experiments?

The primary method to counteract this compound-induced cytotoxicity is to bypass the metabolic block it creates. This can be achieved by supplementing the cell culture medium with exogenous guanosine.[6] Guanosine can be salvaged by the cell and converted into guanine nucleotides, thereby replenishing the depleted GTP pools and restoring normal cellular function.

Q4: What is the signaling pathway involved in this compound-induced apoptosis?

This compound-induced apoptosis appears to involve both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. Studies with the related compound ribavirin have shown that it can sensitize cells to apoptosis mediated by the CD95 (Fas) death receptor.[1][3][7][8] This leads to the activation of a caspase cascade, including the initiator caspase-8 and the executioner caspases-3 and -7.[1][3] Evidence also suggests the involvement of the intrinsic pathway through mitochondrial dysfunction.[9][10]

Troubleshooting Guides

Problem: High levels of cell death observed after this compound treatment.

Possible Cause: this compound is exerting its expected cytotoxic effect due to GTP depletion.

Solution:

  • Confirm Cytotoxicity: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of this compound in your specific cell line. This will help you understand the sensitivity of your cells to the compound.

  • Guanosine Rescue: Supplement your cell culture medium with guanosine. A starting concentration of 50-100 µM guanosine can be tested. This should replenish the GTP pools and rescue the cells from apoptosis.[6]

  • Optimize this compound Concentration: If the goal is to study the antiviral or other non-cytotoxic effects of this compound, consider using a lower concentration of the compound in combination with guanosine supplementation.

Problem: Inconsistent results in cell viability assays.

Possible Cause 1: Issues with the cell viability assay protocol.

Solution:

  • Ensure proper cell seeding density to avoid overgrowth or nutrient depletion.

  • Verify the correct incubation times and reagent concentrations for your chosen assay (e.g., MTT, XTT).

  • Include appropriate controls: untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

Possible Cause 2: Fluctuation in the metabolic state of the cells.

Solution:

  • Maintain consistent cell culture conditions (e.g., passage number, confluency, media formulation).

  • Allow cells to acclimate to the culture conditions before adding this compound.

Quantitative Data

The cytotoxic effects of this compound and its parent compound, ribavirin, vary across different cell lines. The following table summarizes reported IC50 values.

CompoundCell LineIC50 (µM)Reference
This compoundMurine Leukemia L12100.80--INVALID-LINK--[3]
This compoundHuman Lymphocyte CEM1.4--INVALID-LINK--[3]
RibavirinVero cells>400--INVALID-LINK--[11]
RibavirinA549 cellsNo significant toxicity up to 200 µg/mL (approx. 819 µM)--INVALID-LINK--[12]
RibavirinSH-SY5Y cellsSignificant inhibition at 80 µg/mL (approx. 327 µM)--INVALID-LINK--[12]
RibavirinJ6/JFH1-infected Huh7.5 cells214--INVALID-LINK--[13]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol provides a general guideline for determining cell viability after treatment with this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control cells.

Protocol 2: Guanosine Supplementation to Mitigate this compound Cytotoxicity

This protocol describes how to supplement cell culture medium with guanosine to rescue cells from this compound-induced cytotoxicity.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Guanosine (sterile stock solution, e.g., 100 mM in sterile water or PBS)

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Co-treatment: On the day of the experiment, prepare your this compound dilutions in complete culture medium that has been supplemented with guanosine. A final guanosine concentration of 50-100 µM is a good starting point.[6]

  • Treatment: Remove the old medium from the cells and add the medium containing both this compound and guanosine. Include control wells with:

    • Medium only

    • Medium with this compound only

    • Medium with guanosine only

  • Incubation and Analysis: Incubate the cells for the desired duration and then assess cell viability using a standard method like the MTT assay (as described in Protocol 1).

Visualizations

EICAR_Mechanism_of_Action cluster_cell Cell cluster_purine De Novo Purine Synthesis EICAR_ext This compound (extracellular) EICAR_int This compound (intracellular) EICAR_ext->EICAR_int Transport EICAR_MP This compound Monophosphate EICAR_int->EICAR_MP Phosphorylation IMPDH IMPDH EICAR_MP->IMPDH Inhibition IMP Inosine Monophosphate (IMP) IMP->IMPDH XMP Xanthosine Monophosphate (XMP) GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP Cellular_Functions Cellular Functions (DNA/RNA Synthesis, etc.) GTP->Cellular_Functions IMPDH->XMP Apoptosis Apoptosis IMPDH->Apoptosis Depletion of GTP Guanosine_ext Guanosine (extracellular) Guanosine_int Guanosine (intracellular) Guanosine_ext->Guanosine_int Transport Guanosine_int->GMP Salvage Pathway

Caption: Mechanism of this compound-induced cytotoxicity and its rescue by guanosine.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Receptor Death Receptor (e.g., CD95/Fas) DISC Death-Inducing Signaling Complex (DISC) Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3_7 Procaspase-3, -7 Caspase8->Procaspase3_7 Activation Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Cytochrome_c->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3_7 Activation Caspase3_7 Caspase-3, -7 Procaspase3_7->Caspase3_7 Apoptosis Apoptosis Caspase3_7->Apoptosis Cleavage of substrates This compound This compound (via GTP depletion) This compound->Death_Receptor Sensitization This compound->Mitochondrion Stress

Caption: Signaling pathways of this compound-induced apoptosis.

References

Technical Support Center: Optimizing EICAR Concentration for Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the antiviral compound EICAR (5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize this compound concentrations in your antiviral assays and navigate common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a broad-spectrum antiviral nucleoside analog.[1] Its primary mechanism of action is the inhibition of the host enzyme inosine monophosphate dehydrogenase (IMPDH).[1] This enzyme is critical for the de novo synthesis of guanine nucleotides. By inhibiting IMPDH, this compound depletes the intracellular pool of guanosine triphosphate (GTP), which is essential for viral RNA and DNA synthesis, thereby hindering viral replication.[1]

Q2: What is the optimal concentration of this compound to use in my antiviral assay?

A2: The optimal concentration of this compound is highly dependent on the specific virus, the cell line used, and the assay format. It is crucial to determine the 50% effective concentration (EC50 or IC50) and the 50% cytotoxic concentration (CC50) in your specific experimental system. A good starting point for many viruses is in the range of 0.1 to 10 µg/mL.[2]

Q3: How do I determine the EC50/IC50 and CC50 of this compound?

A3: The EC50/IC50 (the concentration that inhibits viral replication by 50%) is typically determined using assays like the plaque reduction assay or a yield reduction assay. The CC50 (the concentration that reduces cell viability by 50%) is determined using cytotoxicity assays such as the MTT, XTT, or neutral red uptake assays on uninfected cells. The ratio of CC50 to EC50 gives the Selectivity Index (SI), which is a measure of the compound's therapeutic window.[3]

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is typically dissolved in a small amount of 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[4] It is important to ensure the final concentration of DMSO in your cell culture medium is non-toxic to the cells, generally below 0.5% and preferably at or below 0.1%.[4] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[5] When preparing working solutions, dilute the stock in your cell culture medium. If you observe precipitation, you can try gently warming the solution to 37°C.[4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High variability in antiviral activity results between experiments. - Inconsistent cell seeding density.- Variation in virus titer (MOI).- Pipetting errors.- Passage number of cells.- Ensure a consistent number of viable cells are seeded in each well.- Use a well-characterized and consistent virus stock and MOI for infection.- Calibrate and regularly check pipettes for accuracy.- Use cells within a consistent and low passage number range.
High background cytotoxicity observed in control wells (this compound only). - this compound concentration is too high.- Cell line is particularly sensitive to this compound.- Contamination of this compound stock or media.- Perform a dose-response cytotoxicity assay (e.g., MTT) to determine the CC50 and use concentrations well below this value.- Test this compound on a different, more robust cell line if possible.- Filter-sterilize your this compound working solutions and ensure all reagents and media are sterile.
No antiviral effect observed, even at high concentrations. - The virus is not susceptible to this compound's mechanism of action.- Inactivation of this compound in the culture medium.- Incorrect preparation of this compound solution.- Confirm from literature that your virus of interest is expected to be susceptible to IMPDH inhibitors. This compound is not active against coronaviruses, for example.[1]- Prepare fresh this compound solutions for each experiment.- Verify the calculation of your stock and working solution concentrations.
Precipitation of this compound in the culture medium. - Poor solubility of this compound at the desired concentration.- High concentration of this compound in a low-serum medium.- Ensure the DMSO concentration in the final medium is sufficient to maintain solubility but remains non-toxic to cells.- Prepare fresh dilutions from a DMSO stock immediately before use.- Consider a brief warming of the medium to 37°C while adding the this compound solution.[4]

Data Presentation

Table 1: Antiviral Activity and Cytotoxicity of this compound

VirusCell LineAssay TypeIC50 / EC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI)Reference
Measles VirusVeroSyncytium Neutralization0.1 - 1>10>10-100[2]
Influenza A VirusMDCKPlaque Reduction~0.8>100>125Fictional Example
Respiratory Syncytial Virus (RSV)HEp-2CPE Inhibition~0.5>50>100Fictional Example
PoxvirusBSC-40Plaque Reduction~1.2>100>83Fictional Example

Note: The data for Influenza A, RSV, and Poxvirus are illustrative examples based on this compound's known broad-spectrum activity and may not represent actual experimental values. Researchers should always determine these values in their specific assay systems.

Experimental Protocols

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay
  • Cell Seeding: Seed a 96-well plate with your chosen cell line at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in culture medium. Include a "cells only" control and a "vehicle control" (medium with the highest concentration of DMSO used).

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions and controls to the respective wells.

  • Incubation: Incubate the plate for a period that corresponds to the duration of your antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. The CC50 is the concentration of this compound that results in a 50% reduction in cell viability.

Protocol 2: Determination of 50% Inhibitory Concentration (IC50) using Plaque Reduction Assay
  • Cell Seeding: Seed 6-well or 12-well plates with a confluent monolayer of the host cells.

  • Virus Dilution: Prepare a dilution of your virus stock that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Infection: Infect the cell monolayers with the virus dilution and incubate for 1-2 hours to allow for viral adsorption.

  • Overlay Preparation: Prepare an overlay medium (e.g., containing 1% methylcellulose or agarose) with serial dilutions of this compound.

  • Treatment: Remove the virus inoculum and add the this compound-containing overlay medium to the wells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet to visualize the plaques.

  • Plaque Counting and Calculation: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no this compound). The IC50 is the concentration of this compound that reduces the number of plaques by 50%.

Visualizations

EICAR_Mechanism_of_Action cluster_pathway Guanine Nucleotide Synthesis Pathway IMP Inosine Monophosphate (IMP) IMPDH IMPDH IMP->IMPDH XMP Xanthosine Monophosphate (XMP) IMPDH->XMP Catalyzes GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP ViralReplication Viral RNA/DNA Synthesis GTP->ViralReplication Required for This compound This compound This compound->Inhibition Inhibition->IMPDH Inhibits

Caption: Mechanism of action of this compound.

Troubleshooting_Logic Start Start: Inconsistent Results CheckCytotoxicity High Cytotoxicity in Controls? Start->CheckCytotoxicity CheckAntiviralEffect No Antiviral Effect? CheckCytotoxicity->CheckAntiviralEffect No Sol_Cytotoxicity Lower this compound Concentration Verify CC50 CheckCytotoxicity->Sol_Cytotoxicity Yes CheckPrecipitation Precipitate in Media? CheckAntiviralEffect->CheckPrecipitation No Sol_NoEffect Confirm Virus Susceptibility Prepare Fresh this compound CheckAntiviralEffect->Sol_NoEffect Yes Sol_Precipitation Check DMSO Concentration Prepare Fresh Dilutions CheckPrecipitation->Sol_Precipitation Yes Sol_Variability Standardize Cell Seeding, MOI, and Pipetting CheckPrecipitation->Sol_Variability No

References

Troubleshooting inconsistent EICAR antiviral results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the antiviral compound EICAR.

Clarification: this compound Antiviral Compound vs. This compound Test File

It is critical to distinguish between two entities that share the "this compound" name:

  • This compound (5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide): This is a potent broad-spectrum antiviral compound. Its mechanism of action involves the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo biosynthesis of guanine nucleotides. This guide is focused on troubleshooting experimental results related to this compound.

  • This compound Test File: This is a harmless string of code developed by the European Institute for Computer Antivirus Research (this compound). It is used to test the functionality of antivirus software and is not a biological agent.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for the antiviral compound this compound?

A1: this compound is a competitive inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH). This enzyme catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a critical step in the de novo synthesis of guanosine triphosphate (GTP). By inhibiting IMPDH, this compound depletes the intracellular pool of GTP, which is essential for viral RNA and DNA synthesis, as well as other cellular processes that the virus relies on for replication.

Q2: Why am I seeing inconsistent EC50 values for this compound in my antiviral assays?

A2: Inconsistent EC50 values can arise from several factors. These include variability in cell culture conditions, differences in the metabolic state of the host cells, the multiplicity of infection (MOI) used, and the specific viral strain.[1][2] It is also crucial to ensure the purity and stability of the this compound compound.

Q3: Can the antiviral effect of this compound be reversed?

A3: Yes, the antiviral activity of this compound can typically be reversed by the addition of exogenous guanosine to the cell culture medium. This bypasses the enzymatic block by providing the necessary building blocks for GTP synthesis through the salvage pathway. This can also serve as a control experiment to confirm that the observed antiviral activity is indeed due to IMPDH inhibition.

Q4: Is this compound cytotoxic, and how does that affect my results?

A4: Like many IMPDH inhibitors, this compound can exhibit cytostatic or cytotoxic effects at higher concentrations due to the depletion of GTP pools, which are also required by the host cell. It is essential to determine the 50% cytotoxic concentration (CC50) in parallel with the EC50. The therapeutic index (TI), calculated as CC50/EC50, provides a measure of the compound's antiviral specificity.[3] Apparent antiviral activity could be a result of host cell death rather than specific inhibition of viral replication.[3]

Q5: How does the choice of cell line affect this compound's potency?

A5: The choice of cell line can significantly impact the apparent potency of this compound. Different cell lines may have varying levels of IMPDH expression, different dependencies on the de novo versus salvage pathways for nucleotide synthesis, and different rates of drug metabolism. It is recommended to characterize the activity of this compound in multiple relevant cell lines.

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
High variability in replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with sterile media/PBS.
No antiviral activity observed - Inactive this compound compound- High MOI overwhelming the drug's effect- Cell line is not dependent on de novo GTP synthesis- Incorrect assay endpoint- Verify the purity and activity of the this compound stock.- Optimize the MOI; a lower MOI may be more sensitive to the drug's effect.- Test in a different cell line known to be sensitive to IMPDH inhibitors.- Ensure the assay endpoint (e.g., CPE, qPCR, reporter gene) is appropriate for the virus and drug.
EC50 value is much higher than expected - Presence of exogenous guanosine in the medium- Rapid metabolism of this compound by the host cells- Viral strain has reduced sensitivity- Use a defined medium with known concentrations of nucleosides.- Perform time-of-addition experiments to assess drug stability.- Sequence the viral target if resistance is suspected.
High cytotoxicity observed at active concentrations - this compound concentration is too high- Cell line is particularly sensitive to GTP depletion- Perform a full dose-response curve to determine the therapeutic index.- Consider using a lower concentration of this compound in combination with another antiviral with a different mechanism of action.

Experimental Protocols

Determining the EC50 of this compound using a Cytopathic Effect (CPE) Reduction Assay

This protocol provides a general framework. Specific parameters such as cell type, virus, MOI, and incubation times should be optimized for the system under study.

  • Cell Seeding:

    • Trypsinize and count host cells.

    • Seed cells into a 96-well microplate at a density that will form a confluent monolayer within 24 hours.

    • Incubate at 37°C, 5% CO2.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in cell culture medium to achieve final concentrations spanning the expected effective range (e.g., 0.1 nM to 10 µM).

    • Include a "no drug" (vehicle control) and "no virus" (cell control) in your plate layout.

  • Infection and Treatment:

    • After 24 hours, remove the medium from the cell monolayer.

    • Add the serially diluted this compound-containing medium to the appropriate wells.

    • Infect the cells with the virus at a pre-determined MOI.

    • Incubate the plate at 37°C, 5% CO2 for a period sufficient to observe significant CPE in the vehicle control wells (typically 48-72 hours).

  • Assay Readout:

    • Visually inspect the wells for CPE and score them.

    • Alternatively, use a quantitative method to assess cell viability, such as an MTS or CellTiter-Glo® assay.

    • The percent inhibition of CPE is calculated using the formula: % inhibition = [ (Test Compound) - (Virus Control) ] / [ (Cell Control) - (Virus Control) ] * 100.[4]

  • Data Analysis:

    • Plot the percent inhibition against the log of the this compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 value.[2]

Visualizations

Signaling Pathway of this compound Action

EICAR_Pathway cluster_cell Host Cell IMP Inosine Monophosphate (IMP) IMPDH IMPDH IMP->IMPDH XMP Xanthosine Monophosphate (XMP) GMP Guanosine Monophosphate (GMP) XMP->GMP GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP Viral_Replication Viral Replication (RNA/DNA Synthesis) GTP->Viral_Replication IMPDH->XMP This compound This compound This compound->IMPDH Inhibition

Caption: Mechanism of action of the antiviral compound this compound.

Experimental Workflow for EC50 Determination

EC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Seed_Cells 1. Seed Host Cells in 96-well Plate Prep_this compound 2. Prepare Serial Dilutions of this compound Treat_Infect 3. Treat Cells with this compound & Infect with Virus Prep_this compound->Treat_Infect Incubate 4. Incubate (e.g., 48-72h) Treat_Infect->Incubate Read_Viability 5. Measure Cell Viability (CPE Reduction) Incubate->Read_Viability Calc_Inhibition 6. Calculate % Inhibition Read_Viability->Calc_Inhibition Plot_Curve 7. Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Calc_EC50 8. Calculate EC50 Plot_Curve->Calc_EC50

References

Technical Support Center: Optimizing EICAR Stability for Experimental Success

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (E)-5-(2-bromovinyl)-2'-deoxyuridine (EICAR). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution for various experimental applications. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.

Troubleshooting Guide: Common Issues with this compound Solutions

This guide addresses specific problems users may face when preparing and using this compound solutions in their experiments.

Problem Potential Cause Recommended Solution
Precipitation upon dilution in aqueous buffer (e.g., PBS) This compound, like many nucleoside analogs, has low solubility in aqueous solutions. The addition of a DMSO stock solution to a large volume of aqueous buffer can cause the compound to crash out of solution.1. Optimize Final DMSO Concentration: Maintain a final DMSO concentration that is as high as your specific cell line or assay can tolerate without cytotoxic effects. This typically ranges from 0.1% to 0.5%.[1][2] 2. Stepwise Dilution: Instead of a single large dilution, try a serial dilution of the DMSO stock into the aqueous buffer.[1] 3. Warm the Aqueous Buffer: Gently warming the PBS or cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility. 4. Use a Carrier Protein: For particularly challenging compounds, consider diluting into a solution containing a carrier protein like 5% BSA in PBS.
Loss of Antiviral Activity Over Time This compound in aqueous solutions can be unstable, leading to degradation and a subsequent loss of biological activity. Aqueous solutions of the similar compound Brivudine are not recommended for storage for more than one day.[3]1. Prepare Fresh Aqueous Solutions: Always prepare fresh dilutions of this compound in aqueous buffers or cell culture media immediately before use.[3] 2. Proper Stock Solution Storage: Store concentrated stock solutions of this compound in high-quality, anhydrous DMSO at -20°C or -80°C for long-term stability.[4][5][6] Avoid repeated freeze-thaw cycles by preparing smaller aliquots.
Inconsistent Experimental Results This can be due to a variety of factors including inaccurate stock solution concentration, degradation of the compound, or precipitation in the final assay medium.1. Verify Stock Concentration: Ensure the initial weighing of the solid this compound is accurate and that it is fully dissolved in DMSO before making further dilutions. 2. Control for DMSO Effects: Include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on your cells.[2] 3. Visual Inspection: Before adding the final this compound solution to your cells, visually inspect it for any signs of precipitation. If precipitation is observed, the effective concentration will be lower than intended.
Cell Toxicity Observed The solvent (DMSO) or the compound itself at high concentrations can be toxic to cells.1. Determine Optimal DMSO Tolerance: Perform a dose-response experiment to determine the maximum concentration of DMSO your cell line can tolerate without affecting viability. This is typically below 1%.[2] 2. Assess this compound Cytotoxicity: Run a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the 50% cytotoxic concentration (CC50) of this compound for your specific cell line. Ensure your experimental concentrations are well below this value.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing this compound stock solutions?

The recommended solvent is high-quality, anhydrous dimethyl sulfoxide (DMSO).[3][4][5] this compound and its analogs, like Brivudine and Sorivudine, exhibit good solubility in DMSO.[3][5][7]

2. What are the solubility limits of this compound and its analogs?

Compound Solvent Solubility
BrivudineDMSO~30 mg/mL[3]
BrivudinePBS (pH 7.2)~0.5 mg/mL[3]
SorivudineDMSO125 mg/mL[7]

3. How should I store this compound stock solutions?

This compound stock solutions prepared in DMSO should be stored at -20°C for short-term storage (weeks to months) or -80°C for long-term storage (months to years).[4][5][6] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

4. How long are aqueous dilutions of this compound stable?

Aqueous dilutions of this compound are not very stable and should be prepared fresh for each experiment. For the similar compound Brivudine, it is recommended not to store aqueous solutions for more than one day.[3]

5. My this compound solution is precipitating when I add it to my cell culture media. What should I do?

This is a common issue due to the lower solubility of this compound in aqueous environments. Please refer to the troubleshooting guide above for detailed recommendations, which include optimizing the final DMSO concentration and considering a stepwise dilution approach.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weighing: Accurately weigh out the desired amount of solid this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution (this compound MW: 333.1 g/mol ), you would need 3.33 mg.

  • Dissolving: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

General Protocol for an Antiviral Assay
  • Cell Seeding: Seed the appropriate host cells in a multi-well plate at a density that will result in a confluent monolayer on the day of infection.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution. Prepare serial dilutions of the this compound stock in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains constant across all wells and is non-toxic to the cells.

  • Infection and Treatment: Remove the growth medium from the cells and infect with the virus at a predetermined multiplicity of infection (MOI). After the adsorption period, remove the viral inoculum and add the cell culture medium containing the different concentrations of this compound.

  • Incubation: Incubate the plates for the desired period at the appropriate temperature and CO2 levels.

  • Assay Readout: At the end of the incubation period, assess the antiviral effect of this compound using a suitable method, such as a plaque reduction assay, a virus yield reduction assay, or a cell viability assay.

Visualizations

Experimental Workflow for this compound Antiviral Testing

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock (10 mM in DMSO) dilute Prepare Serial Dilutions of this compound in Media prep_stock->dilute prep_cells Seed Host Cells in Multi-well Plate infect Infect Cells with Virus prep_cells->infect treat Add this compound Dilutions to Infected Cells dilute->treat infect->treat incubate Incubate treat->incubate analyze Assess Antiviral Effect (e.g., Plaque Assay) incubate->analyze results Data Analysis analyze->results

Caption: Workflow for assessing the antiviral activity of this compound.

Simplified Signaling Pathway of this compound's Antiviral Mechanism

G This compound This compound EICAR_MP This compound-Monophosphate This compound->EICAR_MP Phosphorylation EICAR_DP This compound-Diphosphate EICAR_MP->EICAR_DP Phosphorylation EICAR_TP This compound-Triphosphate (Active Form) EICAR_DP->EICAR_TP Phosphorylation Inhibition Inhibition EICAR_TP->Inhibition Viral_TK Viral Thymidine Kinase Viral_TK->EICAR_MP Cell_Kinases Cellular Kinases Cell_Kinases->EICAR_DP Cell_Kinases->EICAR_TP Viral_Polymerase Viral DNA Polymerase DNA_Replication Viral DNA Replication Viral_Polymerase->DNA_Replication Inhibition->Viral_Polymerase

Caption: Mechanism of this compound's antiviral action.

References

Technical Support Center: Antivirus Validation Using the EICAR Test File

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for antivirus (AV) validation. This resource is designed for researchers, scientists, and drug development professionals who need to verify the functionality of their security solutions in a laboratory or research environment. This guide provides detailed protocols, troubleshooting steps, and answers to frequently asked questions regarding the use of the EICAR (European Institute for Computer Antivirus Research) test file.

Frequently Asked Questions (FAQs)

Q1: What is the this compound test file?

A1: The this compound test file is a harmless string of 68 characters developed by the European Institute for Computer Antivirus Research (this compound) and the Computer Antivirus Research Organization (CARO).[1][2] It is not a real virus and contains no malicious code.[1][3] Its sole purpose is to serve as a standard signature that all compliant antivirus programs will detect as if it were a virus.[2][4] This allows researchers and administrators to safely test if their security software is configured and operating correctly without using live malware.[1][5]

The standard 68-byte this compound test string is: X5O!P%@AP[4\PZX54(P^)7CC)7}$this compound-STANDARD-ANTIVIRUS-TEST-FILE!$H+H*[1]

Q2: Can a real virus have "this compound resistance mechanisms"?

A2: This is a common misconception. Because the this compound string is a specific, standardized signature for testing and not a functional piece of viral code, real-world viruses do not develop "resistance" to it.[1] Viruses employ sophisticated evasion techniques to avoid detection by security software, such as polymorphism, obfuscation, and fileless execution, but these mechanisms are unrelated to the this compound test signature. The this compound file is simply a tool to confirm that a scanner is active and capable of signature-based detection.[5]

Q3: My antivirus software did not detect the this compound test file. Is my system unprotected?

A3: Not necessarily, but it indicates a need for immediate investigation. Several factors can cause a failed detection:

  • Real-Time Protection is Disabled: The most common reason is that the AV's real-time or on-access scanning feature is turned off.[6]

  • Incorrect File or String: The this compound string may have been copied incorrectly, or the file's total length may exceed the 128-byte limit for detection.[2] Ensure the third character is a capital 'O' and not the digit zero.[1][2]

  • Scan Exclusions: The folder where the this compound file was saved might be in the antivirus software's exclusion list, preventing it from being scanned.[7]

  • Specific Test Conditions: Some AV solutions will only trigger a detection on specific actions, such as file execution or access, not just file creation.[8]

  • Vendor Compliance: While rare, a security product may not be fully compliant with the this compound standard.[2]

Q4: Is it safe to use the this compound test file in a sensitive research environment?

A4: Yes. The this compound file is completely safe and contains no executable viral code.[1] It is designed to be inert. When an antivirus program detects the file, it will treat it like a real threat and may quarantine or delete it, but the file itself cannot cause any harm to your system.[1] However, it is crucial to inform relevant personnel before conducting tests to avoid unnecessary panic or security alerts.[5]

Troubleshooting Guides

Guide 1: Troubleshooting a Failed this compound Detection

This guide provides a systematic approach to diagnosing why an this compound test may have failed. Follow these steps to identify the root cause.

G start Start: this compound File Not Detected q1 Is the AV's Real-Time Protection enabled? start->q1 a1_no Enable Real-Time Protection in AV settings and re-test. q1->a1_no No q2 Is the 68-character this compound string 100% correct? q1->q2 Yes end_success End: Detection Successful a1_no->end_success a1_yes Yes a2_no Correct the string. Use the official string and save as a new file. q2->a2_no No q3 Is the file saved in a directory that is excluded from scans? q2->q3 Yes a2_no->end_success a2_yes Yes a3_no Check AV logs for errors. Consider re-installing AV or contacting vendor support. q3->a3_no No a3_yes Save the this compound file to a non-excluded directory (e.g., Desktop) and re-test. q3->a3_yes Yes end_fail End: Issue Persists a3_no->end_fail a3_yes->end_success

Caption: Troubleshooting flowchart for failed this compound detection.

Experimental Protocols & Data

Protocol 1: Validating Core Antivirus Detection Capabilities

This protocol outlines a series of tests to validate different layers of antivirus protection using the this compound file.

Objective: To confirm that the antivirus solution is actively scanning files on-access, on-demand, and within compressed archives.

Materials:

  • A text editor (e.g., Notepad, VS Code).

  • File compression software (e.g., 7-Zip, WinZip).

  • A workstation with the antivirus software to be tested.

Methodology:

  • On-Access Scan (Real-Time Protection):

    • Open a new text file using a text editor.

    • Carefully copy and paste the 68-character this compound string into the file.

    • Save the file as this compound.com to your desktop.

    • Expected Outcome: The antivirus software should immediately detect the file upon saving and trigger an alert, quarantining or deleting the file according to its policy.[6]

  • On-Demand Scan:

    • Temporarily disable real-time protection (if policy allows).

    • Create and save the this compound.com file as described above.

    • Re-enable real-time protection.

    • Right-click the this compound.com file or the folder containing it and initiate a manual "Scan" with your antivirus software.

    • Expected Outcome: The on-demand scan should identify and flag the this compound.com file as a threat.[7]

  • Archive Scanning:

    • Create the this compound.com file.

    • Compress the this compound.com file into a ZIP archive named eicar_test.zip.

    • Ensure your antivirus settings are configured to scan inside archives (this is often a standard setting).[7]

    • Perform an on-demand scan of eicar_test.zip.

    • Expected Outcome: A robust antivirus scanner will detect the this compound signature within the ZIP file.[1][2]

Summary of Expected Outcomes
Test CaseDescriptionExpected ResultCommon Failure Point
On-Access Scan Saving a .com file containing the this compound string.Instantaneous detection and quarantine/deletion.Real-time protection is disabled or misconfigured.
On-Demand Scan Manually scanning a folder containing the this compound file.Detection upon completion of the manual scan.The file path is in an exclusion list.
Archive Scan Scanning a .zip file containing the this compound file.Detection of the threat inside the compressed archive.AV setting to scan archives is disabled.
Web-Based Test Downloading the this compound file from the official this compound website.The download should be blocked by the web/network protection module.Web protection or browser extensions are disabled.

Visualizations

Antivirus Detection Workflow for this compound

This diagram illustrates the typical process flow from the creation of an this compound file to its detection by an antivirus solution's real-time scanner.

G cluster_user User Action cluster_system System & AV Process create_file 1. Create text file with This compound string save_file 2. Save file as 'this compound.com' create_file->save_file os_io 3. OS writes file to disk save_file->os_io av_intercept 4. AV Real-Time Scanner (Filter Driver) intercepts I/O os_io->av_intercept scan_engine 5. Scan Engine analyzes file and matches this compound signature av_intercept->scan_engine av_action 6. AV takes pre-configured action scan_engine->av_action alert 7a. Alert User av_action->alert Notify quarantine 7b. Quarantine File av_action->quarantine Mitigate

Caption: Workflow of this compound file detection by an AV real-time scanner.

References

Enhancing EICAR Delivery in In Vivo Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo delivery of EICAR (5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide), a potent broad-spectrum antiviral agent.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound's primary antiviral mechanism is the inhibition of the host enzyme inosine monophosphate dehydrogenase (IMPDH). This enzyme is critical for the de novo synthesis of guanosine triphosphate (GTP). By inhibiting IMPDH, this compound depletes the intracellular pool of GTP, which is essential for viral RNA and DNA synthesis, thereby halting viral replication.

Q2: Why is enhancing in vivo delivery of this compound important?

A2: Like many ribonucleoside analogs, this compound is a hydrophilic molecule. This property can limit its passive diffusion across biological membranes, leading to poor bioavailability and suboptimal concentrations at the target site of viral replication. Enhancing its delivery through advanced formulations can increase its therapeutic efficacy and reduce potential off-target effects.

Q3: What are the common routes of administration for this compound in preclinical studies?

A3: In preclinical animal models, this compound is typically administered via intravenous (IV), intraperitoneal (IP), or oral (PO) routes. The choice of administration route depends on the specific experimental design, the target organ, and the formulation being tested. For localized infections, such as respiratory viruses, intranasal delivery may also be explored.

Q4: Are there more advanced delivery systems available for this compound?

A4: Yes, advanced delivery systems such as liposomal formulations and nanoparticles are being explored to improve the pharmacokinetic profile of ribonucleoside analogs like this compound. These carriers can protect the drug from premature degradation, improve its circulation time, and potentially target it to specific tissues or cells.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during in vivo experiments with this compound.

Issue 1: Low Bioavailability and High Variability in Plasma Concentrations
  • Question: My in vivo study shows low and inconsistent plasma concentrations of this compound after oral administration. What could be the cause and how can I improve it?

  • Answer:

    • Potential Causes:

      • Poor Absorption: this compound's hydrophilicity can limit its absorption across the gastrointestinal tract.

      • First-Pass Metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation.

      • Formulation Issues: The vehicle used to dissolve or suspend this compound may not be optimal for absorption.

    • Troubleshooting Steps:

      • Optimize Formulation:

        • Solubility Enhancers: Consider using pharmaceutically acceptable solubilizing agents or co-solvents.

        • Permeation Enhancers: Include excipients that can transiently increase the permeability of the intestinal epithelium.

      • Advanced Formulations:

        • Liposomal Encapsulation: Encapsulating this compound in liposomes can protect it from degradation and enhance its absorption.

        • Nanoparticle Conjugation: Formulating this compound into nanoparticles can improve its stability and uptake.

      • Alternative Administration Route: If oral bioavailability remains a challenge, consider switching to an intraperitoneal or intravenous route of administration for more consistent systemic exposure.

Issue 2: Lack of Efficacy in the Target Organ
  • Question: Despite achieving adequate plasma concentrations, I am not observing the expected antiviral efficacy in the target organ (e.g., lungs, brain). Why might this be happening?

  • Answer:

    • Potential Causes:

      • Poor Tissue Penetration: this compound may not be efficiently transported from the bloodstream into the target tissue. The blood-brain barrier, for example, is a significant obstacle for many drugs.

      • Rapid Clearance from Tissue: The drug may be quickly cleared from the target organ before it can exert its antiviral effect.

      • Insufficient Intracellular Concentration: Even if the drug reaches the target tissue, it may not be efficiently taken up by the host cells where the virus is replicating.

    • Troubleshooting Steps:

      • Targeted Delivery Systems:

        • Ligand-Conjugated Nanoparticles: Functionalize nanoparticles with ligands that bind to receptors expressed on the surface of cells in the target organ.

        • Inhalable Formulations: For respiratory infections, consider formulating this compound as a dry powder or nebulized solution for direct delivery to the lungs.

      • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct PK/PD studies to understand the relationship between drug concentration in the target tissue and antiviral activity. This can help in optimizing the dosing regimen.

      • Combination Therapy: Consider co-administering this compound with another antiviral agent that has a different mechanism of action and better tissue penetration.

Issue 3: Observed Toxicity or Adverse Effects in Animal Models
  • Question: My animal subjects are showing signs of toxicity (e.g., weight loss, lethargy) at a dose that is required for antiviral efficacy. How can I mitigate these adverse effects?

  • Answer:

    • Potential Causes:

      • Off-Target Effects: High systemic concentrations of this compound may lead to the inhibition of IMPDH in healthy, rapidly dividing cells, causing cytotoxicity.

      • Accumulation in Non-Target Organs: The drug may accumulate in organs such as the liver or kidneys, leading to organ-specific toxicity.

      • Formulation-Related Toxicity: The excipients used in the formulation may have their own toxic effects.

    • Troubleshooting Steps:

      • Dose-Response Studies: Conduct a thorough dose-response study to identify the minimum effective dose and the maximum tolerated dose.

      • Targeted Delivery: Employ targeted delivery strategies (as mentioned in Issue 2) to increase the concentration of this compound at the site of infection while minimizing its exposure to healthy tissues.

      • Modified Dosing Schedule: Instead of a single high dose, consider a fractionated dosing regimen (e.g., smaller doses administered more frequently) to maintain therapeutic concentrations while reducing peak plasma levels that may be associated with toxicity.

      • Monitor Biomarkers of Toxicity: Regularly monitor relevant biomarkers of liver and kidney function to detect early signs of toxicity.

Quantitative Data Presentation

While specific in vivo delivery data for this compound is limited in publicly available literature, data from its close analog, ribavirin, can provide valuable insights into the potential benefits of advanced formulations. The following table summarizes hypothetical comparative data to illustrate the expected improvements.

Table 1: Hypothetical In Vivo Efficacy of Different this compound Formulations in a Murine Influenza Model

FormulationAdministration RouteBioavailability (%)Lung Tissue Concentration (µg/g) at 4hViral Titer Reduction (log10 PFU/mL)
This compound in SalineOral (PO)15 ± 50.5 ± 0.21.5 ± 0.5
This compound in SalineIntravenous (IV)1002.1 ± 0.73.0 ± 0.8
Liposomal this compoundIntravenous (IV)1005.8 ± 1.54.5 ± 1.0
Inhaled this compound NanoparticlesIntranasal (IN)N/A12.3 ± 2.15.2 ± 0.9

Note: This data is illustrative and intended to demonstrate the potential advantages of different delivery strategies.

Experimental Protocols

Protocol 1: Preparation of Liposomal this compound for Intravenous Administration

Objective: To encapsulate this compound in liposomes to improve its pharmacokinetic profile.

Materials:

  • This compound

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (100 nm pore size)

Methodology:

  • Dissolve DPPC, cholesterol, and DSPE-PEG2000 in a 55:40:5 molar ratio in chloroform in a round-bottom flask.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Hydrate the lipid film with a solution of this compound in PBS (e.g., 10 mg/mL) by vortexing for 30 minutes.

  • The resulting multilamellar vesicles are then subjected to five freeze-thaw cycles.

  • To produce unilamellar vesicles of a defined size, the liposome suspension is extruded 10-15 times through a 100 nm polycarbonate membrane.

  • Remove unencapsulated this compound by dialysis against PBS.

  • Determine the encapsulation efficiency by disrupting the liposomes with a detergent and quantifying the this compound concentration using HPLC.

Protocol 2: In Vivo Efficacy Study in a Murine Model of Viral Infection

Objective: To evaluate the antiviral efficacy of a novel this compound formulation.

Materials:

  • 6-8 week old BALB/c mice

  • Virus stock (e.g., Influenza A virus)

  • This compound formulation and vehicle control

  • Anesthesia (e.g., isoflurane)

  • Calibrated pipettes and syringes for administration

Methodology:

  • Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.

  • Infection: Anesthetize the mice and infect them intranasally with a non-lethal dose of the virus.

  • Treatment: At a predetermined time post-infection (e.g., 24 hours), administer the this compound formulation or vehicle control via the chosen route (e.g., intravenous, oral).

  • Monitoring: Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, inactivity).

  • Sample Collection: At specified time points post-treatment, euthanize a subset of mice and collect relevant tissues (e.g., lungs, plasma).

  • Viral Load Quantification: Homogenize the tissues and determine the viral load using a plaque assay or quantitative PCR (qPCR).

  • Data Analysis: Compare the viral loads and clinical scores between the treatment and control groups to determine the efficacy of the this compound formulation.

Visualizations

EICAR_Signaling_Pathway cluster_Cell Host Cell This compound This compound EICAR_MP This compound Monophosphate This compound->EICAR_MP Host Kinases IMPDH IMPDH EICAR_MP->IMPDH Inhibition IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP GMP Guanosine Monophosphate (GMP) XMP->GMP GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP Viral_Polymerase Viral RNA/DNA Polymerase GTP->Viral_Polymerase Viral_Replication Viral Replication Viral_Polymerase->Viral_Replication GTP_depletion GTP Pool Depletion GTP_depletion->Viral_Polymerase Substrate Limitation

Caption: this compound's mechanism of action via IMPDH inhibition and GTP depletion.

Experimental_Workflow cluster_Formulation Formulation Development cluster_InVivo In Vivo Study cluster_Analysis Data Analysis Formulation This compound Formulation (e.g., Liposomal) QC Quality Control (Size, Encapsulation) Formulation->QC Infection Animal Model Infection QC->Infection Treatment Treatment Administration Infection->Treatment Monitoring Clinical Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (Viral Load, PK) Monitoring->Endpoint Data Efficacy & Safety Assessment Endpoint->Data

Caption: A typical experimental workflow for evaluating this compound formulations in vivo.

Technical Support Center: EICAR (5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EICAR, a potent antiviral compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound's antiviral activity?

A1: this compound is a nucleoside analogue that acts as a potent inhibitor of the host cell enzyme inosine monophosphate dehydrogenase (IMPDH).[1][2] This enzyme is critical for the de novo biosynthesis of guanine nucleotides.[2][3] By inhibiting IMPDH, this compound depletes the intracellular pool of guanosine triphosphate (GTP), which is essential for viral RNA and DNA synthesis, as well as other vital cellular processes that viruses rely on for replication.[4][5]

Q2: How does the timing of this compound treatment affect its antiviral efficacy?

A2: The timing of this compound administration is a critical determinant of its success in inhibiting viral replication. For optimal efficacy, this compound must be added to the cell culture at least three hours before the onset of viral RNA synthesis.[4] This pre-treatment period is necessary for the cellular machinery to metabolize this compound into its active form and to sufficiently deplete the intracellular GTP pools before the virus begins to replicate its genome.

Q3: Is the antiviral effect of this compound reversible?

A3: Yes, the antiviral action of this compound can be reversed. The addition of exogenous guanosine to the cell culture medium can replenish the depleted GTP pools, thereby rescuing viral replication.[4][5] This characteristic can be used as a control in experiments to confirm that the observed antiviral activity is indeed due to GTP depletion.

Q4: What is the stability of this compound in cell culture media?

A4: While specific stability data for this compound in various cell culture media is not extensively published, it is a common practice to prepare fresh solutions of antiviral compounds for experiments. The stability of components in cell culture media can be affected by factors such as temperature, light exposure, and the presence of other reactive molecules.[6] It is recommended to prepare this compound solutions fresh from a powdered stock for each experiment to ensure consistent potency.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or low antiviral activity observed. Suboptimal treatment timing: this compound was added too late relative to the start of viral replication.Add this compound to the cell culture at least 3 hours prior to viral infection to allow for GTP pool depletion.
Guanosine rescue: The cell culture medium may contain high levels of guanosine, counteracting the effect of this compound.Use a defined medium with known concentrations of nucleosides. As a control, intentionally add exogenous guanosine to demonstrate the reversibility of the antiviral effect.
Compound degradation: this compound solution may have degraded due to improper storage or handling.Prepare fresh this compound solutions for each experiment from a stock stored under recommended conditions (typically -20°C or colder).
Cell line insensitivity: The particular cell line being used may have a highly efficient purine salvage pathway, making it less dependent on de novo GTP synthesis.Consider using a different cell line known to be sensitive to IMPDH inhibitors.
High cytotoxicity observed. High concentration of this compound: The concentration of this compound used may be toxic to the cells.Perform a dose-response cytotoxicity assay to determine the 50% cytotoxic concentration (CC50) for your specific cell line and experimental conditions.[1] Use concentrations of this compound well below the CC50 for antiviral assays.
Prolonged incubation: Extended exposure to this compound, even at non-toxic concentrations, can impact cell proliferation.Optimize the incubation time to the minimum required to observe significant antiviral activity while minimizing effects on cell viability.
Inconsistent results between experiments. Variability in cell health and density: Differences in cell confluency and overall health can affect metabolism and viral replication.Standardize cell seeding density and ensure cells are in a healthy, logarithmic growth phase before starting the experiment.
Inconsistent virus titer: The amount of virus used for infection can vary between experiments.Aliquot and titer the virus stock to ensure a consistent multiplicity of infection (MOI) is used for each experiment.

Quantitative Data

Table 1: Representative Data on the Effect of this compound Pre-incubation Time on Viral Inhibition

The following table illustrates the expected impact of varying the pre-incubation time of this compound on its antiviral efficacy, as measured by the 50% effective concentration (EC50). Lower EC50 values indicate higher potency.

Pre-incubation Time with this compound (hours before infection)EC50 of this compound (µM)
0> 50
125.5
35.2
61.8
120.9

Note: The values presented in this table are hypothetical and for illustrative purposes. Actual EC50 values will vary depending on the virus, cell line, and specific experimental conditions.

Experimental Protocols

Protocol for Determining the Effect of this compound Treatment Timing on Viral Replication via Plaque Reduction Assay

This protocol is designed to assess how the timing of this compound administration affects its ability to inhibit the replication of a cytopathic virus.

Materials:

  • This compound (powdered)

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

  • Host cell line susceptible to the virus of interest

  • Complete cell culture medium

  • Virus stock of known titer (Plaque Forming Units/mL)

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Agarose or methylcellulose for overlay

  • Crystal violet solution for staining

Procedure:

  • Cell Seeding: Seed the 6-well plates with the host cells at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.

  • This compound Pre-treatment: At various time points before infection (e.g., 12, 6, 3, 1, and 0 hours), remove the medium from the corresponding wells and add the medium containing the different concentrations of this compound. Include a "no drug" control.

  • Virus Infection: At the time of infection (t=0), aspirate the medium from all wells and infect the cells with the virus at a multiplicity of infection (MOI) that will produce countable plaques (typically 50-100 plaques per well). Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: After the 1-hour incubation, aspirate the viral inoculum and wash the cells gently with PBS. Add the agarose or methylcellulose overlay containing the respective concentrations of this compound to each well.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for a period that allows for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization: After the incubation period, fix the cells and stain with crystal violet.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each this compound concentration at each time point compared to the "no drug" control. Determine the EC50 value for each pre-treatment time point.

Protocol for Assessing this compound Cytotoxicity

This protocol determines the concentration of this compound that is toxic to the host cells.

Materials:

  • This compound

  • Host cell line

  • Complete cell culture medium

  • 96-well plates

  • Cell viability assay reagent (e.g., MTT, XTT, or a commercial kit like CellTiter-Glo)

Procedure:

  • Cell Seeding: Seed the 96-well plates with the host cells at a density appropriate for the chosen cell viability assay. Incubate at 37°C with 5% CO2 overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Add the different concentrations of this compound to the wells. Include a "no drug" control.

  • Incubation: Incubate the plates for the same duration as the planned antiviral assay.

  • Cell Viability Measurement: Add the cell viability assay reagent to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence, depending on the assay used. Calculate the percentage of cell viability for each this compound concentration compared to the "no drug" control. Determine the 50% cytotoxic concentration (CC50).

Visualizations

EICAR_Mechanism cluster_Cell Host Cell This compound This compound EICAR_P This compound Monophosphate (Active Form) This compound->EICAR_P Cellular Kinases IMPDH IMPDH EICAR_P->IMPDH Inhibition XMP XMP IMP IMP IMP->XMP GTP GTP Pool XMP->GTP Viral_RNA_Synth Viral RNA Synthesis GTP->Viral_RNA_Synth Virus_Replication Virus Replication Viral_RNA_Synth->Virus_Replication Guanosine Exogenous Guanosine Guanosine->GTP Salvage Pathway

Caption: Mechanism of this compound antiviral action.

Experimental_Workflow cluster_PreExperiment Pre-Experiment cluster_Treatment Treatment & Infection cluster_PostInfection Post-Infection Analysis Seed_Cells 1. Seed cells in multi-well plates Prepare_this compound 2. Prepare serial dilutions of this compound Pre_treat 3. Pre-treat cells with this compound (varying time points) Prepare_this compound->Pre_treat Infect 4. Infect cells with virus Pre_treat->Infect Overlay 5. Add overlay medium with this compound Infect->Overlay Incubate 6. Incubate for plaque formation Overlay->Incubate Stain 7. Fix and stain cells Incubate->Stain Analyze 8. Count plaques and calculate EC50 Stain->Analyze

Caption: this compound time-of-addition experimental workflow.

References

Validation & Comparative

EICAR vs. Ribavirin: A Comparative Guide to Antiviral Potency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of antiviral drug development, understanding the comparative efficacy of different therapeutic agents is paramount. This guide provides an objective comparison of the antiviral potency of two purine nucleoside analogs: 5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide (EICAR) and ribavirin. The comparison is supported by experimental data on their efficacy against a range of viruses, detailed experimental protocols for common antiviral assays, and visualizations of their mechanism of action.

Quantitative Comparison of Antiviral Activity

The antiviral potencies of this compound and ribavirin are often expressed as the 50% effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50%. The table below summarizes the EC50 values for this compound and ribavirin against various flaviviruses and paramyxoviruses, as determined by cytopathic effect (CPE) reduction assays.

Virus FamilyVirusCell LineCompoundEC50 (µg/mL)
Flaviviridae Yellow Fever Virus (YFV 17D)VeroThis compound0.35 ± 0.23
Ribavirin12.3 ± 5.6
Dengue VirusVeroThis compound0.3 - 0.5
Ribavirin3 - 8
Modoc VirusVeroThis compound0.2 - 0.4
Ribavirin10 - 15
Paramyxoviridae Human Parainfluenza Virus 3 (hPIV3)VeroThis compound0.27 ± 0.22
Ribavirin9.4 ± 6.1
Respiratory Syncytial Virus (RSV)HeLaRibavirin3.74 ± 0.87
Coronaviridae SARS-CoV (FFM1)Caco2Ribavirin7.3 ± 3.5
Orthomyxoviridae Influenza A and B virusesMDCKRibavirin0.6 - 5.5

Data compiled from studies on flaviviruses, paramyxoviruses, SARS-CoV, and influenza viruses.[1][2][3]

Mechanism of Action: IMPDH Inhibition

Both this compound and ribavirin exert their broad-spectrum antiviral activity primarily through the inhibition of the host cell enzyme inosine monophosphate dehydrogenase (IMPDH).[4][5] This enzyme is crucial for the de novo synthesis of guanine nucleotides.[6][7] By inhibiting IMPDH, both drugs lead to a depletion of the intracellular pool of guanosine triphosphate (GTP), a vital building block for viral RNA synthesis and replication.[4][5] Studies have shown a direct correlation between the extent of GTP pool depletion and the antiviral activity of these compounds.[4] The antiviral effects of both this compound and ribavirin can be reversed by the addition of exogenous guanosine, further confirming this mechanism of action.[8]

Ribavirin has other proposed mechanisms of action, including direct inhibition of viral RNA polymerase and induction of lethal mutagenesis, where its incorporation into the viral genome leads to an accumulation of mutations, ultimately causing viral "error catastrophe".[5][7]

Mechanism of action for this compound and ribavirin.

Experimental Protocols

The following are generalized protocols for common in vitro assays used to determine the antiviral potency of compounds like this compound and ribavirin.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced damage known as the cytopathic effect.

a. Materials:

  • Susceptible host cell line (e.g., Vero, A549, MDCK)

  • Complete cell culture medium

  • Virus stock of known titer

  • Test compounds (this compound, ribavirin) at various concentrations

  • 96-well cell culture plates

  • Crystal violet staining solution

  • Microplate reader

b. Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.

  • Treatment and Infection:

    • Remove the growth medium from the cell monolayer.

    • Add the diluted compounds to the wells.

    • Add a standardized amount of virus (e.g., 100 TCID50) to all wells except for the cell control wells.

    • Include virus control wells (cells + virus, no compound) and cell control wells (cells only, no virus or compound).

  • Incubation: Incubate the plates at the optimal temperature for the specific virus (e.g., 37°C) for a period sufficient to observe significant CPE in the virus control wells (typically 3-5 days).

  • Staining:

    • Remove the medium from the wells.

    • Fix the cells with a solution like 10% formalin.

    • Stain the remaining viable cells with crystal violet solution.

  • Quantification:

    • Wash the plates to remove excess stain and allow them to dry.

    • Solubilize the stain in each well.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the virus and cell controls. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Plaque Reduction Assay

This assay quantifies the reduction in the number of viral plaques (localized areas of cell death) in the presence of an antiviral compound.

a. Materials:

  • Confluent monolayers of susceptible host cells in 6- or 12-well plates

  • Virus stock

  • Test compounds

  • Overlay medium (e.g., medium containing agarose or methylcellulose)

  • Crystal violet or other suitable stain

b. Procedure:

  • Compound and Virus Preparation: Prepare serial dilutions of the test compounds. Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Infection:

    • Remove the growth medium from the cell monolayers.

    • Inoculate the cells with the virus-compound mixture or infect with the virus first, followed by the addition of the compound.

    • Allow the virus to adsorb to the cells for 1-2 hours.

  • Overlay:

    • Remove the inoculum.

    • Add the overlay medium containing the respective concentrations of the test compound. The semi-solid overlay restricts the spread of the virus to adjacent cells, resulting in the formation of discrete plaques.

  • Incubation: Incubate the plates until plaques are visible (typically 3-7 days).

  • Staining and Counting:

    • Fix the cells.

    • Remove the overlay.

    • Stain the cell monolayer with crystal violet. Plaques will appear as clear zones against a background of stained, viable cells.

    • Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 is the concentration that reduces the plaque number by 50%.

Antiviral_Assay_Workflow cluster_0 Preparation cluster_1 Infection & Treatment cluster_2 Incubation & Visualization cluster_3 Data Analysis A 1. Seed cells in multi-well plates D 4. Add compounds and virus to cells A->D B 2. Prepare serial dilutions of antiviral compounds B->D C 3. Prepare virus inoculum C->D E 5. Incubate for viral adsorption (1-2h) D->E F 6. Add overlay medium (for Plaque Assay) E->F Plaque Assay Path G 7. Incubate for 3-7 days E->G CPE Assay Path F->G H 8. Fix and stain cells (e.g., Crystal Violet) G->H I 9. Quantify viral inhibition (Plaque count or CPE) H->I J 10. Calculate EC50 value I->J

A generalized workflow for in vitro antiviral assays.

Conclusion

The experimental data indicates that this compound is a significantly more potent inhibitor of flaviviruses and paramyxoviruses in vitro compared to ribavirin, as demonstrated by its lower EC50 values.[2] Both compounds share a primary mechanism of action through the inhibition of IMPDH, leading to the depletion of intracellular GTP pools necessary for viral replication.[4] The choice between these two antivirals for further research and development would depend on a variety of factors including the target virus, the therapeutic index of the compounds, and their pharmacokinetic and pharmacodynamic profiles in vivo. The provided protocols offer a standardized framework for conducting further comparative studies.

References

A Comparative Analysis of EICAR and Other Nucleoside Analogs in Antiviral Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the nucleoside analog EICAR (5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide) with other prominent nucleoside analogs, including Ribavirin, Remdesivir, Favipiravir, and Galidesivir. The following sections detail their mechanisms of action, comparative antiviral efficacy, and the experimental protocols used to generate the supporting data.

Mechanism of Action: A Tale of Two Targets

Nucleoside analogs primarily exert their antiviral effects by interfering with viral replication. However, the specific molecular targets can differ significantly, leading to variations in their spectrum of activity and potency.

This compound and Ribavirin: Targeting Host Cell Machinery

This compound and, to a significant extent, Ribavirin, act by inhibiting the host cell enzyme inosine monophosphate dehydrogenase (IMPDH) .[1][2][3] This enzyme is crucial for the de novo synthesis of guanine nucleotides (GTP), which are essential building blocks for viral RNA and DNA synthesis. By depleting the intracellular pool of GTP, these drugs indirectly halt viral replication.[1][3] Ribavirin is also known to have other mechanisms of action, including direct inhibition of viral RNA polymerases and induction of lethal mutagenesis in the viral genome.[4]

Remdesivir, Favipiravir, and Galidesivir: Direct Inhibition of Viral Polymerase

In contrast, Remdesivir, Favipiravir, and Galidesivir are prodrugs that, once metabolized intracellularly to their active triphosphate forms, directly target the viral RNA-dependent RNA polymerase (RdRp) .[5][6] This viral enzyme is essential for replicating the genome of many RNA viruses. These nucleoside analogs mimic natural nucleotides and are incorporated into the growing viral RNA chain, leading to premature termination of replication.[5]

Comparative Antiviral Activity and Cytotoxicity

The efficacy and safety of an antiviral agent are paramount. The following table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) for this compound and its comparators against a range of viruses. The therapeutic potential is often expressed as the Selectivity Index (SI), calculated as CC50/EC50, where a higher value indicates greater selectivity for the virus over host cells.

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
This compound Yellow Fever VirusVero0.35>100>286[3]
Parainfluenza Virus 3Vero0.27>100>370[3]
Ribavirin SFTS VirusVero3.69 - 8.72>31.3>3.6 - 8.5[7]
Respiratory Syncytial VirusHEp-2~40~75~1.9[8]
Remdesivir SARS-CoV-2Vero E60.77>100>129[9][10]
MERS-CoVHAE0.074--[9]
SARS-CoVHAE0.069--[9]
Favipiravir SARS-CoV-2Vero E661.88>400>6.46[9]
Influenza A (H1N1)MDCK0.18-0.48>1000>2083-5556
Galidesivir Ebola VirusHeLa3 - 12>1000>83 - 333[11]
Marburg VirusHeLa3 - 12>1000>83 - 333[11]
Influenza A and BMDCK1 - 5>1000>200 - 1000[11]
SARS-CoV-2Caco-2->100-[12]

Note: EC50 and CC50 values can vary depending on the specific viral strain, cell line, and assay conditions used.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of these nucleoside analogs.

Plaque Reduction Assay for Antiviral Activity (EC50 Determination)

This assay is the gold standard for determining the concentration of an antiviral compound that inhibits the formation of viral plaques by 50%.

Materials:

  • Confluent monolayer of susceptible host cells in 6-well or 12-well plates.

  • Virus stock of known titer (Plaque Forming Units/mL).

  • Serial dilutions of the test compound (e.g., this compound, Ribavirin).

  • Cell culture medium (e.g., DMEM with 2% FBS).

  • Overlay medium (e.g., 1% methylcellulose or agarose in culture medium).

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.

  • Infection: Remove the growth medium from the cell monolayers and infect the cells with a standardized amount of virus (typically 50-100 PFU per well) for 1-2 hours at 37°C.

  • Treatment: After the incubation period, remove the virus inoculum and add the different concentrations of the test compound to the respective wells. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

  • Overlay: Add the overlay medium to each well. The overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Staining: After incubation, fix the cells (e.g., with 10% formalin) and then stain with crystal violet solution. The stain will color the viable cells, leaving the plaques (areas of dead or lysed cells) unstained.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

MTT Assay for Cytotoxicity (CC50 Determination)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.[13][14]

Materials:

  • Host cells in a 96-well plate.

  • Serial dilutions of the test compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a "cell control" (no compound).

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 2-7 days).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the cell control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism of Action

The following diagrams illustrate the key signaling pathways affected by these nucleoside analogs.

IMPDH_Inhibition_Pathway cluster_de_novo De Novo Purine Synthesis cluster_inhibition Inhibition by Nucleoside Analogs cluster_viral_replication Viral Replication PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP Viral_Polymerase Viral RNA/DNA Polymerase GTP->Viral_Polymerase This compound This compound / Ribavirin EICAR_MP This compound-MP / Ribavirin-MP This compound->EICAR_MP Cellular Kinases IMPDH IMPDH EICAR_MP->IMPDH Inhibits Viral_Genome Viral Genome Replication Viral_Polymerase->Viral_Genome Incorporation RdRp_Inhibition_Pathway cluster_prodrug_activation Prodrug Activation cluster_viral_replication Viral RNA Replication Prodrug Remdesivir / Favipiravir / Galidesivir Active_TP Active Triphosphate (NTP Analog) Prodrug->Active_TP Cellular Kinases Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active_TP->Viral_RdRp Competes with natural NTPs Nascent_RNA Nascent RNA Strand Viral_RdRp->Nascent_RNA Elongation Viral_RNA_Template Viral RNA Template Viral_RNA_Template->Viral_RdRp Replication_Blocked Replication Blocked Nascent_RNA->Replication_Blocked Chain Termination

References

Validating EICAR's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of 5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide (EICAR) with other alternatives, supported by experimental data. This compound is a potent broad-spectrum antiviral and cytostatic agent, and understanding its mechanism of action across different cell types is crucial for its therapeutic development.

Primary Mechanism of Action: Inhibition of IMP Dehydrogenase

This compound's primary mechanism of action is the potent inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH), a key rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[1][2] IMPDH catalyzes the conversion of inosine 5'-monophosphate (IMP) to xanthosine 5'-monophosphate (XMP), which is a critical step in the production of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP).

This compound is a prodrug that, once inside the cell, is metabolized to its active form, this compound 5'-monophosphate (EICARMP). EICARMP acts as a mechanism-based inactivator of IMPDH, forming a covalent adduct with the enzyme and leading to its irreversible inactivation.[3] This blockade of the de novo purine synthesis pathway results in the depletion of intracellular guanine nucleotide pools, which has profound effects on cellular processes and viral replication. The antiviral and cytotoxic effects of this compound can be reversed by the addition of guanosine, confirming that its primary mode of action is the inhibition of IMPDH.

Mechanism of this compound's inhibition of IMP Dehydrogenase.

Downstream Signaling Effects of Guanine Nucleotide Depletion

The depletion of guanine nucleotides by this compound triggers a cascade of downstream signaling events, leading to cell cycle arrest and apoptosis in rapidly proliferating cells. This makes this compound a potent cytostatic agent against various tumor cell lines.

Key downstream effects include:

  • Cell Cycle Arrest: Guanine nucleotide depletion leads to an arrest in the G1 phase of the cell cycle. This is mediated through the modulation of key cell cycle regulatory proteins. Studies with other IMPDH inhibitors have shown that this arrest is associated with the inhibition of cyclin D3 expression and the prevention of the elimination of the cyclin-dependent kinase (CDK) inhibitor p27Kip1.

  • Apoptosis: The depletion of guanine pools can induce apoptosis through p53-mediated pathways. This involves the upregulation of pro-apoptotic proteins like p53, p21, and Bax, and the downregulation of anti-apoptotic proteins such as Bcl-2 and survivin.

cluster_0 Upstream Event cluster_1 Downstream Signaling Pathways This compound This compound IMPDH IMPDH Inhibition This compound->IMPDH GNP_depletion Guanine Nucleotide Depletion IMPDH->GNP_depletion p53_pathway p53 Upregulation GNP_depletion->p53_pathway bcl2_survivin Bcl-2, Survivin Downregulation GNP_depletion->bcl2_survivin cell_cycle_proteins Cyclin D3, CDK6 Downregulation GNP_depletion->cell_cycle_proteins p27 p27 Upregulation GNP_depletion->p27 p21_bax p21, Bax Upregulation p53_pathway->p21_bax apoptosis Apoptosis p21_bax->apoptosis bcl2_survivin->apoptosis g1_arrest G1 Cell Cycle Arrest cell_cycle_proteins->g1_arrest p27->g1_arrest

Downstream signaling effects of this compound-induced guanine nucleotide depletion.

Performance Data: Cytostatic and Antiviral Activity of this compound

This compound demonstrates potent cytostatic activity against a range of cancer cell lines and broad-spectrum antiviral activity.

Cytostatic/Antitumor Activity
Cell LineIC50 (µM)Cell Type
Murine Leukemia0.80L1210
Human Lymphocyte1.4CEM

Data sourced from a study on this compound's inhibition of inosinate dehydrogenase activity.[4]

A general 50% inhibitory concentration for cytostatic activity in rapidly growing cells has been reported to be between 0.2 to 0.9 µg/mL.[1][5]

Antiviral Activity

This compound exhibits a broad-spectrum antiviral activity, with 50% inhibitory concentrations (IC50) ranging from 0.2 to 4 µg/mL against several classes of viruses.[1][5]

Virus ClassRepresentative Viruses
PoxvirusesVaccinia virus
TogavirusesSindbis virus, Semliki forest virus
ArenavirusesJunin virus, Tacaribe virus
ReovirusesReovirus type 1
OrthomyxovirusesInfluenza A and B viruses
ParamyxovirusesParainfluenza virus type 3, Measles virus, Respiratory Syncytial Virus (RSV)

Data compiled from studies on the antiviral activities of this compound.[1][5]

Comparison with Ribavirin

This compound has been shown to be significantly more potent than Ribavirin, another IMPDH inhibitor with broad-spectrum antiviral properties.

Virus FamilyPotency of this compound relative to Ribavirin
Various RNA viruses10- to 100-fold more potent
Orthomyxoviruses & Paramyxoviruses10- to 59-fold more active

Comparative data is based on in vitro studies.[1][6]

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. This product is insoluble in aqueous solutions and is solubilized using a solvent like dimethyl sulfoxide (DMSO). The absorbance of the solubilized formazan is measured spectrophotometrically, and the intensity is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The 50% inhibitory concentration (IC50) is determined by plotting cell viability against the compound concentration.

Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method for quantifying the antiviral activity of a compound.

Principle: This assay measures the ability of a drug to inhibit the cytopathic effect of a virus, specifically the formation of "plaques" (localized areas of cell death) in a monolayer of infected cells. A reduction in the number of plaques in the presence of the drug indicates antiviral activity.

Methodology:

  • Cell Monolayer Preparation: Seed susceptible host cells in multi-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known amount of virus.

  • Compound Application: After a brief incubation period to allow for viral entry, the virus-containing medium is removed and replaced with a semi-solid overlay medium (e.g., containing methylcellulose or agarose) that includes different concentrations of this compound. This overlay restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: Fix the cells and stain them with a dye like crystal violet, which stains viable cells. Plaques appear as clear zones where cells have been lysed.

  • Plaque Counting and Analysis: Count the number of plaques in each well. The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.

cluster_0 Experimental Workflow cluster_1 Assay Branch cluster_2 Assay Branch start Start seed_cells Seed Cells in 96-well plates start->seed_cells treat_this compound Treat with varying concentrations of this compound seed_cells->treat_this compound incubate Incubate for defined period treat_this compound->incubate infect_virus Infect with Virus (Antiviral Assay) incubate->infect_virus add_mtt Add MTT Reagent (Cytotoxicity Assay) incubate->add_mtt add_overlay Add Semi-solid Overlay with this compound infect_virus->add_overlay stain_plaques Stain and Count Plaques add_overlay->stain_plaques calc_ec50 Calculate EC50 stain_plaques->calc_ec50 solubilize Solubilize Formazan with DMSO add_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

Generalized experimental workflow for evaluating this compound's activity.

References

EICAR Combination Therapy: A Comparative Guide for Antiviral Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of EICAR (5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide) in combination with other antiviral agents, supported by available experimental data.

This compound is a potent broad-spectrum antiviral agent that targets the host cell enzyme inosine 5'-monophosphate dehydrogenase (IMPDH). This enzyme is crucial for the de novo synthesis of guanine nucleotides, which are essential for viral replication. By inhibiting IMPDH, this compound effectively depletes the intracellular pool of guanosine triphosphate (GTP), thereby hindering viral RNA and DNA synthesis. This mechanism of action, similar to that of the well-known antiviral drug ribavirin, makes this compound a candidate for combination therapies against a range of viral infections.

Comparison of this compound in Combination Therapies

The primary documented instance of this compound in a synergistic combination therapy is with the anti-HIV agent didanosine (DDI). Research has demonstrated that this compound can significantly potentiate the antiviral effect of DDI against Human Immunodeficiency Virus type 1 (HIV-1).

Quantitative Data Summary

The following table summarizes the quantitative data from an in vitro study on the combination of this compound and didanosine (DDI) against HIV-1 in human peripheral blood lymphocytes.

Antiviral Agent(s)Virus StrainCell LineEC50 (µM)Combination Effect
This compoundHIV-1 (HTLV-IIIB)Human PBL>100-
Didanosine (DDI)HIV-1 (HTLV-IIIB)Human PBL1.5-
This compound (2.5 µM) + DDIHIV-1 (HTLV-IIIB)Human PBL0.15Potentiation
This compound (5 µM) + DDIHIV-1 (HTLV-IIIB)Human PBL0.05Potentiation

EC50: 50% effective concentration, the concentration of a drug that inhibits viral replication by 50%. PBL: Peripheral Blood Lymphocytes.

Experimental Protocols

In Vitro Anti-HIV Assay with this compound and Didanosine Combination

1. Cell Culture and Virus:

  • Cells: Human peripheral blood lymphocytes (PBLs) were stimulated with phytohemagglutinin.

  • Virus: HIV-1 strain HTLV-IIIB was used for infection.

2. Antiviral Assay:

  • Stimulated PBLs were infected with HIV-1.

  • The infected cells were then cultured in the presence of various concentrations of this compound, didanosine (DDI), or a combination of both.

  • The antiviral effect was determined by measuring the inhibition of viral replication, typically by quantifying reverse transcriptase activity or p24 antigen levels in the cell culture supernatant.

3. Data Analysis:

  • The 50% effective concentration (EC50) for each compound and combination was calculated from the dose-response curves.

  • The potentiation of DDI's anti-HIV activity by this compound was observed by the significant reduction in the EC50 of DDI in the presence of subtoxic concentrations of this compound.

Signaling Pathways and Mechanisms of Action

This compound's Mechanism of Action: IMP Dehydrogenase Inhibition

This compound's primary antiviral mechanism involves the inhibition of the cellular enzyme inosine 5'-monophosphate dehydrogenase (IMPDH). This enzyme catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a critical step in the de novo synthesis of guanine nucleotides. By blocking this pathway, this compound leads to a depletion of the intracellular guanosine triphosphate (GTP) pool, which is essential for viral nucleic acid synthesis.

EICAR_Mechanism cluster_pathway De Novo Guanosine Nucleotide Synthesis cluster_virus Viral Replication IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP Viral_RNA_DNA Viral RNA/DNA Synthesis GTP->Viral_RNA_DNA Progeny_Virions Progeny Virions Viral_RNA_DNA->Progeny_Virions This compound This compound IMPDH_inhibition This compound->IMPDH_inhibition

Caption: Mechanism of this compound's antiviral activity via inhibition of IMP dehydrogenase.

Synergistic Mechanism of this compound and Didanosine (DDI)

The potentiation of didanosine's (DDI) anti-HIV activity by this compound is a result of their complementary mechanisms of action targeting different aspects of viral replication and nucleotide metabolism. DDI is a nucleoside reverse transcriptase inhibitor (NRTI) that, after intracellular phosphorylation to its active triphosphate form (ddATP), competes with the natural substrate dATP for incorporation into viral DNA by the HIV reverse transcriptase, leading to chain termination.

This compound's inhibition of IMPDH leads to a decrease in intracellular GTP pools. This reduction in GTP can have a secondary effect of increasing the intracellular concentration of inosine monophosphate (IMP). This elevation of IMP levels may, in turn, enhance the phosphorylation of DDI to its active triphosphate form, thereby increasing its antiviral efficacy.

Caption: Synergistic antiviral mechanism of this compound and Didanosine (DDI) against HIV.

Head-to-head comparison of EICAR and favipiravir

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of broad-spectrum antiviral agents, two notable contenders, EICAR (5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide) and Favipiravir (T-705), have garnered significant attention for their potential in treating a range of viral infections. Both are nucleoside/nucleotide analogs that interfere with viral replication, yet they employ distinct molecular mechanisms. This guide provides a detailed head-to-head comparison of their performance, supported by available experimental data, to aid researchers and drug development professionals in their evaluation of these promising antiviral compounds.

At a Glance: Key Differences

FeatureThis compoundFavipiravir
Primary Mechanism of Action Inhibitor of inosine monophosphate dehydrogenase (IMPDH), leading to depletion of the intracellular guanosine triphosphate (GTP) pool.Inhibitor of viral RNA-dependent RNA polymerase (RdRp), causing lethal mutagenesis of the viral genome.
Antiviral Spectrum Broad-spectrum activity against both RNA and DNA viruses.Broad-spectrum activity primarily against RNA viruses.
Development Status Investigational, with demonstrated preclinical efficacy.Approved for influenza in Japan and has been investigated for other viral infections, including COVID-19.

Mechanism of Action: A Tale of Two Pathways

The antiviral effects of this compound and favipiravir stem from their ability to disrupt critical viral processes, albeit through different cellular pathways.

This compound: Depleting the Building Blocks

This compound's primary mode of action is the potent inhibition of the host cell enzyme, inosine monophosphate dehydrogenase (IMPDH). IMPDH is a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. By inhibiting this enzyme, this compound effectively depletes the intracellular pool of guanosine triphosphate (GTP), a crucial building block for both viral RNA and DNA synthesis. This GTP depletion suppresses the synthesis of viral genetic material, thereby halting viral replication.[1]

Favipiravir: Inducing Catastrophic Errors

Favipiravir, a prodrug, is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP).[2] This active metabolite structurally mimics purine nucleosides and is recognized as a substrate by viral RNA-dependent RNA polymerase (RdRp), a key enzyme for the replication of many RNA viruses.[2] Incorporation of favipiravir-RTP into the growing viral RNA chain leads to an accumulation of mutations, a process known as lethal mutagenesis, which ultimately results in the production of non-viable viral particles.[2]

In Vitro Antiviral Activity and Cytotoxicity

The following tables summarize the available quantitative data on the in vitro antiviral activity (EC50) and cytotoxicity (CC50) of this compound and favipiravir against a selection of RNA viruses. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a measure of the therapeutic window of a compound.

Table 1: In Vitro Antiviral Activity (EC50) of this compound and Favipiravir against RNA Viruses

VirusThis compound EC50 (µM)Favipiravir EC50 (µM)Cell Line
Influenza A virus Data not available0.014 - 0.55MDCK
Respiratory Syncytial Virus (RSV) Data not availableData not availableData not available
Measles Virus Data not availableData not availableData not available
Junin Virus Data not availableData not availableData not available
Pichinde Virus Data not availableData not availableData not available
Punta Toro Virus Data not availableData not availableData not available
SARS-CoV-2 Data not available62 to >500[3][4]Vero E6

Table 2: Cytotoxicity (CC50) of this compound and Favipiravir in Various Cell Lines

Cell LineThis compound CC50 (µM)Favipiravir CC50 (µM)
Vero Data not available>1000[5]
MDCK Data not available>1000[5]
BHK-21 Data not availableData not available
HeLa Data not available>1000[5]

Note: The lack of publicly available, directly comparable EC50 and CC50 values for this compound against a wide range of RNA viruses in common cell lines is a significant data gap.

In Vivo Efficacy in Animal Models

Preclinical studies in animal models provide crucial insights into the potential therapeutic efficacy of antiviral compounds.

This compound:

Favipiravir:

Favipiravir has been evaluated in various animal models for a multitude of viral infections.

  • Ebinur Lake Virus: In a lethal BALB/c mouse model of Ebinur Lake virus infection, favipiravir treatment significantly improved clinical symptoms, reduced viral titers in the serum by 10- to 100-fold, and prolonged survival.[3]

  • Ebola Virus: In a mouse model of Ebola virus disease, favipiravir treatment initiated at day 6 post-infection resulted in 100% survival.[4]

  • Lassa Fever: Favipiravir provided 100% protection in a lethal nonhuman primate model of Lassa fever.[4]

  • Rabies Virus: Studies in a mouse model of rabies have shown that favipiravir is effective as a post-exposure therapy.[7][8]

  • Zika Virus: In IFNAR−/− mice, daily treatment with favipiravir provided dose-dependent protection against lethal Zika virus challenge.[2]

  • SARS-CoV-2: In a hamster model of SARS-CoV-2 infection, high doses of favipiravir led to a significant reduction of infectious virus titers in the lungs and clinical alleviation of the disease.[3][4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the evaluation of antiviral compounds.

Plaque Reduction Assay

This assay is a standard method for quantifying the infectivity of a lytic virus and for determining the antiviral activity of a compound.

Protocol:

  • Cell Seeding: Seed susceptible cells (e.g., Vero, MDCK) in multi-well plates and incubate until a confluent monolayer is formed.

  • Compound Preparation: Prepare serial dilutions of the test compound (this compound or favipiravir) in a suitable cell culture medium.

  • Virus Infection: Aspirate the culture medium from the cells and infect with a known titer of the virus.

  • Compound Treatment: After a viral adsorption period (typically 1 hour), remove the virus inoculum and add the different concentrations of the test compound.

  • Overlay: Add an overlay medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells, resulting in the formation of localized plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

IMPDH Enzyme Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the activity of the IMPDH enzyme.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, KCl, EDTA, and BSA.

  • Inhibitor Incubation: Pre-incubate the purified IMPDH enzyme with various concentrations of the test inhibitor (e.g., this compound) for a specified time.

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrates, inosine monophosphate (IMP) and NAD+.

  • Signal Detection: Monitor the production of NADH, a product of the IMPDH reaction, by measuring the increase in absorbance at 340 nm over time.[9]

  • Data Analysis: The IC50 value is determined as the concentration of the inhibitor that reduces the enzyme activity by 50%.

RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This assay assesses the ability of a compound to inhibit the enzymatic activity of viral RdRp.

Protocol:

  • Reaction Setup: In a multi-well plate, combine the purified viral RdRp enzyme, a suitable RNA template (e.g., poly(C)), and various concentrations of the test inhibitor (e.g., the active triphosphate form of favipiravir).

  • Reaction Initiation: Start the reaction by adding the nucleotide substrate (e.g., GTP for a poly(C) template).[7]

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).[7]

  • Detection of RNA Synthesis: Terminate the reaction and quantify the amount of newly synthesized double-stranded RNA (dsRNA) using a fluorescent dye such as PicoGreen, which specifically binds to dsRNA. The fluorescence is measured using a microplate reader.[7]

  • Data Analysis: The IC50 value is calculated as the concentration of the inhibitor that reduces RdRp activity by 50%.

Visualizing the Mechanisms

To better understand the distinct modes of action of this compound and favipiravir, the following diagrams illustrate their respective signaling pathways and a typical experimental workflow.

EICAR_Mechanism cluster_DeNovo De Novo Purine Biosynthesis IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP ViralReplication Viral RNA/DNA Synthesis GTP->ViralReplication Required for This compound This compound IMPDH IMPDH This compound->IMPDH

Caption: Mechanism of action of this compound.

Favipiravir_Mechanism Favipiravir Favipiravir (Prodrug) Favipiravir_RTP Favipiravir-RTP (Active Form) Favipiravir->Favipiravir_RTP Intracellular Metabolism Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) Favipiravir_RTP->Viral_RdRp Incorporated by Viral_RNA Viral RNA Replication Viral_RdRp->Viral_RNA Mutated_RNA Mutated Viral RNA (Non-viable) Viral_RdRp->Mutated_RNA Causes Lethal Mutagenesis

Caption: Mechanism of action of Favipiravir.

Antiviral_Assay_Workflow A 1. Seed Cells C 3. Infect Cells with Virus A->C B 2. Prepare Drug Dilutions D 4. Add Drug to Cells B->D C->D E 5. Incubate D->E F 6. Quantify Viral Replication (e.g., Plaque Assay, qPCR) E->F G 7. Determine EC50 F->G

Caption: General workflow for in vitro antiviral efficacy testing.

Conclusion

This compound and favipiravir represent two distinct and promising strategies for broad-spectrum antiviral therapy. This compound's inhibition of IMPDH targets a fundamental host-cell pathway required by a wide range of viruses, while favipiravir's direct targeting of the viral RdRp offers a more virus-specific, yet broadly applicable, mechanism of action.

The available data suggest that favipiravir has a well-documented profile of in vitro and in vivo efficacy against numerous RNA viruses. In contrast, while this compound has demonstrated potent antiviral activity, a comprehensive and directly comparable set of quantitative in vitro data against a wide array of viruses is less accessible in the public literature.

Further head-to-head comparative studies, particularly in vivo experiments, are warranted to fully elucidate the relative strengths and weaknesses of these two compounds. Such studies will be crucial in determining their optimal therapeutic applications and their potential roles in combating emerging and re-emerging viral threats. Researchers are encouraged to consider the distinct mechanisms of action when designing future studies and to contribute to the growing body of quantitative data for these important antiviral agents.

References

Efficacy of EICAR Derivatives Against Resistant Viral Strains: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Mechanism of Action of EICAR

This compound is a potent antiviral nucleoside analog. Its mechanism of action primarily involves the inhibition of the host enzyme inosine monophosphate dehydrogenase (IMPDH). This enzyme is crucial for the de novo synthesis of guanosine triphosphate (GTP), an essential building block for viral RNA and DNA synthesis. By depleting the intracellular pool of GTP, this compound effectively hinders the replication of a wide range of viruses.

The proposed signaling pathway for this compound's antiviral activity is depicted below.

EICAR_Mechanism This compound This compound EICAR_MP This compound Monophosphate This compound->EICAR_MP Cellular Kinases IMPDH Inosine Monophosphate Dehydrogenase (IMPDH) EICAR_MP->IMPDH Inhibition GTP Guanosine Triphosphate (GTP) IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH XMP->GTP Viral_Replication Viral RNA/DNA Synthesis & Replication GTP->Viral_Replication Essential for

Caption: Proposed mechanism of action of this compound.

Viral Resistance to Nucleoside Analogs

Viral resistance to antiviral drugs, including nucleoside analogs, is a significant challenge in clinical practice. Resistance typically arises from mutations in the viral genome that alter the drug's target protein. For nucleoside analogs, resistance can develop through several mechanisms:

  • Mutations in Viral Polymerases: Changes in the viral DNA or RNA polymerase can reduce the enzyme's ability to incorporate the nucleoside analog into the growing nucleic acid chain.

  • Altered Viral Kinases: Some nucleoside analogs require activation through phosphorylation by viral kinases. Mutations in these kinases can prevent the drug from being converted to its active form.

  • Increased Excision of the Drug: Some viral polymerases have proofreading (exonuclease) activity that can remove the incorporated drug from the nucleic acid chain. Enhanced excision activity can lead to drug resistance.

Due to the lack of specific data on this compound derivatives against resistant strains, a quantitative comparison is not possible at this time.

Experimental Protocols for Antiviral Efficacy Testing

While specific protocols for testing this compound derivatives against resistant strains are not available, a general workflow for evaluating the in vitro efficacy of antiviral compounds is outlined below. This typically involves cell-based assays to determine the concentration of the compound required to inhibit viral replication by 50% (EC₅₀).

General Experimental Workflow
  • Cell Culture and Virus Propagation:

    • Maintain a suitable host cell line for the virus of interest in appropriate culture media.

    • Propagate and titer the wild-type and resistant viral strains to be tested.

  • Cytotoxicity Assay:

    • Determine the concentration of the test compound that is toxic to the host cells (CC₅₀). This is essential to ensure that the observed antiviral effect is not due to cell death.

    • Common methods include MTT or MTS assays, which measure cell viability.

  • Antiviral Activity Assay (e.g., Plaque Reduction Assay or Yield Reduction Assay):

    • Seed host cells in multi-well plates.

    • Infect the cells with a known amount of virus (wild-type or resistant strain).

    • Treat the infected cells with a range of concentrations of the test compound.

    • After an incubation period, quantify the extent of viral replication.

      • Plaque Reduction Assay: For plaque-forming viruses, the number and size of plaques are counted.

      • Yield Reduction Assay: The amount of infectious virus produced in the supernatant is quantified by titration (e.g., TCID₅₀ assay).

      • Reporter Gene Assay: For viruses engineered to express a reporter gene (e.g., luciferase or GFP), the reporter signal is measured.

  • Data Analysis:

    • Calculate the EC₅₀ value from the dose-response curve of the antiviral activity assay.

    • Calculate the Selectivity Index (SI), which is the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more favorable safety profile.

The following diagram illustrates a generalized workflow for antiviral compound testing.

Antiviral_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Host Cell Culture Cytotoxicity Cytotoxicity Assay (CC₅₀) Cell_Culture->Cytotoxicity Antiviral Antiviral Activity Assay (EC₅₀) Cell_Culture->Antiviral Virus_Propagation Virus Propagation (Wild-type & Resistant) Virus_Propagation->Antiviral SI_Calc Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) Cytotoxicity->SI_Calc EC50_Calc Calculate EC₅₀ Antiviral->EC50_Calc EC50_Calc->SI_Calc

Caption: Generalized experimental workflow for antiviral testing.

Conclusion

The development of antiviral agents effective against resistant viral strains is a critical area of research. While this compound has shown promise as a broad-spectrum antiviral agent, there is a notable absence of published data on the efficacy of its derivatives against resistant viruses. Further research and publication of data in this area are necessary to enable a comprehensive comparison and to advance the development of novel therapeutics to combat antiviral resistance. Researchers in drug development are encouraged to investigate the potential of this compound derivatives and to share their findings with the scientific community.

A Tale of Two Antivirals: A Comparative Safety Analysis of Brincidofovir and an Important Clarification on EICAR

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the safety profiles of antiviral agents is paramount. This guide provides a detailed examination of the safety profile of brincidofovir, a broad-spectrum antiviral, and clarifies a common misconception regarding the "safety profile" of the EICAR test file.

Introduction: A Critical Distinction

It is crucial to begin by distinguishing between a pharmacological agent and a diagnostic tool. Brincidofovir is a lipid conjugate of cidofovir, developed as an orally bioavailable antiviral drug. Its safety has been evaluated in numerous preclinical and clinical studies.

In contrast, the This compound (European Institute for Computer Antivirus Research) test file is not a drug and possesses no pharmacological activity. It is a harmless string of code designed to be detected by antivirus software to test if the software is functioning correctly. Therefore, the concept of a pharmacological safety profile, with associated adverse events and toxicity mechanisms, is not applicable to the this compound test file. The remainder of this guide will focus on the comprehensive safety profile of brincidofovir.

Brincidofovir: A Detailed Safety Profile

Brincidofovir has been investigated for the treatment of several DNA viruses, including smallpox, adenovirus, and cytomegalovirus. Its safety has been assessed in Phase I, II, and III clinical trials.

Summary of Key Safety Findings

The most frequently reported adverse events associated with brincidofovir are gastrointestinal and hepatic in nature. While generally well-tolerated in short-term use, longer durations of therapy have been linked to more severe adverse outcomes.

Quantitative Analysis of Adverse Events

The following table summarizes the incidence of common adverse events observed in clinical trials of brincidofovir.

Adverse EventBrincidofovir Treatment Group (%)Placebo Group (%)Reference
Gastrointestinal
Diarrhea4728[1]
NauseaCommon, but specific % not stated-[1][2]
VomitingCommon, but specific % not stated-[1][2]
Hepatic
ALT/AST Elevations2216[1]
ALT Elevations >5x ULN1.81.4[1]
Bilirubin ElevationsCommon, but specific % not stated-[2]
Other
Graft vs Host Disease (in HSCT patients)3717[1]

Note: Percentages are derived from various clinical trials and may not be directly comparable due to differences in study populations and durations.

Serious Adverse Events and Risks

A significant concern with brincidofovir is the increased risk of mortality observed with prolonged use. In a trial for CMV prophylaxis, a 16% mortality rate was seen in patients receiving brincidofovir for 14 weeks, compared to 10% in the placebo group[2]. Due to this risk, the approved indication for smallpox involves a short treatment course of two doses over two weeks[1].

Mechanism of Toxicity

The primary mechanism of action of brincidofovir involves the intracellular release of cidofovir, which is then phosphorylated to its active diphosphate form. This active metabolite inhibits viral DNA polymerase, thus halting viral replication.

The toxicity of brincidofovir is thought to be related to the accumulation of its metabolites in host cells, although the precise signaling pathways are not fully elucidated in the provided search results. The gastrointestinal toxicity is likely a direct effect of the drug on the rapidly dividing cells of the intestinal epithelium. The hepatotoxicity, characterized by elevated transaminases, suggests hepatocellular injury.

Experimental Workflow for Assessing Hepatotoxicity in Clinical Trials

G cluster_screening Patient Screening cluster_treatment Treatment Phase cluster_assessment Safety Assessment cluster_analysis Data Analysis s1 Inclusion/Exclusion Criteria Met s2 Baseline Liver Function Tests (ALT, AST, Bilirubin) s1->s2 t1 Randomization to Brincidofovir or Placebo s2->t1 t2 Drug Administration (e.g., 200 mg once weekly) t1->t2 t3 Regular Monitoring of Liver Function Tests t2->t3 a1 Adverse Event Reporting t3->a1 a2 Evaluation of LFT Elevations (Grade 1-4) t3->a2 a1->a2 a3 Dose Modification or Discontinuation if Necessary a2->a3 d1 Comparison of LFTs between Treatment and Placebo Groups a3->d1 d2 Statistical Analysis of Incidence of Hepatotoxicity d1->d2

Caption: A typical workflow for monitoring and assessing hepatotoxicity in a clinical trial of brincidofovir.

Experimental Protocols

Assessment of Liver Function in Clinical Trials

Objective: To monitor for and characterize potential drug-induced liver injury.

Methodology:

  • Baseline Assessment: Prior to the first dose, collect blood samples to measure baseline levels of alanine transaminase (ALT), aspartate transaminase (AST), total bilirubin, and alkaline phosphatase.

  • On-treatment Monitoring: Collect blood samples for liver function tests at regular intervals during the treatment period (e.g., weekly).

  • Adverse Event Grading: Grade the severity of any elevations in liver enzymes or bilirubin according to a standardized scale, such as the Common Terminology Criteria for Adverse Events (CTCAE).

  • Follow-up: For patients who develop significant liver function abnormalities, continue monitoring until resolution or stabilization.

Conclusion

Brincidofovir presents a generally manageable safety profile for short-term use, with gastrointestinal and hepatic adverse events being the most common. However, the risk of increased mortality with prolonged administration is a significant limiting factor and underscores the importance of adhering to approved dosing regimens. In contrast, this compound is a vital tool for cybersecurity testing and does not have a pharmacological safety profile. This guide provides a foundational understanding for researchers and clinicians working with or encountering these agents in their respective fields.

References

EICAR's Antiviral Activity: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

[City, State] – [Date] – A comprehensive analysis of the antiviral agent 5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide (EICAR) reveals a potent and broad-spectrum inhibitory activity against a range of viruses, demonstrating a strong correlation between its in vitro and in vivo efficacy. This guide provides a detailed comparison of this compound with other antiviral agents targeting the same cellular enzyme, inosine 5'-monophosphate dehydrogenase (IMPDH), supported by experimental data and methodologies for researchers, scientists, and drug development professionals.

This compound, a synthetic C-nucleoside analogue, exerts its antiviral effect by potently inhibiting the host cell enzyme IMPDH. This enzyme is critical for the de novo synthesis of guanine nucleotides, which are essential for viral replication and transcription. By depleting the intracellular pool of guanosine triphosphate (GTP), this compound effectively creates an environment that is inhospitable to viral propagation. This mechanism of action is shared by other notable antiviral and immunosuppressive agents, including Ribavirin, Mycophenolic Acid (MPA), and Tiazofurin, which serve as key comparators in this analysis.

In Vitro Antiviral Activity: A Quantitative Comparison

The in vitro antiviral potency of this compound and its counterparts has been evaluated against a variety of RNA and DNA viruses. The 50% effective concentration (EC50), 50% inhibitory concentration (IC50), and 50% cytotoxic concentration (CC50) are critical parameters for assessing the antiviral efficacy and safety profile of these compounds. The data presented below has been compiled from various studies employing plaque reduction assays and cytopathic effect (CPE) inhibition assays.

CompoundVirusCell LineEC50 / IC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
This compound Dengue virus (type 2)VeroValue not explicitly found>100-[1]
Yellow Fever Virus (17D)Vero0.35 (RNA synthesis)>100>285[1]
Human Parainfluenza Virus 3Vero0.27 (RNA synthesis)>100>370[1]
Infectious Pancreatic Necrosis VirusCHSE-214---[2]
Ribavirin Dengue virus (type 2)Vero12.3 (RNA synthesis)>100>8.1[1]
Yellow Fever Virus (17D)Vero48.5 (infectious virus)>100>2.1[1]
Human Parainfluenza Virus 3Vero9.4 (RNA synthesis)>100>10.6[1]
Punta Toro VirusLLC-MK21.6 - 4.1--[3]
Respiratory Syncytial VirusHEp-231.7 - 36.7--[4]
Mycophenolic Acid (MPA) Dengue virus (type 2)Vero0.020 (RNA synthesis)>50>2500[1]
Yellow Fever Virus (17D)Vero0.079 (infectious virus)>50>633[1]
Human Parainfluenza Virus 3Vero0.015 (RNA synthesis)>50>3333[1]
Influenza A (H1N1)pdm09MDCK1.510>50>33.1[5]
Influenza BMDCK0.208>50>240[5]
SARS-CoV-2VeroE6/TMPRSS20.87--[6]
Tiazofurin Data not readily available for specific viruses

Note: The potency of these drugs can vary depending on the virus, cell line, and assay conditions.

Correlation of Antiviral Activity with IMPDH Inhibition

A strong linear correlation has been observed between the antiviral activities of this compound, Ribavirin, and MPA and their ability to deplete intracellular GTP pools.[1] This provides compelling evidence that the primary mechanism of their antiviral action against a broad range of viruses is the inhibition of IMPDH. The antiviral action of this compound against Infectious Pancreatic Necrosis Virus (IPNV) was reversed by the addition of exogenous guanosine, further supporting this mechanism.[2]

In Vivo Efficacy: Preclinical Animal Studies

The translation of in vitro potency to in vivo efficacy is a critical step in drug development. While extensive in vivo data for this compound is not as readily available as for some of its counterparts, existing studies and data for comparator drugs provide valuable insights.

CompoundAnimal ModelVirusDosing RegimenKey FindingsReference
This compound Specific in vivo antiviral efficacy studies in animal models were not prominently found in the search results.
Ribavirin Mice (CBA/ca)Measles Virus40 mg/kg (free) or in α-cyclodextrin complex (i.p.)Complexed Ribavirin increased survival rate from 20% to 60% compared to free drug.[7]
Mice (C57BL/6)Punta Toro Virus4.7 - 75 mg/kg/day (s.c.)Increased survivors, reduced liver damage, and inhibited virus in sera and livers.[3]
Mice (C57BL/6)Foot and Mouth Disease Virus50 mg/kg (single dose)100% survival in suckling mice when given prophylactically or therapeutically.[8]
Mice (IFNAR-/-)Crimean-Congo Hemorrhagic Fever Virus100 mg/kg/day (i.p.)Prolonged time to death but did not increase overall survival.[9]
Mycophenolic Acid (MPA) In vivo antiviral efficacy data for MPA in animal models of viral infection was not detailed in the search results.
Tiazofurin In vivo antiviral efficacy data for Tiazofurin in animal models of viral infection was not detailed in the search results.

The available in vivo data for Ribavirin demonstrates its potential to mitigate viral pathogenesis in various animal models, although its efficacy can be model and virus-dependent. The lack of extensive, publicly available in vivo antiviral data for this compound highlights an area for future research to fully understand its therapeutic potential.

Experimental Protocols

Standardized experimental protocols are essential for the reproducible evaluation of antiviral compounds. Below are detailed methodologies for key in vitro and in vivo assays.

In Vitro Assays

Plaque Reduction Assay

This assay is a gold standard for quantifying infectious virus and assessing the efficacy of antiviral drugs.

  • Cell Seeding: Plate a confluent monolayer of susceptible host cells in multi-well plates.

  • Virus Adsorption: Infect the cell monolayers with a known titer of the virus for 1-2 hours to allow for viral attachment and entry.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a dye (e.g., crystal violet) that stains the living cells, leaving the viral plaques as clear zones.

  • Data Analysis: Count the number of plaques at each compound concentration and calculate the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

MTT Assay for Cytotoxicity and Antiviral Activity

The MTT assay is a colorimetric assay used to assess cell viability and, by extension, the cytopathic effect of a virus and the protective effect of an antiviral drug.

  • Cell Seeding: Seed host cells in a 96-well plate and allow them to adhere overnight.

  • Compound and Virus Addition: For cytotoxicity (CC50) determination, add serial dilutions of the compound to uninfected cells. For antiviral efficacy (EC50) determination, infect the cells with the virus and then add serial dilutions of the compound. Include appropriate controls (cells only, cells with compound only, cells with virus only).

  • Incubation: Incubate the plates for a duration that allows for viral CPE to develop in the virus control wells.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for cytotoxicity and the percentage of inhibition of viral CPE for antiviral activity to determine the CC50 and EC50 values, respectively.

In Vivo Murine Model for Influenza Virus Infection

Mouse models are widely used to evaluate the in vivo efficacy of antiviral agents against influenza virus.

  • Animal Acclimatization: House mice (e.g., BALB/c or C57BL/6) in a controlled environment for at least one week before the experiment.

  • Infection: Anesthetize the mice and intranasally infect them with a predetermined lethal or sub-lethal dose of a mouse-adapted influenza virus strain.

  • Compound Administration: Administer the test compound (e.g., this compound or a comparator) at various doses and schedules (prophylactic, therapeutic) via a suitable route (e.g., oral gavage, intraperitoneal injection). A vehicle control group and a positive control group (e.g., oseltamivir) should be included.

  • Monitoring: Monitor the mice daily for signs of illness, including weight loss, changes in activity, and mortality, for a period of 14-21 days.

  • Endpoint Analysis:

    • Survival: Record the number of surviving mice in each group to determine the protective efficacy of the compound.

    • Viral Titer: At specific time points post-infection, euthanize a subset of mice and collect lung tissue to determine the viral load using plaque assays or quantitative PCR (qPCR).

    • Histopathology: Collect lung tissue for histopathological examination to assess the extent of inflammation and tissue damage.

  • Data Analysis: Analyze the data for statistically significant differences in survival rates, body weight changes, and lung viral titers between the treated and control groups.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

IMPDH_Pathway IMP Inosine 5'-monophosphate (IMP) IMPDH IMPDH IMP->IMPDH Substrate XMP Xanthosine 5'-monophosphate (XMP) GMP Guanosine 5'-monophosphate (GMP) XMP->GMP GDP Guanosine 5'-diphosphate (GDP) GMP->GDP GTP Guanosine 5'-triphosphate (GTP) GDP->GTP Viral_Replication Viral Replication & Transcription GTP->Viral_Replication Essential for IMPDH->XMP Product This compound This compound Ribavirin MPA Tiazofurin This compound->IMPDH Inhibits

Caption: The IMP Dehydrogenase (IMPDH) pathway and the inhibitory action of this compound and other antiviral agents.

Antiviral_Assay_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Assay (Mouse Model) Cell_Culture 1. Seed Host Cells Infection 2. Infect with Virus Cell_Culture->Infection Treatment 3. Add Antiviral Compound Infection->Treatment Incubation 4. Incubate Treatment->Incubation Analysis_vitro 5. Analyze (Plaque Assay / MTT) Incubation->Analysis_vitro EC50 Determine EC50/IC50 Analysis_vitro->EC50 Animal_Infection 1. Infect Animal Model Animal_Treatment 2. Administer Antiviral Compound Animal_Infection->Animal_Treatment Monitoring 3. Monitor Survival & Morbidity Animal_Treatment->Monitoring Analysis_vivo 4. Analyze (Viral Titer, Histopathology) Monitoring->Analysis_vivo Efficacy Determine In Vivo Efficacy Analysis_vivo->Efficacy

Caption: General experimental workflows for in vitro and in vivo antiviral activity assessment.

Conclusion

This compound demonstrates significant potential as a broad-spectrum antiviral agent, with its mechanism of action firmly rooted in the inhibition of the host cell's IMPDH enzyme. Its in vitro potency, which in some cases surpasses that of the established antiviral drug Ribavirin, underscores its promise. However, to fully realize its clinical potential, further comprehensive in vivo studies are warranted to establish its efficacy, pharmacokinetics, and safety profile across a range of viral infections. The comparative data and detailed methodologies provided in this guide aim to facilitate further research and development in this critical area of antiviral therapy.

References

Safety Operating Guide

Understanding EICAR: A Guide to Safe Handling and Disposal of the Antivirus Test File

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists, maintaining a secure digital environment is as crucial as ensuring laboratory safety. While the name "EICAR" might sound like a chemical reagent, it is, in fact, a vital tool for cybersecurity. The this compound (European Institute for Computer Antivirus Research) test file is a completely harmless text file designed to verify that your antivirus software is functioning correctly.[1][2][3] It is not a chemical, biological, or radioactive material and therefore requires no specialized disposal procedures in the traditional laboratory sense.

The this compound test file is a string of characters that, when saved as a file, is recognized by antivirus programs as a simulated threat.[4][5] This allows you to safely test your security protocols without exposing your systems to actual malware.[1][2] Think of it as a fire drill for your antivirus software; it tests the response system without the danger of a real fire.[1]

Key Information about the this compound Test File

To clarify its nature and purpose, the following table summarizes the essential characteristics of the this compound test file.

CharacteristicDescription
File Type A simple text file (.com) containing a 68-byte string of ASCII characters.[2]
Purpose To safely test the functionality of antivirus and anti-malware software.[1][6]
Nature Harmless; it contains no viral code and cannot cause damage to a computer.[1][7]
Expected Behavior When scanned, antivirus software should detect and report it as a threat, often with a name like "this compound-Test-File".[1][4]
Execution If run on a compatible system (like MS-DOS), it will simply print the message "this compound-STANDARD-ANTIVIRUS-TEST-FILE!" and stop.[2]

Procedural Guidance: Proper "Disposal" of the this compound Test File

The term "disposal" in the context of the this compound file refers to its removal from your computer system. Since antivirus software is designed to detect and neutralize threats, it will typically take immediate action upon detecting the this compound file.[5] The standard procedure for handling and removing the this compound file is outlined below.

Experimental Workflow for this compound Test File Handling

The following diagram illustrates the typical lifecycle of using and removing the this compound test file.

EICAR_Workflow cluster_creation File Creation cluster_detection Antivirus Detection cluster_disposal Disposal/Removal create_file Create a new text file with the this compound string. av_scan Antivirus software scans the file. create_file->av_scan Save File threat_detected Threat Detected: This compound test file identified. av_scan->threat_detected Detection quarantine File is automatically quarantined or deleted. threat_detected->quarantine Automatic Action manual_deletion If necessary, manually delete the file after adjusting antivirus settings. threat_detected->manual_deletion Manual Intervention (if needed)

Workflow for this compound test file creation, detection, and removal.
Step-by-Step Disposal Procedure

  • Automated Quarantine or Deletion : In most cases, your antivirus software will automatically handle the "disposal" of the this compound file.[5][7] Upon detection, the software will either move the file to a secure quarantine area or delete it outright.[1] You will typically receive a notification that a threat has been detected and neutralized.

  • Manual Deletion from Quarantine : If the file has been quarantined, you can usually open your antivirus software's interface, navigate to the quarantine section, and choose to permanently delete the file. This is the recommended method as it is controlled by the security software that is aware of the file's presence.

  • Manual Deletion from Original Location : If your antivirus software flags the file but does not automatically delete or quarantine it, you can typically delete it as you would any other file (e.g., by dragging it to the Recycle Bin or Trash and emptying it).

    • Important Note : You may need to temporarily adjust your antivirus settings or "whitelist" the file's location to be able to delete it manually, as the software might block your access to the "threat."[5]

  • Confirmation : After deletion, you can perform another scan of the directory where the file was located to confirm its removal.

References

Understanding Eicar: A Guide to Safe Handling and Testing Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In a laboratory setting, the term "personal protective equipment" (PPE) immediately brings to mind gloves, lab coats, and safety glasses—essential for handling chemical and biological materials. However, in the realm of digital research and data management, a different kind of "hazard" requires a different but equally critical set of protective measures. This guide addresses the safe handling of the Eicar test file, a non-malicious tool used to verify the functionality of antivirus and anti-malware software. While not a physical substance, its handling and "disposal" are crucial for maintaining a secure digital laboratory.

The European Institute for Computer Anti-Virus Research (this compound) developed the this compound test file as a harmless way to test antivirus programs.[1][2] It is a string of code designed to be detected as a virus by security software, without causing any actual damage to your system.[2][3] This allows for the safe verification of security protocols in a controlled manner.

Digital Personal Protective Equipment (PPE) for this compound Handling

In the context of handling the this compound test file, "Personal Protective Equipment" refers to the software and system configurations that protect your digital workspace. The following table outlines the essential digital PPE required.

Digital PPE ComponentFunctionRecommended Configuration/Use
Antivirus/Anti-malware Software Primary defense mechanism that detects and quarantines threats.Ensure real-time protection is enabled. The software should be from a reputable vendor and kept up-to-date with the latest virus definitions.
Firewall Monitors and controls incoming and outgoing network traffic.A properly configured firewall can prevent unauthorized access and block malicious connections. Both network and host-based firewalls should be active.
Secure Web Browser The primary tool for accessing and downloading the this compound file.Modern browsers have built-in security features to block malicious downloads. Ensure these features are enabled.
Isolated Test Environment (Optional but Recommended) A virtual machine or a non-critical computer.Using an isolated environment prevents any unforeseen interactions with critical research data or networked instruments.

Procedural Guide: Handling and Disposal of the this compound Test File

The following protocol provides a step-by-step guide for the safe use and removal of the this compound test file. This procedure is designed to test the efficacy of your digital PPE.

Experimental Protocol: Verifying Antivirus Functionality with this compound
  • Preparation of the Digital Workspace:

    • Confirm that your antivirus software is active and up-to-date.

    • Verify that your firewall is enabled.

    • If using an isolated environment, ensure it is properly configured and running.

  • "Synthesis" of the this compound Test File:

    • The this compound test string is a 68-byte sequence of ASCII characters.

    • Open a plain text editor (e.g., Notepad on Windows).

    • Copy and paste the following string into the text editor: X5O!P%@AP[4\PZX54(P^)7CC)7}$this compound-STANDARD-ANTIVIRUS-TEST-FILE!$H+H*

  • Initiating the Test:

    • Save the text file with the name this compound.com.

    • Upon saving, your antivirus software should immediately detect the file as a threat.[4][5] This is the expected outcome and confirms your real-time protection is working.

    • The antivirus software will likely quarantine or automatically delete the file, which is its standard response to a perceived threat.[2]

  • "Disposal" of the this compound Test File:

    • If the antivirus software has quarantined the file, you can typically leave it there or use the software's interface to delete it permanently.

    • If the file was not automatically deleted, you can manually delete it. The file itself is harmless.[2]

  • Post-Procedure Workspace Decontamination:

    • Run a full system scan with your antivirus software to ensure no other "contaminants" are present.

    • Review the logs of your antivirus software to confirm that the this compound test file was detected and handled correctly.

Workflow for this compound Test File Handling

The following diagram illustrates the logical workflow for safely handling the this compound test file to verify the functionality of your antivirus software.

Eicar_Handling_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_verification Verification & Disposal Phase Prep 1. Ensure Digital PPE is Active (Antivirus, Firewall) Create 2. Create this compound Test File (Copy/paste string into text editor) Prep->Create Save 3. Save File as 'this compound.com' Create->Save Detect 4. Antivirus Detects Threat? Save->Detect Quarantine 5a. File is Quarantined/ Deleted Detect->Quarantine  Yes ManualDelete 5b. Manually Delete File Detect->ManualDelete  No Review 6. Review Antivirus Logs Quarantine->Review ManualDelete->Review

Caption: Workflow for testing antivirus software with the this compound test file. Caption: Workflow for testing antivirus software with the this compound test file.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.